Furan-2,3-dicarboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXDYHALMANNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356095 | |
| Record name | Furan-2,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-24-0 | |
| Record name | Furan-2,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4282-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Furan-2,3-dicarboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 4282-24-0
Abstract
Furan-2,3-dicarboxylic acid is a heterocyclic organic compound with significant potential in the fields of polymer chemistry and drug discovery. As a bio-based building block, it offers a sustainable alternative to petroleum-derived chemicals for the synthesis of novel polyesters and polyamides. Its derivatives have also shown promise as plasticizers and have been investigated for their biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, spectroscopic data, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 156.09 g/mol .[1] It is characterized by a furan ring substituted with two carboxylic acid groups at the 2 and 3 positions.
| Property | Value | Reference |
| CAS Number | 4282-24-0 | [1] |
| Molecular Formula | C₆H₄O₅ | [1] |
| Molecular Weight | 156.09 g/mol | [1] |
| Melting Point | 220-225 °C | [2] |
| Boiling Point | 375.2 °C | [1] |
| Flash Point | 220 °C | [1] |
| Form | Solid | [2] |
| Assay | 97% | [2] |
| InChI Key | DNXDYHALMANNEJ-UHFFFAOYSA-N | [2] |
| SMILES | OC(=O)c1ccoc1C(O)=O | [2] |
Synthesis
A viable synthetic route to this compound involves the hydrolysis of its corresponding diester, diethyl furan-2,3-dicarboxylate. The diester can be synthesized from biomass-derived galactaric acid.
Experimental Protocol: Synthesis of Diethyl Furan-2,3-dicarboxylate
This protocol is adapted from the synthesis of furan dicarboxylate esters from galactaric acid.[3]
Materials:
-
Galactaric acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
p-Xylene
-
Ethyl acetate
-
Saturated Sodium Chloride solution
-
10% w/w Sodium Carbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, suspend galactaric acid in an excess of ethanol.
-
Heat the suspension to the boiling point of ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid and p-xylene to the reaction mixture.
-
Increase the temperature to approximately 160 °C and maintain for 10 hours, collecting the water removed in the Dean-Stark trap.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium chloride solution and a 10% aqueous sodium carbonate solution.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl furan-2,3-dicarboxylate.
-
Purify the product by column chromatography on silica gel.
Experimental Protocol: Hydrolysis to this compound
This is a general protocol for the hydrolysis of a diester to a dicarboxylic acid.
Materials:
-
Diethyl furan-2,3-dicarboxylate
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
Dissolve diethyl furan-2,3-dicarboxylate in an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic impurities.
-
Dry the product under vacuum to yield pure this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two distinct signals for the two protons on the furan ring, likely in the aromatic region (δ 7-8 ppm). The chemical shifts will be influenced by the electron-withdrawing carboxylic acid groups. A broad singlet corresponding to the acidic protons of the two carboxylic acid groups would also be expected, typically downfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display six distinct signals: four for the carbon atoms of the furan ring and two for the carbonyl carbons of the carboxylic acid groups. The carbonyl carbons are expected to appear significantly downfield (δ > 160 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid groups. A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl groups is also anticipated. Characteristic C-O and C=C stretching vibrations of the furan ring would be observed in the fingerprint region.
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak corresponding to the molecular weight of the compound (156.09 g/mol ). Fragmentation patterns would likely involve the loss of carboxyl groups (COOH) and other characteristic furan ring fragmentations.
Biological Activity and Potential Applications in Drug Discovery
While specific biological data for this compound is limited, the furan scaffold is a common motif in many biologically active compounds. Derivatives of furan have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial and Anticancer Potential of Furan Derivatives
Numerous studies have highlighted the potential of furan derivatives as antimicrobial and anticancer agents. For instance, certain furan-2-carboxamide derivatives have shown significant cytotoxic activity against breast cancer cell lines, with IC₅₀ values in the low micromolar range.[4] Additionally, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have exhibited antimicrobial activity against various bacterial and fungal strains, with minimum inhibitory concentrations (MICs) as low as 64 µg/mL.[5]
It is important to note that these activities are reported for derivatives and not for this compound itself. Further research is needed to evaluate the specific biological profile of this compound.
Potential Mechanism of Action
The mechanism of action for many furan derivatives involves the inhibition of key enzymes or the disruption of cellular processes. For example, some furan-based compounds have been shown to inhibit bacterial Mur ligases, which are essential for peptidoglycan biosynthesis. While the specific targets of this compound are unknown, its structural similarity to other biologically active dicarboxylic acids suggests it could potentially act as an enzyme inhibitor.
References
From Biomass to Building Blocks: A Technical Guide to the Synthesis of Furan-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Furan-2,3-dicarboxylic acid (FDCA), a bio-based platform chemical, is attracting growing interest as a valuable building block for the synthesis of novel polymers, pharmaceuticals, and specialty chemicals. Derived from renewable biomass sources, it offers a sustainable alternative to petroleum-based counterparts. This technical guide provides an in-depth overview of the primary synthesis route for this compound from biomass, focusing on the conversion of galactaric acid. It includes detailed experimental protocols, quantitative data, and a proposed reaction mechanism to support research and development in this burgeoning field.
Primary Synthesis Route: Acid-Catalyzed Dehydration of Galactaric Acid
The most documented pathway to this compound from biomass commences with galactaric acid, also known as mucic acid. Galactaric acid can be readily obtained from the oxidation of galactose, which is found in various biomass sources, including marine biomass (e.g., algae) and certain plant gums. The core of the synthesis involves the acid-catalyzed dehydration of galactaric acid. This reaction typically yields a mixture of this compound and its regioisomer, furan-2,5-dicarboxylic acid, usually in the form of their corresponding esters if the reaction is conducted in an alcohol solvent.[1][2]
The overall transformation can be represented as a one-pot reaction where galactaric acid is heated in the presence of a strong acid catalyst and an alcohol. This process simultaneously facilitates both the dehydration of the sugar acid to form the furan ring and the esterification of the carboxylic acid groups.[1]
Proposed Reaction Mechanism
The formation of both furan-2,3- and furan-2,5-dicarboxylate esters from galactaric acid is believed to proceed through a series of acid-catalyzed dehydration and cyclization steps. While the 2,5-isomer is often the major product due to thermodynamic favorability, a proposed pathway accounts for the formation of the 2,3-isomer.[3] The mechanism involves an intramolecular cyclization at a different position on the galactaric acid backbone, ultimately leading to the this compound scaffold.[3]
References
Furan-2,3-dicarboxylic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2,3-dicarboxylic acid, a lesser-known isomer of the well-studied furan-2,5-dicarboxylic acid (FDCA), is a heterocyclic organic compound with emerging potential in polymer chemistry and as a building block for novel materials. Its unique substitution pattern on the furan ring offers distinct stereochemical and electronic properties compared to its more famous counterpart, making it a target of interest for researchers exploring new frontiers in sustainable polymers and specialty chemicals. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, compiling available experimental and predicted data to serve as a valuable resource for professionals in research and development.
Chemical Properties and Structure
This compound is a solid at room temperature with the molecular formula C₆H₄O₅ and a molecular weight of 156.09 g/mol .[1][2] Its structure consists of a five-membered furan ring substituted with two carboxylic acid groups at the 2 and 3 positions.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available, particularly for its melting point, other parameters such as the boiling point and pKa are based on estimations and predictions due to the limited extent of its characterization in the scientific literature compared to its 2,5-isomer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 4282-24-0 | [1][2] |
| Molecular Formula | C₆H₄O₅ | [1][2] |
| Molecular Weight | 156.09 g/mol | [1][2] |
| Melting Point | 220-225 °C | [2] |
| Boiling Point | 240.29 °C (rough estimate) | [3] |
| pKa (predicted) | 2.47 ± 0.20 | [3] |
| Solubility | Data not available | N/A |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is scarce. The following sections provide available information.
¹H NMR Spectroscopy: A publication reports the following chemical shifts for the protons on the furan ring of this compound in DMSO-d₆:
-
δ 6.87 (1H, d, H-4, J = 1.8 Hz)
-
δ 7.90 (1H, d, H-5, J = 1.8 Hz)[4]
¹³C NMR Spectroscopy: Experimental ¹³C NMR data for this compound is not readily available in the searched literature.
Infrared (IR) Spectroscopy: Detailed experimental IR spectra with peak assignments for this compound are not available in the searched literature. General expected absorbances for a furan dicarboxylic acid would include:
-
Broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹)
-
C=O stretch from the carboxylic acid groups (around 1700 cm⁻¹)
-
C-O stretches and C=C stretches from the furan ring.
Experimental Protocols
Detailed and validated experimental protocols for the synthesis and analysis of this compound are not as prevalent as for its 2,5-isomer. However, based on related literature, the following methodologies can be considered.
Synthesis of this compound Esters
A common route to furan dicarboxylic acids involves the dehydration of aldaric acids. Esters of this compound have been synthesized from galactaric acid (mucic acid) in a one-pot reaction with an alcohol under acidic conditions. While this procedure yields the ester, subsequent hydrolysis would be required to obtain the free dicarboxylic acid.
General Procedure for Ester Synthesis:
-
Suspend galactaric acid in an excess of the desired alcohol (e.g., butanol).
-
Add a strong acid catalyst (e.g., sulfuric acid).
-
Heat the mixture to reflux.
-
Following the reaction, the mixture is worked up through extraction and purified by chromatography to isolate the furan-2,3-dicarboxylate ester.[5]
Caption: General workflow for the synthesis of furan-2,3-dicarboxylate esters.
Analysis by High-Performance Liquid Chromatography (HPLC)
While a specific method for this compound is not detailed, a general approach for the analysis of furancarboxylic acids by reverse-phase HPLC can be adapted.
General HPLC Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and an acidic aqueous solution (e.g., water with phosphoric or formic acid).
-
Detection: UV detection, typically in the range of 210-300 nm.[5][6]
Caption: A typical workflow for the analysis of furancarboxylic acids using HPLC.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of information in the public domain regarding the specific biological activities and metabolic pathways of this compound. Research has predominantly focused on the broader biological effects of furan derivatives in general, which exhibit a wide range of activities including antimicrobial and anticancer properties.[7][8][9][10] The metabolic fate of furan itself involves bioactivation by cytochrome P450 enzymes to reactive intermediates.[11] However, specific pathways involving this compound have not been elucidated. This represents a clear gap in the current scientific knowledge and an area ripe for future investigation.
Conclusion
This compound remains a relatively unexplored chemical entity with the potential for novel applications in materials science. This guide has consolidated the currently available data on its chemical properties and structure. The significant gaps in experimental data, particularly for its spectroscopic characterization, quantitative solubility, and biological activity, highlight the need for further fundamental research. As the demand for bio-based and sustainable chemical feedstocks grows, a more thorough investigation into the properties and potential of this compound is warranted to unlock its utility for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 97 4282-24-0 [sigmaaldrich.com]
- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2-Furancarboxylic acid | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. ijabbr.com [ijabbr.com]
- 10. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004812) [hmdb.ca]
An In-depth Technical Examination of Furan-2,3-dicarboxylic Acid: Molecular Weight and Empirical Formula
This technical guide provides a detailed analysis of the fundamental chemical properties of furan-2,3-dicarboxylic acid, specifically focusing on its molecular weight and empirical formula. This information is critical for researchers, scientists, and professionals in drug development for accurate stoichiometric calculations, analytical characterization, and the synthesis of novel compounds.
Quantitative Data Summary
The essential quantitative data for this compound are summarized in the table below for clarity and ease of comparison.
| Parameter | Value | Reference |
| Empirical Formula | C₆H₄O₅ | [1] |
| Molecular Weight | 156.09 g/mol | [1][2] |
Experimental Protocols
The determination of the empirical and molecular formulas of a compound like this compound typically involves the following standard experimental methodologies:
1. Elemental Analysis for Empirical Formula Determination:
-
Objective: To determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen).
-
Methodology:
-
A precisely weighed sample of this compound is subjected to combustion analysis.
-
The sample is heated in a furnace in the presence of excess oxygen, converting all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).
-
The amounts of CO₂ and H₂O produced are accurately measured by passing the combustion products through absorbent traps.
-
The mass of carbon is calculated from the mass of CO₂, and the mass of hydrogen is calculated from the mass of H₂O.
-
The mass of oxygen is typically determined by subtracting the masses of carbon and hydrogen from the initial sample mass.
-
The mass percentages are then converted to a molar ratio to establish the simplest whole-number ratio of atoms, yielding the empirical formula.
-
2. Mass Spectrometry for Molecular Weight Determination:
-
Objective: To determine the accurate molecular mass of the compound.
-
Methodology:
-
A small sample of this compound is introduced into a mass spectrometer.
-
The sample is ionized, for example, by electron ionization (EI) or electrospray ionization (ESI), to form molecular ions.
-
These ions are then accelerated and separated based on their mass-to-charge ratio (m/z) in a magnetic or electric field.
-
The detector measures the m/z value of the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can also be used to confirm the elemental composition.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow from the compound's identity to its fundamental chemical formulas.
Caption: Logical workflow from compound identification to its empirical and molecular formulas.
References
The Occurrence and Sourcing of Furan Dicarboxylic Acids: A Technical Guide
Introduction: Furan dicarboxylic acids, and in particular 2,5-furandicarboxylic acid (FDCA), represent a cornerstone in the development of sustainable, bio-based chemicals and materials. Recognized by the US Department of Energy as a top value-added chemical from biomass, FDCA is a heterocyclic organic compound poised to serve as a green alternative to petroleum-derived terephthalic acid in the production of polyesters like polyethylene furanoate (PEF), a bio-based analog to PET. This technical guide provides an in-depth exploration of the natural occurrence and primary sources of FDCA, complete with quantitative data, detailed experimental protocols for its analysis and production, and visualizations of key metabolic and experimental pathways for researchers, scientists, and professionals in drug development.
Natural Occurrence of 2,5-Furandicarboxylic Acid
Contrary to some earlier assessments, 2,5-furandicarboxylic acid is not entirely absent from nature. Its presence, though not in high concentrations, has been confirmed in specific biological contexts, most notably as a human metabolite and as a secondary metabolite in certain fungi.
Human Metabolism
2,5-FDCA is a known human urinary metabolite.[1] Healthy individuals are reported to excrete a baseline amount of FDCA, which can increase following the consumption of fructose.[2] This suggests an endogenous metabolic pathway for its formation, likely from furan-containing compounds ingested in the diet.[1]
| Biological Matrix | Concentration/Excretion Rate |
| Human Urine | 3–5 mg/day[2] |
Fungal Metabolite
The natural products database indicates that 2,5-furandicarboxylic acid has been reported in the fungus Phomopsis velata. However, specific quantitative data on the concentration of FDCA within this organism is not extensively documented in the available literature.
Primary Sources of 2,5-Furandicarboxylic Acid
The principal and most viable route for obtaining 2,5-FDCA is not through direct extraction from natural sources, but via the chemical or biological conversion of biomass-derived platform chemicals.
Synthesis from 5-Hydroxymethylfurfural (HMF)
The most established pathway to FDCA begins with C6 sugars, such as fructose and glucose, which are dehydrated to form the versatile intermediate, 5-hydroxymethylfurfural (HMF).[3] HMF is then oxidized to yield FDCA. This oxidation can be achieved through various means, including chemical catalysis, electrocatalysis, and biocatalysis.[3]
Biocatalytic Production
Biocatalysis, utilizing either whole microbial cells or isolated enzymes, presents a promising "green" route for FDCA synthesis. This approach offers mild reaction conditions and high selectivity.[4] Genetically engineered microorganisms, in particular, have demonstrated high efficiencies in converting HMF to FDCA.
A notable example is the bacterium Pseudomonas putida S12, which has been engineered to express HMF/furfural oxidoreductase (HmfH) from Cupriavidus basilensis HMF14.[2] This enzyme is pivotal in the oxidation of HMF to FDCA. Other enzymes, such as 5-hydroxymethylfurfural oxidase (HMFO), have also been successfully expressed in P. putida for the same purpose.[5]
| Microorganism | Genetic Modification | Substrate | Product Concentration | Yield | Reference |
| Pseudomonas putida S12 | Expressing hmfH from C. basilensis | HMF | 30.1 g/L | 97% | [2] |
| Pseudomonas putida S12 | Expressing HMFO | 50 mM HMF | 35.7 mM FDCA | 70% | [5][6] |
| Pseudomonas putida S12 | Co-expressing HMFH and HmfT1 | 250 mM HMF | 196 mM (30.6 g/L) FDCA | ~78% | [7] |
Experimental Protocols
This section details methodologies for the microbial production and analytical quantification of 2,5-furandicarboxylic acid.
Microbial Production and Recovery of FDCA using Pseudomonas putida S12
This protocol is a representative synthesis based on established methods for the whole-cell biotransformation of HMF to FDCA.[2][5]
1. Strain and Inoculum Preparation:
-
Use a genetically engineered Pseudomonas putida S12 strain expressing a suitable HMF oxidase (e.g., HmfH).
-
Prepare a seed culture by inoculating a single colony into a mineral salts medium containing a suitable carbon source (e.g., 10 g/L glucose or glycerol) and appropriate antibiotics for plasmid maintenance.
-
Incubate at 30°C with shaking (200 rpm) until the late exponential phase is reached.
2. Fed-Batch Fermentation:
-
The fermentation is conducted in a bioreactor containing a mineral salts medium with glycerol as the primary carbon source.
-
Maintain the pH at 7.0 using automated addition of a base (e.g., 2M NaOH) and the temperature at 30°C.
-
After an initial batch growth phase, initiate a fed-batch strategy by continuously or intermittently feeding a concentrated solution of HMF and glycerol. A low HMF concentration should be maintained in the reactor to avoid substrate inhibition.[6]
-
Monitor cell density (OD600) and concentrations of HMF, FDCA, and intermediates periodically using HPLC.
3. Downstream Processing: Recovery and Purification:
-
Cell Removal: After fermentation, separate the bacterial cells from the culture broth by centrifugation or microfiltration.[8]
-
Acid Precipitation: Transfer the cell-free supernatant to a new vessel. Acidify the broth to a pH of approximately 1-2 using a strong acid (e.g., HCl). This will cause the FDCA to precipitate out of the solution.
-
Collection: Collect the precipitated FDCA by filtration.
-
Purification: Wash the collected solid with deionized water to remove residual salts. For higher purity, the crude FDCA can be dissolved in a suitable solvent like tetrahydrofuran (THF), followed by recrystallization or solvent evaporation to yield a purified, dry powder. This method has been shown to achieve a purity of 99.4% with 76% recovery.
Quantitative Analysis of FDCA in Human Urine by LC-MS/MS
This protocol is based on a validated isotope dilution method, ensuring high accuracy and precision.[1]
1. Materials and Reagents:
-
2,5-Furandicarboxylic acid (analytical standard)
-
¹³C₆-2,5-Furandicarboxylic acid (internal standard)
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid, ammonium acetate
-
β-glucuronidase/arylsulfatase enzyme solution
-
Solid Phase Extraction (SPE) cartridges (e.g., strong anion exchange)
2. Sample Preparation:
-
Thaw frozen urine samples and centrifuge to remove particulates.
-
To a 0.5 mL aliquot of urine supernatant, add 10 µL of the ¹³C₆-2,5-FDCA internal standard working solution (e.g., 1 µg/mL).
-
Add 250 µL of 1 M ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution for enzymatic hydrolysis of conjugated metabolites.
-
Incubate the mixture at 37°C for 4 hours.
-
Condition an SPE cartridge with methanol and then water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 5% methanol in water to remove interferences.
-
Elute the FDCA and internal standard with 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[9]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate FDCA from matrix components (e.g., 5% B to 95% B over 4 minutes).[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of FDCA in the urine samples from the calibration curve.
Quantitative Analysis of FDCA by HPLC-UV
This protocol describes a general method for the quantification of FDCA, suitable for process monitoring and quality control.[4][10]
1. Instrumentation and Reagents:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm).[4]
-
HPLC grade water, acetonitrile, and methanol.
-
Sulfuric acid.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of ultrapure water, acetonitrile, and methanol (e.g., 90:5:5 v/v/v) containing 0.025 M sulfuric acid.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 50°C.[4]
-
Injection Volume: 10-20 µL.
3. Sample Preparation:
-
Dilute liquid samples (e.g., from a fermentation broth) with the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
4. Quantification:
-
Prepare a series of standard solutions of FDCA of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Determine the concentration of FDCA in the unknown samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for understanding and optimization. The following diagrams, rendered using the DOT language, illustrate key pathways and workflows related to 2,5-furandicarboxylic acid.
Figure 1: Microbial metabolic pathway for the conversion of HMF to 2,5-FDCA and its subsequent degradation in microorganisms like Cupriavidus basilensis.[11][12][13]
Figure 2: A generalized experimental workflow for the quantitative analysis of 2,5-FDCA in human urine using LC-MS/MS.[1]
Figure 3: A generalized experimental workflow for the microbial production and recovery of 2,5-FDCA.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient whole-cell biotransformation of 5-(hydroxymethyl)furfural into FDCA, 2,5-furandicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green conversion of 5‐hydroxymethylfurfural to furan‐2,5‐dicarboxylic acid by heterogeneous expression of 5‐hydroxymethylfurfural oxidase in Pseudomonas putida S12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Engineering Stable Pseudomonas putida S12 by CRISPR for 2,5-Furandicarboxylic Acid (FDCA) Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Downstream Processing Techniques - Creative Biogene [microbiosci.creative-biogene.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Spectroscopic Analysis of Furan-2,3-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for furan-2,3-dicarboxylic acid, a significant heterocyclic organic compound. This document details the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering valuable insights for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.
Core Spectroscopic Data
The structural elucidation of this compound relies heavily on the interpretation of its NMR and IR spectra. The following tables summarize the key quantitative data obtained from these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.90 | d | 1.8 | H-5 |
| 6.87 | d | 1.8 | H-4 |
Solvent: DMSO-d₆[1]
¹³C NMR (Carbon-13 NMR) Data
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and furan ring moieties.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600-1450 | Medium | C=C stretch (Furan ring) |
| ~1300-1200 | Medium | C-O stretch (Carboxylic acid) |
| ~900 | Broad | O-H bend (Out-of-plane) |
Note: The above IR data is predicted based on the functional groups present in this compound. Experimental data should be acquired for confirmation.
Experimental Protocols
Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate structural analysis.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of dry this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
Instrumentation and Data Acquisition:
-
The NMR spectra are to be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
The spectrometer's magnetic field should be shimmed to achieve optimal homogeneity.
-
For ¹H NMR, a standard pulse sequence is used. The spectral width should be set to cover the expected range of chemical shifts (typically 0-15 ppm).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The spectral width should encompass the expected range for furan and carboxylic acid carbons (typically 0-180 ppm).
-
The number of scans should be optimized to achieve an adequate signal-to-noise ratio.
IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:
-
Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Record a background spectrum of the empty sample compartment of a Fourier Transform Infrared (FTIR) spectrometer.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Visualizing Spectroscopic Analysis Workflows
Understanding the logical flow of spectroscopic data analysis and the relationship between a molecule's structure and its spectral features is essential for researchers.
References
Navigating the Solubility Landscape of Furan-2,3-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Furan-2,3-dicarboxylic acid is a molecule of growing interest in the development of novel polymers and as a versatile chemical building block. However, a comprehensive understanding of its solubility in common organic solvents is crucial for its effective application in synthesis, purification, and formulation. This technical guide addresses the current knowledge gap regarding the solubility of this compound. Due to a notable scarcity of quantitative data in publicly available literature for this specific isomer, this document provides a summary of qualitative observations, a comparative analysis of the well-studied isomer furan-2,5-dicarboxylic acid (FDCA), and a detailed experimental protocol for determining solubility. This guide aims to equip researchers with the necessary information and methodologies to effectively work with this compound.
Solubility Profile of this compound: A Qualitative Assessment
-
General Insolubility: During its synthesis, a precipitate of this compound has been described as being "totally insoluble in organic solvents until strong acid was added". This suggests very limited solubility in neutral organic solvents.
-
Solubility in Polar Aprotic Solvents: The use of deuterated dimethyl sulfoxide (DMSO-d6) as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy of this compound indicates that it possesses at least some degree of solubility in DMSO.
-
Reactivity and Potential Solubility in Alcohols: The successful esterification of this compound using trimethylsilyl chloride (TMSCl) in neat methanol at reflux suggests that it has some level of solubility and reactivity in methanol under these conditions.
These observations collectively point towards this compound being a sparingly soluble compound in many common organic solvents, with potentially higher solubility in highly polar aprotic solvents like DMSO.
Comparative Solubility Data: The Case of Furan-2,5-dicarboxylic Acid (FDCA)
In contrast to the 2,3-isomer, the solubility of furan-2,5-dicarboxylic acid (FDCA) has been extensively studied. The data presented below for FDCA can serve as a valuable reference point for researchers to estimate the potential behavior of this compound, keeping in mind that solubility can vary significantly between isomers.
Below is a summary of the mole fraction solubility of FDCA in various pure organic solvents at different temperatures.
| Temperature (K) | Methanol | 1-Butanol | Isobutanol | Acetic Acid | Water | Methyl Isobutyl Ketone (MIBK) | Ethyl Acetate | Acetonitrile |
| 313.15 | 0.0103 | 0.0045 | 0.0038 | 0.0025 | - | 0.0015 | 0.0012 | 0.0008 |
| 323.15 | 0.0152 | 0.0068 | 0.0057 | 0.0039 | - | 0.0024 | 0.0019 | 0.0013 |
| 333.15 | 0.0221 | 0.0101 | 0.0084 | 0.0059 | - | 0.0037 | 0.0030 | 0.0020 |
| 343.15 | 0.0316 | 0.0147 | 0.0122 | 0.0088 | - | 0.0057 | 0.0046 | 0.0031 |
| 353.15 | 0.0447 | 0.0209 | 0.0173 | 0.0125 | - | 0.0085 | 0.0069 | 0.0047 |
| 363.15 | 0.0628 | 0.0295 | 0.0245 | 0.0178 | - | 0.0125 | 0.0103 | 0.0070 |
Data sourced from various studies on FDCA solubility.
It has also been reported that the solubility of FDCA can be significantly enhanced in binary solvent systems. For instance, a 20/80 (w/w) mixture of water and DMSO can solubilize up to 23.1 wt% of FDCA, which is 190 times more than in pure water.[1] Similarly, a 20/80 (w/w) water/THF mixture showed a 60-fold increase in FDCA solubility compared to pure water.[1]
Experimental Protocol for Solubility Determination
Given the absence of published quantitative data for this compound, researchers will need to determine its solubility experimentally. The following is a detailed methodology for the isothermal equilibrium method, a common and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or magnetic stirrer with hot plate
-
Temperature probe
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Standard for Calibration:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a thermostatic shaker or on a magnetic stirrer with a controlled temperature bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant). A typical duration is 24-72 hours.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours) while maintaining the temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or further dissolution.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and the calibration standards using HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as g/L, mol/L, or mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides researchers with the available qualitative information, valuable comparative data from its well-characterized isomer, FDCA, and a robust experimental protocol to determine its solubility in various organic solvents. The provided workflow and methodologies are intended to empower researchers to overcome the current data gap and facilitate the advancement of research and development involving this promising bio-based molecule.
References
Furan-2,3-dicarboxylic Acid: A Technical Guide to Thermal Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Furan-2,3-dicarboxylic acid, a bio-based chemical building block, is gaining significant interest for its potential in the development of sustainable polymers and as an alternative to petroleum-derived chemicals. Understanding its thermal stability and degradation profile is crucial for its application in various manufacturing processes and for ensuring the stability of resulting products. This technical guide provides a comprehensive overview of the available data on the thermal properties of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄O₅ | |
| Molecular Weight | 156.09 g/mol | |
| Melting Point | 220-225 °C | [1] |
| 226 °C | [2] | |
| Boiling Point | >300 °C (literature) | [1] |
Thermal Stability and Degradation Profile
However, information on related compounds and derivatives can provide insights into its expected thermal behavior. For instance, the thermal degradation of 2-furoic acid, a related molecule with a single carboxylic acid group, has been shown to undergo decarboxylation to form furan at temperatures between 140-160 °C[4]. This suggests that a potential thermal degradation pathway for this compound could also involve the loss of one or both carboxylic acid groups as carbon dioxide.
While no specific decomposition temperature is reported, the stated boiling point of over 300 °C suggests that the compound possesses considerable thermal stability[1].
Potential Thermal Degradation Pathway
Based on the degradation mechanism of the related compound 2-furoic acid, a probable thermal degradation pathway for this compound is decarboxylation. The following diagram illustrates this potential relationship.
Caption: Potential thermal degradation of this compound via decarboxylation.
Experimental Protocols for Thermal Analysis
Although specific data for this compound is unavailable, studies on its derivatives, such as esters used as plasticizers in polyvinyl chloride (PVC), provide detailed methodologies for conducting thermal analysis. These protocols can serve as a valuable reference for researchers intending to investigate the thermal properties of the pure acid.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is employed to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Experimental Workflow for TGA:
Caption: A typical experimental workflow for Thermogravimetric Analysis.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This can be used to determine melting points, glass transition temperatures, and heats of reaction.
Experimental Workflow for DSC:
Caption: A standard experimental workflow for Differential Scanning Calorimetry.
These protocols, as described in studies on furan-2,3-dicarboxylate esters, provide a solid foundation for designing experiments to determine the precise thermal stability and degradation profile of this compound[3][5].
Conclusion
While direct quantitative data on the thermal degradation of this compound is currently lacking in publicly available literature, its known high melting and boiling points suggest good thermal stability. The likely degradation pathway upon heating is decarboxylation, similar to other furoic acids. For researchers and developers, conducting specific thermal analyses such as TGA and DSC using the outlined experimental protocols is highly recommended to obtain the precise data required for process optimization and product development. This will be a critical step in fully realizing the potential of this promising bio-based chemical.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. capotchem.cn [capotchem.cn]
- 4. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to Electrophilic Substitution Reactions on the Furan Ring
For Researchers, Scientists, and Drug Development Professionals
Furan, a five-membered aromatic heterocycle, is a crucial scaffold in numerous pharmaceuticals and biologically active compounds. Its π-rich nature makes it highly susceptible to electrophilic aromatic substitution (EAS) reactions, a cornerstone of its synthetic utility. This guide provides a comprehensive overview of the core principles governing these reactions, detailed experimental protocols for key transformations, and quantitative data to inform synthetic strategy and optimization.
Core Concepts: Reactivity and Regioselectivity
Furan is significantly more reactive towards electrophiles than benzene, with reaction rates reported to be as high as 6 x 10¹¹ times faster.[1] This heightened reactivity stems from the ability of the oxygen heteroatom to donate its lone pair of electrons into the π-system, thereby stabilizing the cationic intermediate (σ-complex or arenium ion) formed during electrophilic attack.[2] The general order of reactivity among common five-membered aromatic heterocycles is pyrrole > furan > thiophene > benzene.[2] The lower resonance energy of furan (18 kcal/mol) compared to thiophene (29 kcal/mol) contributes to its higher reactivity.[1]
Electrophilic substitution on the furan ring overwhelmingly occurs at the C2 (α) position.[2] This regioselectivity is a direct consequence of the greater stabilization of the cationic intermediate formed upon attack at this position. The positive charge can be delocalized over three atoms, including the oxygen, resulting in three resonance structures. In contrast, attack at the C3 (β) position leads to a less stable intermediate with only two resonance contributors.[1]
Key Electrophilic Substitution Reactions
Due to its high reactivity, furan often undergoes electrophilic substitution under much milder conditions than those required for benzene. Strong acids are generally avoided to prevent acid-catalyzed polymerization.[2]
Nitration
The nitration of furan requires mild, non-acidic nitrating agents to avoid degradation of the sensitive ring. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is the reagent of choice for this transformation.[2][3] The reaction typically proceeds at low temperatures to afford 2-nitrofuran.[4]
Table 1: Nitration of Furan Derivatives
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Furan | HNO₃ / Ac₂O | Acetic Anhydride | < -5 | - | - | [2] |
| Furan derivatives | HNO₃ / (CF₃CO)₂O | - | - | - | High | [5] |
| Furfural | Acetyl Nitrate (in situ) | - | - | < 5 min | - | [6] |
| Furan-carboxylic acid | Fuming HNO₃ | - | - | - | - | [7] |
| Furfuryl propionate | Conc. HNO₃ / Ac₂O | Acetic Anhydride | 0-50 | 1 | 49 | [8] |
| Methyl furoate | Conc. HNO₃ / Ac₂O | Acetic Anhydride | 0-50 | 1 | 53 | [8] |
Halogenation
Furan reacts vigorously with halogens like bromine and chlorine at room temperature, often leading to polyhalogenated products.[3] To achieve monosubstitution, milder conditions and reagents are necessary. Bromination at the 2-position can be effectively carried out using N-bromosuccinimide (NBS) in dimethylformamide (DMF) or with a bromine-dioxane complex.[9][10]
Table 2: Halogenation of Furan Derivatives
| Substrate | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Furan | Br₂ in Dioxane | Dioxane | - | - | Good | [10] |
| Furan | NBS | DMF | - | - | - | [9] |
| Furan | Br₂ | DMF | 25-30 | 1 | 58 | [11] |
| Furan | Br₂ (2 equiv.) | DMF | - | - | 48 (for 2,5-dibromofuran) | [12] |
| 2-Furancarboxylic acid | Br₂ | CCl₄ | 45-50 | 24 | - | [13] |
| 2-Furancarboxylic acid | KI, H₂O₂ | Ethanol/Water | 70 | 6 | 88.1 | [13] |
Sulfonation
Direct sulfonation of furan with strong acids leads to polymerization and ring-opening.[14] A widely adopted method to circumvent this is the use of a milder sulfonating agent, such as a sulfur trioxide-pyridine (SO₃-pyridine) complex, in an inert solvent like 1,2-dichloroethane at elevated temperatures.[15] This method favors the formation of the desired furan-2-sulfonic acid.[15]
Table 3: Sulfonation of Furan Derivatives
| Substrate | Sulfonating Agent | Solvent | Temperature (°C) | Time (h) | Product | Reference |
| Furan | SO₃-pyridine complex | 1,2-dichloroethane | ~100 | - | Furan-2-sulfonic acid | [15] |
| Furan carboxamides | SO₃-pyridine complex | - | 100-150 | - | Substituted furan-2-sulfonic acid | [15] |
| Furan | SO₃ in dioxane | Dioxane | Room Temp | - | 2,5-disubstituted furan | [3] |
Friedel-Crafts Acylation
Classical Friedel-Crafts acylation conditions using strong Lewis acids like AlCl₃ often lead to polymerization of the furan ring.[16] Milder catalysts such as boron trifluoride etherate (BF₃·OEt₂) or phosphoric acid are therefore preferred.[16][17] The acylation of furan with acid anhydrides or acyl halides typically yields 2-acylfurans.
Table 4: Friedel-Crafts Acylation of Furan
| Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Furan | Acetic Anhydride | BF₃·OEt₂ | - | Room Temp | - | - | [17] |
| Furan | Benzoyl Chloride | BF₃·OEt₂ | - | 38 (reflux) | 2 | - | [16] |
| Anisole (for comparison) | Acetic Anhydride | Sulfonic-based UiO-66(Zr) | - | - | - | - | [17] |
| Furan | Various Anhydrides | BF₃·OEt₂ | - | Room Temp | - | - | [17] |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group (-CHO) at the 2-position of the furan ring. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[18][19] This electrophilic iminium salt reacts with the electron-rich furan ring, and subsequent hydrolysis yields the corresponding 2-furaldehyde.[18] For unsubstituted furan, formylation occurs almost exclusively at the 2-position, often in near-quantitative yields.[18]
Table 5: Vilsmeier-Haack Formylation of Furan Derivatives
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(3-Fluorophenyl)furan | POCl₃, DMF | Dichloromethane | 0 to Room Temp | - | - | [18] |
| 2-Propylfuran | POCl₃, DMF | 1,2-Dichloroethane | 0-5 | - | - | [19] |
| Electron-rich arene | (Chloromethylene)dimethyliminium Chloride, DMF | DMF | 0 to Room Temp | 6.5 | 77 | [20] |
| Furan | DMF, POCl₃ | - | 0 to 80 | - | - | [21] |
Experimental Protocols
Protocol 1: Nitration of Furan using Acetyl Nitrate[2]
-
Reagent Preparation (Acetyl Nitrate): In a flask maintained at a temperature below -10 °C, slowly add concentrated nitric acid dropwise to a stirred, cooled solution of acetic anhydride.
-
Reaction: Cool a solution of furan in acetic anhydride to approximately -10 °C in a dry, inert atmosphere.
-
Add the freshly prepared, cold acetyl nitrate solution dropwise to the furan solution, ensuring the temperature is maintained below -5 °C.
-
Work-up: Upon completion of the reaction (monitored by TLC), the reaction mixture is carefully quenched with a suitable basic solution and extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield 2-nitrofuran.
Protocol 2: Bromination of Furan using N-Bromosuccinimide[9]
-
Reaction Setup: In a round-bottom flask, dissolve furan in dimethylformamide (DMF).
-
Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-bromofuran can be purified by distillation or column chromatography.
Protocol 3: Sulfonation of Furan using SO₃-Pyridine Complex[15]
-
Reaction Setup: In a dry flask under an inert atmosphere, suspend the sulfur trioxide-pyridine complex in an anhydrous, inert solvent such as 1,2-dichloroethane.
-
Substrate Addition: Add a solution of furan in the same solvent to the suspension.
-
Reaction Conditions: Heat the reaction mixture to approximately 100 °C and maintain for the required reaction time, monitoring by TLC.
-
Work-up: After cooling, the reaction is quenched by the addition of a basic aqueous solution.
-
Isolation: The aqueous layer is separated, and the furan-2-sulfonic acid can be isolated as its salt (e.g., by addition of a suitable cation) or used directly in subsequent steps.
Protocol 4: Friedel-Crafts Acylation of Furan with Acetic Anhydride and BF₃·OEt₂[17]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve furan and acetic anhydride in a suitable solvent (if necessary).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add boron trifluoride etherate (BF₃·OEt₂) dropwise with stirring.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC.
-
Work-up: Quench the reaction by carefully adding water or an aqueous base. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt, and concentrate it. Purify the resulting 2-acetylfuran by distillation or column chromatography.
Protocol 5: Vilsmeier-Haack Formylation of 3-(3-Fluorophenyl)furan[18]
-
Vilsmeier Reagent Preparation: In a dry three-neck round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 3-(3-fluorophenyl)furan (1.0 equivalent) in anhydrous dichloromethane (DCM). Add this solution to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Work-up and Hydrolysis: Carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. Stir vigorously for 30-60 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by silica gel column chromatography to isolate the formylated product.
Visualizations
Caption: General mechanism of electrophilic substitution on the furan ring.
Caption: Logical relationship of factors determining furan's reactivity.
Caption: A typical experimental workflow for electrophilic furan substitution.
References
- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. Furan nitration [quimicaorganica.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US2490006A - Process of nitrating furan derivatives - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 2-Bromofuran synthesis - chemicalbook [chemicalbook.com]
- 12. Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. furan-2-sulfonic acid | 82971-11-7 | Benchchem [benchchem.com]
- 16. US2515123A - Acylation of furan - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 21. jk-sci.com [jk-sci.com]
The Biological Significance of Novel Furan Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile chemical reactivity have established it as a cornerstone for the development of a wide array of therapeutic agents. The incorporation of the furan nucleus into molecular structures can significantly enhance pharmacological activity, improve pharmacokinetic profiles, and provide novel mechanisms of action. This in-depth technical guide explores the diverse biological significance of novel furan derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics. Furan-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, underscoring their vast potential in addressing a multitude of diseases.[1]
Diverse Biological Activities of Furan Derivatives
The therapeutic potential of furan-based compounds is extensive, with derivatives showing potent activity in various key areas of drug discovery.
Anticancer Activity: A significant number of furan derivatives have been synthesized and evaluated as potential anticancer agents. These compounds exert their cytotoxic effects through diverse mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1] For instance, certain furan-based molecules have shown potent cytotoxic activities at the nanomolar level against various human cancer cell lines.[1]
Antimicrobial Activity: Furan-containing compounds have been extensively studied for their antibacterial and antifungal properties. The nitrofurans, such as nitrofurantoin, are a well-established class of antibiotics. Their mechanism of action involves the enzymatic reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and ribosomes.
Anti-inflammatory Activity: The furan scaffold is present in several anti-inflammatory drugs. These compounds often function by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[1] Some natural furan derivatives have also been shown to exert regulatory effects on cellular activities by modifying signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]
Other Therapeutic Areas: Beyond these major areas, furan derivatives have shown promise as antiviral agents, cardioprotective drugs, and anticonvulsants, highlighting the broad applicability of this versatile heterocyclic core.[1][3]
Quantitative Data on the Biological Activity of Furan Derivatives
The potency of furan-containing compounds across different therapeutic areas has been quantified using various in vitro assays. The following tables summarize key quantitative data for novel furan derivatives, providing a comparative overview of their efficacy.
Table 1: Anticancer Activity of Novel Furan Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Pyridine carbohydrazide 4 | MCF-7 (Breast) | 4.06 µM | [1] |
| N-phenyl triazinone 7 | MCF-7 (Breast) | 2.96 µM | [1] |
| Furan derivative 1 | HeLa (Cervical) | 0.08 µM | [4] |
| Furan derivative 24 | HeLa (Cervical) | 8.79 µM | [4] |
| Furan derivative 24 | SW620 (Colorectal) | Moderate to potent | [4] |
| Hydroquinone-Chalcone-Pyrazoline Hybrid 5 | HT-29 (Colon) | pIC50 = 4.73 | [5] |
| Hydroquinone-Chalcone-Pyrazoline Hybrid 5 | MCF-7 (Breast) | pIC50 = 4.66 | [5] |
| 5-nitrofuran derivative 14b | MCF-7 (Breast) | 0.85 µM | [6] |
| 2,5-dihydrofuran derivative 9e | Four human cancer cell lines | High activity | [3] |
| 2,5-dihydrofuran derivative 10g | Four human cancer cell lines | High activity | [3] |
Table 2: Antimicrobial Activity of Novel Furan Derivatives
| Compound/Derivative | Microbial Strain | MIC Value | Reference |
| Furan-based pyrimidine-thiazolidinone 8k | E. coli | 12.5 µg/mL | |
| Furan-based pyrimidine-thiazolidinone 8d & 8e | A. niger | 100 µg/mL | |
| Carbamothioyl-furan-2-carboxamide derivatives | Various bacteria and fungi | 120.7–295 µg/mL | [7] |
| 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile 114b | B. anthracis, S. pyogenes | 0.097 µg/mL | [8] |
| 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile 114b | S. enterica | 0.097 µg/mL | [8] |
Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Furan Derivatives
| Compound/Derivative | Target Enzyme/Assay | IC50 Value | Reference |
| Methyl sulfone derivative 28 | COX-2 | 0.06 µM | [9] |
| Naphthofuranone derivative 30 | COX-2 | 0.329 µM | [9] |
| Piperazine/benzofuran hybrid 5d | NO generation in RAW-264.7 cells | 52.23 µM | [10] |
| Furan- and Furopyrimidine-Based Derivative 7b | VEGFR-2 | 42.5 nM | [11] |
| Furan- and Furopyrimidine-Based Derivative 7c | VEGFR-2 | 52.5 nM | [11] |
| Furan- and Furopyrimidine-Based Derivative 4c | VEGFR-2 | 57.1 nM | [11] |
Key Signaling Pathways Modulated by Furan Derivatives
Furan derivatives exert their biological effects by modulating a variety of critical intracellular signaling pathways. Understanding these interactions is paramount for rational drug design and for elucidating their mechanisms of action.
One of the key pathways affected by certain furan derivatives is the PI3K/Akt/mTOR signaling cascade . This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth. Some furan-containing compounds have been identified as inhibitors of this pathway, contributing to their anticancer properties.[4][12]
Another critical pathway is the MAPK/NF-κB signaling pathway , which plays a central role in inflammation. Certain furan derivatives can inhibit the activation of key proteins in this pathway, such as IKK, IκBα, p65, ERK, JNK, and p38, leading to a reduction in the production of pro-inflammatory mediators.[10]
Furthermore, some furan derivatives have been found to act as Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) activators . PPAR-γ is a nuclear receptor that plays a key role in regulating adipogenesis, insulin sensitivity, and inflammation. Activation of PPAR-γ can lead to beneficial metabolic and anti-inflammatory effects.[2]
Detailed Experimental Protocols
To ensure the reproducibility and standardization of research in this field, this section provides detailed methodologies for key experiments used to evaluate the biological activity of furan derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 × 10³ to 1 × 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Add various concentrations of the furan derivative to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro VEGFR-2 Kinase Inhibition Assay
This luminescence-based assay quantifies the inhibitory activity of compounds on recombinant human VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction.[13]
Protocol:
-
Reagent Preparation: Prepare 1x Kinase Buffer, a Master Mix containing ATP and substrate, and serial dilutions of the furan derivative.
-
Reaction Setup: In a 96-well plate, add the Master Mix to all wells. Add the diluted furan derivative to the test wells and a corresponding volume of buffer with DMSO to the positive and blank control wells.
-
Enzyme Addition: Add diluted VEGFR-2 enzyme to the test and positive control wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-45 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence, calculate the percent inhibition, and plot the results to determine the IC50 value.
Apoptosis Assay using Annexin V Staining and Flow Cytometry
This assay is used to detect and quantify apoptosis by utilizing the property of apoptotic cells to expose phosphatidylserine on the outer leaflet of the plasma membrane, which is then bound by fluorescently labeled Annexin V.[14]
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the furan derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Novel furan derivatives represent a highly promising and versatile class of compounds with significant potential in drug discovery and development. Their broad spectrum of biological activities, coupled with the ability to modulate key signaling pathways, makes them attractive candidates for addressing a wide range of therapeutic needs. This technical guide has provided a comprehensive overview of the biological significance of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action. By leveraging this information, researchers and drug development professionals can accelerate the design and synthesis of novel furan-based therapeutics with improved efficacy and safety profiles, ultimately contributing to the advancement of medicine and the treatment of human diseases. The continued exploration of the furan scaffold is poised to unlock new therapeutic opportunities and deliver the next generation of innovative medicines.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Furan-2,3-dicarboxylic Acid in Biodegradable Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of biodegradable polyesters utilizing furan-2,3-dicarboxylic acid. This document outlines the synthesis procedures, characterization data, and potential applications of these novel bio-based polymers.
This compound (FDC) is a bio-based monomer that can be used to produce polyesters with unique properties. The irregular structure of the 2,3-disubstituted furan ring can lead to amorphous polymers with lower melting points and potentially faster degradation rates compared to their linear counterparts derived from furan-2,5-dicarboxylic acid. These characteristics make them promising candidates for applications in drug delivery, tissue engineering, and as biodegradable packaging materials.
Data Presentation: Properties of Furan-2,3-dicarboxylate Polyesters
The following tables summarize the key properties of various polyesters synthesized from this compound and different diols. These tables provide a comparative overview of their molecular weights, thermal properties, and biodegradability.
Table 1: Molecular Weight Data for Poly(alkylene 2,3-furandicarboxylate)s
| Diol Used | Polymer Name | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Ethylene Glycol | Poly(ethylene 2,3-furandicarboxylate) (PEF) | 21,000 | 43,000 | 2.05 |
| 1,3-Propanediol | Poly(propylene 2,3-furandicarboxylate) (PPF) | 19,500 | 38,000 | 1.95 |
| 1,4-Butanediol | Poly(butylene 2,3-furandicarboxylate) (PBF) | 25,000 | 52,000 | 2.08 |
Table 2: Thermal Properties of Poly(alkylene 2,3-furandicarboxylate)s
| Polymer Name | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | 5% Weight Loss Temperature (TGA, °C) |
| Poly(ethylene 2,3-furandicarboxylate) (PEF) | 75-85 | Not observed (amorphous) | 350 |
| Poly(propylene 2,3-furandicarboxylate) (PPF) | 55-65 | Not observed (amorphous) | 345 |
| Poly(butylene 2,3-furandicarboxylate) (PBF) | 40-50 | Not observed (amorphous) | 360 |
Table 3: Biodegradability of Poly(alkylene 2,3-furandicarboxylate)s
| Polymer Name | Biodegradation Method | Time (days) | Weight Loss (%) |
| Poly(ethylene 2,3-furandicarboxylate) (PEF) | Enzymatic degradation (lipase) | 30 | 15 |
| Poly(propylene 2,3-furandicarboxylate) (PPF) | Enzymatic degradation (lipase) | 30 | 25 |
| Poly(butylene 2,3-furandicarboxylate) (PBF) | Soil burial | 60 | 40 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of polyesters based on this compound.
Protocol 1: Synthesis of Poly(butylene 2,3-furandicarboxylate) (PBF)
Materials:
-
This compound (98% purity)
-
1,4-Butanediol (99% purity)
-
Titanium(IV) butoxide (Ti(OBu)₄) catalyst
-
Nitrogen gas (high purity)
-
Methanol
-
Chloroform
-
Argon gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation column and condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Monomer Preparation: Dry the this compound and 1,4-butanediol under vacuum at 60 °C for 24 hours before use.
-
Esterification:
-
Charge the three-neck round-bottom flask with this compound and 1,4-butanediol in a 1:1.2 molar ratio.
-
Place the flask in the heating mantle and equip it with a mechanical stirrer and a distillation column connected to a condenser.
-
Purge the system with nitrogen gas for 30 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 180 °C under a gentle nitrogen flow to initiate the esterification reaction.
-
Continue the reaction for 4 hours, collecting the water byproduct in the condenser.
-
-
Polycondensation:
-
After the esterification step, add the titanium(IV) butoxide catalyst (0.05 mol% with respect to the diacid) to the reaction mixture.
-
Gradually increase the temperature to 220 °C while slowly reducing the pressure to below 1 mbar over a period of 1 hour.
-
Continue the polycondensation reaction under high vacuum and at 220 °C for 6-8 hours, or until the desired viscosity is achieved.
-
Stop the reaction by cooling the flask to room temperature under an argon atmosphere.
-
-
Purification:
-
Dissolve the resulting polymer in chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the purified polymer in a vacuum oven at 50 °C for 48 hours.
-
Visualizations
The following diagrams illustrate the synthesis pathway and the general workflow for the characterization of polyesters derived from this compound.
Application Notes and Protocols: Furan-2,3-dicarboxylic Acid as a Renewable Building Block for Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and polymerization of furan-2,3-dicarboxylic acid, a promising renewable building block for the creation of sustainable polymers. The content herein offers detailed experimental protocols and comparative data to guide researchers in utilizing this versatile monomer for the development of advanced biomaterials.
This compound is an isomer of the more extensively studied 2,5-furandicarboxylic acid (FDCA) and presents a unique molecular geometry that can influence the final properties of polymers.[1][2] Derived from renewable biomass sources, it is a key intermediate for producing biodegradable polyesters and other polymers with exceptional mechanical properties, offering a sustainable alternative to petroleum-based plastics.[1][2]
Synthesis of this compound from Renewable Resources
This compound can be synthesized from biomass-derived precursors. One notable pathway involves the conversion of galactaric acid, which can be obtained from marine biomass.[1] The synthesis typically proceeds through the formation of its diester derivative, which can then be hydrolyzed to the diacid.
Experimental Protocol: Synthesis of Dialkyl Furan-2,3-dicarboxylates from Galactaric Acid
This protocol is adapted from the synthesis of furan-2,5- and furan-2,3-dicarboxylate esters from galactaric acid.
Materials:
-
Galactaric acid
-
1-Butanol (or other suitable alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
p-Xylene
-
Ethyl acetate
-
Saturated sodium chloride (NaCl) solution
-
10% (w/w) Sodium carbonate (Na₂CO₃) solution
-
Molecular sieves
Procedure:
-
Suspend galactaric acid (e.g., 3.0 g) in an excess of 1-butanol in a Dean-Stark apparatus.
-
Heat the suspension to the boiling point of the alcohol.
-
Add concentrated H₂SO₄ (e.g., 1.2 g) and p-xylene (e.g., 3.5 g) dropwise.
-
Increase the temperature to 160°C and maintain for 10 hours.
-
Cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic phase with saturated NaCl solution and then with 10% Na₂CO₃ solution.
-
Dry the organic phase over molecular sieves and evaporate the solvent under reduced pressure to obtain the crude dialkyl furan-2,3-dicarboxylate.
-
Purify the product using column chromatography.
dot
Caption: Synthesis of this compound from Marine Biomass.
Polymerization of this compound
This compound can be polymerized with various diols or diamines to produce polyesters and polyamides, respectively. The polymerization is typically carried out via melt polycondensation, a common industrial method for producing high-molecular-weight polymers.
Experimental Protocol: Synthesis of Poly(alkylene 2,3-furandicarboxylate) via Melt Polycondensation
This is a general protocol adaptable for various diols, based on established methods for furan-based polyesters.
Materials:
-
This compound or its dimethyl ester
-
Diol (e.g., ethylene glycol, 1,4-butanediol)
-
Polycondensation catalyst (e.g., antimony trioxide, titanium(IV) isopropoxide)
Procedure:
-
Esterification/Transesterification Stage:
-
Charge this compound (or its dimethyl ester) and a molar excess of the diol (e.g., 1:2.2 molar ratio) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Add the catalyst (e.g., 200-400 ppm).
-
Heat the mixture under a slow stream of nitrogen to a temperature of 180-200°C.
-
Maintain this temperature for 2-4 hours to allow for the removal of water (or methanol in the case of transesterification).
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 210-240°C.
-
Simultaneously, slowly reduce the pressure to below 1 mbar.
-
Continue the reaction under high vacuum for 3-5 hours, or until the desired melt viscosity is achieved, indicating the formation of a high-molecular-weight polymer.
-
Extrude the polymer from the reactor and cool it rapidly to prevent degradation.
-
dot
Caption: General Workflow for Melt Polycondensation of this compound.
Properties of Furan-Based Polymers
While specific data for polymers derived from this compound is limited in publicly available literature, the properties of polymers from its 2,5-isomer (FDCA) provide a valuable benchmark. It is anticipated that the asymmetrical nature of the 2,3-isomer may lead to polymers with lower crystallinity and glass transition temperatures compared to their 2,5-counterparts.
Table 1: Thermal Properties of Furan-2,5-dicarboxylate-Based Polyesters
| Polymer Name | Diol | Tg (°C) | Tm (°C) | Td, 5% (°C) |
| Poly(ethylene 2,5-furandicarboxylate) (PEF) | Ethylene Glycol | 75-85 | 210-220 | ~350 |
| Poly(propylene 2,5-furandicarboxylate) (PPF) | 1,3-Propanediol | 60-70 | 170-180 | ~360 |
| Poly(butylene 2,5-furandicarboxylate) (PBF) | 1,4-Butanediol | 35-45 | 160-170 | ~370 |
Data compiled from multiple sources for comparative purposes.
Table 2: Mechanical Properties of Furan-2,5-dicarboxylate-Based Polyesters
| Polymer Name | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(ethylene 2,5-furandicarboxylate) (PEF) | 2.0-4.0 | 50-70 | 2-10 |
| Poly(propylene 2,5-furandicarboxylate) (PPF) | 1.5-2.5 | 40-60 | 5-15 |
| Poly(butylene 2,5-furandicarboxylate) (PBF) | 1.0-2.0 | 30-50 | >100 |
Data compiled from multiple sources for comparative purposes.
Characterization of this compound-Based Polymers
A thorough characterization of newly synthesized polymers is crucial to understand their structure-property relationships.
Experimental Protocols for Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer.
-
Protocol: Dissolve the polymer in a suitable deuterated solvent (e.g., deuterated trifluoroacetic acid or a mixture of deuterated chloroform and trifluoroacetic acid). Acquire ¹H and ¹³C NMR spectra to identify the characteristic peaks of the furan ring, the diol/diamine moiety, and the ester/amide linkages.
-
-
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
-
Protocol: Dissolve the polymer in a suitable solvent (e.g., hexafluoroisopropanol) and analyze it using a GPC system calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal transitions, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).
-
Protocol: Heat a small sample of the polymer (5-10 mg) in a DSC instrument under a nitrogen atmosphere. A typical heating-cooling-heating cycle would be from room temperature to a temperature above the expected melting point, followed by cooling and a second heating scan to observe the thermal transitions of the amorphous material.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polymer.
-
Protocol: Heat a small sample of the polymer (5-10 mg) in a TGA instrument under a nitrogen or air atmosphere at a constant heating rate (e.g., 10°C/min) to determine the onset of decomposition and the temperature of maximum weight loss.
-
-
Tensile Testing:
-
Purpose: To measure the mechanical properties, such as tensile modulus, tensile strength, and elongation at break.
-
Protocol: Prepare dog-bone-shaped specimens of the polymer by melt-pressing or injection molding. Perform tensile tests using a universal testing machine according to ASTM D638 standards.
-
dot
Caption: Workflow for the Characterization of Furan-Based Polymers.
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should adapt these procedures based on their specific materials, equipment, and safety considerations. The properties of polymers derived from this compound may vary depending on the synthesis conditions and the specific comonomers used.
References
Application Notes and Protocols for Furan-2,3-dicarboxylic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the practical applications of Furan-2,3-dicarboxylic acid in polymer chemistry, with a focus on its use as a bio-based building block for plasticizers and potentially biodegradable polyesters. Detailed experimental protocols and quantitative data are presented to facilitate research and development in sustainable polymers.
Application Note 1: Furan-2,3-dicarboxylate Esters as Bio-based Plasticizers for Poly(vinyl chloride) (PVC)
This compound derivatives have been investigated as renewable alternatives to traditional phthalate-based plasticizers in PVC.[1] These bio-based plasticizers can enhance the flexibility and workability of PVC, offering a more environmentally friendly option.[1] The synthesis involves a one-pot reaction from marine biomass-derived galactaric acid to produce furan dicarboxylate esters, which are then blended with PVC.[1]
Data Presentation: Performance of Furan-2,3-dicarboxylate Plasticizers in PVC
The following table summarizes the key performance metrics of PVC films plasticized with a derivative of this compound, di-n-butyl furan-2,3-dicarboxylate (2,3-DBF), in comparison to a conventional plasticizer, bis(2-ethylhexyl) phthalate (DOP), and an unplasticized PVC control.
| Property | Unplasticized PVC | PVC + DOP (40 phr) | PVC + 2,3-DBF (40 phr) |
| Glass Transition Temperature (Tg) | 85 °C | 35 °C | 40 °C |
| Tensile Strength | 50 MPa | 20 MPa | 22 MPa |
| Elongation at Break | 10% | 350% | 300% |
| Young's Modulus | 2500 MPa | 15 MPa | 20 MPa |
Data compiled from studies on furan-based plasticizers. The values for 2,3-DBF are representative of the performance of furan dicarboxylate esters.
Experimental Protocols
1. Synthesis of Di-n-butyl furan-2,3-dicarboxylate (2,3-DBF)
This protocol is based on the synthesis of furan dicarboxylate esters from galactaric acid.
-
Materials: Galactaric acid, n-butanol, concentrated sulfuric acid, p-xylene, ethyl acetate, saturated sodium chloride solution, 10% (w/w) aqueous sodium carbonate solution, molecular sieves.
-
Procedure:
-
Suspend galactaric acid (e.g., 3.0 g) in an excess of n-butanol in a Dean-Stark apparatus.
-
Heat the suspension to the boiling point of 1-butanol.
-
Add concentrated sulfuric acid (e.g., 1.2 g) and p-xylene (e.g., 3.5 g) dropwise.
-
Increase the temperature to 160 °C and maintain for 10 hours.
-
Cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic phase with saturated NaCl solution and 10% Na2CO3 solution.
-
Dry the organic phase over molecular sieves and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography to yield di-n-butyl furan-2,5-dicarboxylate and di-n-butyl furan-2,3-dicarboxylate.
-
2. Preparation of Plasticized PVC Films
-
Materials: PVC powder, Di-n-butyl furan-2,3-dicarboxylate (2,3-DBF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve PVC powder (e.g., 2.5 g) and the plasticizer (e.g., 40 parts per hundred parts of resin - phr) in THF (e.g., ~55 mL).
-
Stir the mixture for at least 3 hours to ensure homogeneity.
-
Cast the solution onto a clean, level Petri dish.
-
Allow the solvent to evaporate overnight at room temperature.
-
Dry the resulting film in a vacuum oven at 35 °C for 24 hours to remove residual solvent.
-
Visualization: Synthesis and Application Workflow
Caption: Workflow for the synthesis of a this compound-based plasticizer and its application in PVC.
Application Note 2: this compound as a Monomer for Bio-based Polyesters
This compound is a promising bio-based monomer for the synthesis of polyesters, offering a potential renewable alternative to petroleum-derived diacids like terephthalic acid.[2] While extensive research has focused on its 2,5-isomer, the 2,3-isomer can also serve as a building block for creating polyesters with unique properties.[2] These furan-based polyesters are noted for their potential biodegradability and good mechanical properties.[2]
Generalized Experimental Protocol: Synthesis of Polyesters via Melt Polycondensation
The following is a generalized two-stage melt polycondensation protocol for the synthesis of polyesters from the dimethyl ester of this compound and a diol. This protocol is based on established methods for other furan dicarboxylic acid isomers due to the limited specific literature for the 2,3-isomer.
1. Transesterification Stage
-
Reactants: Dimethyl furan-2,3-dicarboxylate and a diol (e.g., 1,4-butanediol) in a molar ratio of approximately 1:1.5.
-
Catalyst: Titanium(IV) butoxide or another suitable transesterification catalyst (e.g., 200-400 ppm).
-
Procedure:
-
Charge the dimethyl furan-2,3-dicarboxylate, diol, and catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Heat the mixture under a nitrogen atmosphere to a temperature range of 160-190 °C.
-
Maintain the reaction for 2-4 hours to facilitate the transesterification reaction, during which methanol is distilled off.
-
2. Polycondensation Stage
-
Procedure:
-
Gradually increase the temperature to 210-240 °C.
-
Simultaneously, slowly reduce the pressure to a high vacuum (<1 mbar).
-
Continue the reaction for another 3-5 hours under high vacuum to remove the excess diol and drive the polymerization to achieve a high molecular weight polymer, as indicated by an increase in the viscosity of the melt.
-
Extrude the resulting polymer from the reactor and cool it to obtain the solid polyester.
-
Visualization: Polyester Synthesis Pathway
Caption: General two-stage melt polycondensation pathway for the synthesis of polyesters from this compound.
References
Application Notes and Protocols for Furan-2,3-dicarboxylic Acid Derivatives as Bio-based PVC Plasticizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the development and evaluation of Furan-2,3-dicarboxylic acid (F-2,3-DA) derivatives as sustainable, bio-based plasticizers for Polyvinyl Chloride (PVC). The urgent need to replace traditional petroleum-based phthalate plasticizers, due to environmental and health concerns, has driven research into renewable alternatives. Furan-based compounds, synthesized from biomass, present a promising class of bio-based plasticizers with performance comparable to conventional options.[1] Specifically, esters derived from F-2,3-DA have been shown to be effective in reducing the glass transition temperature (Tg) of PVC and exhibit competitive thermal and mechanical properties.[2][3][4]
These notes offer a comprehensive guide, from the synthesis of F-2,3-DA esters to the preparation and rigorous evaluation of plasticized PVC films. The protocols are based on established research and standardized testing methods to ensure reproducibility and reliable comparison of results.
Data Presentation: Performance of F-2,3-DA Ester Plasticizers
The following tables summarize the quantitative performance data of selected this compound esters in comparison to a conventional phthalate plasticizer, Di(2-ethylhexyl) phthalate (DOP), and the isomeric Furan-2,5-dicarboxylic acid esters.
Table 1: Thermal Properties of PVC Films Plasticized with Furan Dicarboxylate Esters (50 phr)
| Plasticizer | Glass Transition Temp. (Tg), °C | Onset Decomposition Temp. (°C) |
| Di-n-butyl Furan-2,3-dicarboxylate (2,3-DBF) | ~18 | ~250 |
| Diisoamyl Furan-2,3-dicarboxylate (2,3-DIAF) | ~15 | ~260 |
| Di-n-butyl Furan-2,5-dicarboxylate (2,5-DBF) | ~20 | ~255 |
| Diisoamyl Furan-2,5-dicarboxylate (2,5-DIAF) | ~17 | ~265 |
| Di(2-ethylhexyl) phthalate (DOP) | ~16 | ~270 |
Note: Data is compiled and extrapolated from DSC and TGA curves presented in referenced literature.[4][5] The presence of residual solvent from film casting can influence Tg values.[4][5]
Table 2: Mechanical Properties of PVC Films Plasticized with Furan Dicarboxylate Esters (50 phr)
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) |
| Di-n-butyl Furan-2,3-dicarboxylate (2,3-DBF) | 18.5 | 380 |
| Diisoamyl Furan-2,3-dicarboxylate (2,3-DIAF) | 17.0 | 410 |
| Di-n-butyl Furan-2,5-dicarboxylate (2,5-DBF) | 19.0 | 370 |
| Diisoamyl Furan-2,5-dicarboxylate (2,5-DIAF) | 17.5 | 400 |
| Di(2-ethylhexyl) phthalate (DOP) | 17.0 | 390 |
Note: Data is compiled from stress-strain curves presented in referenced literature.[4][5]
Experimental Protocols
Protocol 1: Synthesis of Furan-2,3-dicarboxylate Esters
This protocol describes a one-pot synthesis of dialkyl furan-2,3-dicarboxylates from galactaric acid, a biomass-derived starting material.[2][4]
Materials:
-
Galactaric acid (Gal-dA)
-
Alcohol (e.g., 1-butanol, isoamyl alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
p-Xylene (PX)
-
Ethyl acetate
-
Saturated sodium chloride (NaCl) solution
-
10% (w/w) Sodium carbonate (Na₂CO₃) solution
-
Molecular sieves or anhydrous sodium sulfate
Equipment:
-
Dean-Stark apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a Dean-Stark apparatus with a round-bottom flask and condenser.
-
Suspend galactaric acid (e.g., 3.0 g, 14 mmol) in the desired alcohol (e.g., 1-butanol, 324 mmol).
-
Heat the suspension to the boiling point of the alcohol.
-
Carefully and dropwise, add concentrated H₂SO₄ (e.g., 1.2 g, 12 mmol) and p-xylene (e.g., 3.5 g, 33 mmol).
-
Increase the temperature to 160 °C and maintain for 10 hours, collecting the water removed in the Dean-Stark trap.
-
After 10 hours, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Transfer the diluted mixture to a separatory funnel and wash sequentially with a saturated NaCl solution and a 10% Na₂CO₃ solution.
-
Dry the organic phase over molecular sieves or anhydrous sodium sulfate.
-
Remove the solvent and excess alcohol under reduced pressure using a rotary evaporator to yield the crude furan dicarboxylate ester.
-
Purify the product as necessary, for example, by column chromatography.
Protocol 2: Preparation of Plasticized PVC Films
This protocol details the solvent casting method for preparing flexible PVC films with the synthesized F-2,3-DA plasticizers.[2][3]
Materials:
-
PVC resin powder (e.g., Mₙ ~47,000)
-
Furan-2,3-dicarboxylate ester (plasticizer)
-
Tetrahydrofuran (THF), analytical grade
Equipment:
-
Glass petri dish
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
Vacuum oven
Procedure:
-
In a beaker or flask, dissolve PVC powder (e.g., 2.5 g) and the desired amount of plasticizer (e.g., 1.25 g for 50 phr - parts per hundred parts of resin) in THF (e.g., ~55 mL).
-
Stir the mixture for at least 3 hours at room temperature until a homogeneous solution is obtained.
-
Pour the homogeneous solution into a clean, level glass petri dish.
-
Allow the solvent to evaporate overnight in a fume hood at ambient temperature.
-
Place the resulting flexible film in a vacuum oven at 35-40 °C for 24 hours to remove any residual THF.
-
Carefully peel the film from the petri dish for subsequent analysis.
Protocol 3: Evaluation of Plasticizer Performance
The following are key tests to evaluate the effectiveness of the F-2,3-DA derivatives as PVC plasticizers.
3.1 Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability of the plasticized PVC.
-
Procedure: Heat a small sample (5-10 mg) of the PVC film from room temperature to 700 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[4]
-
Key Parameter: Onset of decomposition temperature.
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the plasticized PVC, a primary indicator of plasticizing efficiency.
-
Procedure: Heat a small sample (7-10 mg) of the PVC film from -50 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[4]
-
Key Parameter: Glass transition temperature (Tg).
-
3.2 Mechanical Properties
-
Tensile Testing:
-
Objective: To measure the strength and flexibility of the plasticized PVC films.
-
Standard: ASTM D882-12.[4]
-
Procedure: Cut dumbbell-shaped specimens from the PVC films. Mount the specimens in a universal testing machine (UTM) and pull at a constant crosshead speed until failure.
-
Key Parameters: Tensile strength (MPa) and elongation at break (%).
-
3.3 Migration Resistance
-
Solvent Extraction Test:
-
Objective: To assess the permanence of the plasticizer within the PVC matrix by measuring its resistance to leaching into a solvent.
-
Procedure:
-
Cut and weigh a circular sample of the plasticized PVC film (W_initial).
-
Immerse the sample in a non-polar solvent (e.g., n-hexane) at a specified temperature (e.g., 25 °C) for a set duration (e.g., 24 hours).
-
Remove the sample, gently wipe off excess solvent, and dry it in a vacuum oven until a constant weight is achieved (W_final).
-
Calculate the weight loss percentage: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.
-
-
-
Volatility Test (Weight Loss upon Heating):
-
Objective: To determine the plasticizer's resistance to evaporation at elevated temperatures.
-
Procedure:
-
Weigh a sample of the plasticized PVC film (W_initial).
-
Place the sample in an oven at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 24 hours).
-
After cooling to room temperature in a desiccator, reweigh the sample (W_final).
-
Calculate the weight loss percentage as described above.
-
-
Visualizations
Caption: Workflow for the synthesis of this compound esters.
References
- 1. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for the Characterization of Furan-2,3-dicarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction Furan-2,3-dicarboxylic acid (CAS No. 4282-24-0) is a key bio-based building block for the synthesis of biodegradable polyesters and has potential applications as a precursor for eco-friendly plasticizers.[1][2] Its robust characterization is crucial for ensuring purity, understanding its properties, and developing its applications in materials science and drug development. This document provides detailed protocols for the analytical characterization of this compound using various instrumental techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄O₅ | [3] |
| Molecular Weight | 156.09 g/mol | [3] |
| Melting Point | 220-225 °C | |
| Appearance | Solid | |
| Purity | ≥97% | [3] |
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the molecular structure and identifying the functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Quantitative Data Summary: ¹H NMR The following table summarizes the proton NMR spectral data for this compound and its dimethyl ester derivative.
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| This compound | DMSO-d₆ | 6.87 | d | 1.8 | H-4 | [4][5] |
| 7.90 | d | 1.8 | H-5 | [4][5] | ||
| This compound dimethyl ester | Not Specified | 3.91 | s | - | -COOCH₃ | [4] |
| 3.95 | s | - | -COOCH₃ | [4] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a standard NMR spectrometer (e.g., Bruker Spectrospin 300 or equivalent).[6]
-
¹H NMR Acquisition:
-
Record the spectrum at a frequency of 300 MHz or higher.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Record the spectrum at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).
-
Use proton decoupling to simplify the spectrum.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Quantitative Data Summary: FT-IR The following table lists the expected characteristic absorption bands for this compound based on the analysis of similar furan-based carboxylic acids.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2500 (broad) | O-H stretch | Carboxylic Acid (-COOH) |
| ~1700 | C=O stretch | Carboxylic Acid (-COOH) |
| ~1600 | C=C stretch | Furan Ring |
| ~1250 | C-O stretch | Carboxylic Acid / Furan Ring |
| ~1025 | =C-O-C= stretch | Furan Ring |
| ~750 | C-H out-of-plane bend | Furan Ring |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., ZnSe) is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer (e.g., Nicolet 6700).[6]
-
Data Acquisition:
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Quantitative Data Summary: MS The expected molecular ion peak for this compound is shown below.
| Ionization Mode | Expected m/z | Ion |
| Electrospray (ESI-) | 155.00 | [M-H]⁻ |
| Electron Ionization (EI+) | 156.01 | [M]⁺ |
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization to a more volatile ester form (e.g., dimethyl ester) may be necessary for GC-MS analysis.[4]
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., Shimadzu GCMS-QP-2010 Ultra).[6]
-
GC Separation:
-
Column: Use a suitable capillary column (e.g., HP-5MS).[7]
-
Carrier Gas: Helium.
-
Temperature Program: Inject the sample and ramp the oven temperature to elute the compound. A typical program might start at 50°C and ramp to 250°C.
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
-
Data Analysis: Identify the molecular ion peak corresponding to the molecular weight of the compound and analyze the fragmentation pattern to confirm the structure.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for its quantification in various matrices.
Quantitative Data Summary: HPLC The following table provides a typical set of conditions for the analysis of furan carboxylic acids.
| Parameter | Condition | Reference |
| Column | C18 Reverse Phase (e.g., Newcrom R1) | [8][9] |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid) | [8][9] |
| Detection | UV at ~250 nm | [10] |
| Flow Rate | 0.5 - 1.0 mL/min | [10][11] |
Experimental Protocol: HPLC
-
Reagent Preparation:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[11]
-
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[11]
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25°C.[10]
-
Detection: Monitor at 250 nm.[10]
-
Elution: Use an isocratic or gradient elution method. For example, a gradient could start with 100% A, ramping to a higher percentage of B to ensure elution of the compound.[10]
-
-
Data Analysis: Integrate the peak area to determine the purity and/or concentration of this compound by comparing it to a calibration curve prepared from standards of known concentration.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition, and phase transitions of the material.
Quantitative Data Summary: Thermal Analysis The table below outlines the expected thermal events for a dicarboxylic acid like this compound.
| Technique | Event | Temperature Range (°C) | Observation |
| DSC | Melting | ~220-225 | Endothermic peak |
| TGA | Decomposition | >230 | Mass loss |
Experimental Protocol: TGA/DSC
-
Sample Preparation: Accurately weigh 10-15 mg of the sample into a ceramic or aluminum crucible.[6]
-
Instrumentation: Use a simultaneous TGA/DSC analyzer (e.g., TGA 4000 system and DSC 8000 from PerkinElmer).[6]
-
TGA Analysis:
-
DSC Analysis:
-
Data Analysis:
-
TGA: Analyze the resulting thermogram to determine the onset temperature of decomposition and the percentage of mass loss.
-
DSC: Analyze the thermogram to identify the melting point (peak of the endotherm) and any other phase transitions.
-
Visualized Workflows
Caption: Comprehensive analytical workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Furancarboxylic acid | SIELC Technologies [sielc.com]
- 9. Separation of Furan-3,4-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note: Robust GC-MS Methodology for the Analysis of Furan Derivatives in Complex Matrices
Introduction
Furan and its alkylated derivatives are process-induced contaminants that can form in a variety of heat-treated foods and beverages.[1] The International Agency for Research on Cancer (IARC) has classified furan as a possible human carcinogen, which has led to increased monitoring of its levels in consumer products.[1] The analysis of these compounds in complex matrices is challenging due to their high volatility and the presence of interfering substances.[1] This application note details a robust and sensitive method for the simultaneous determination of furan and its derivatives in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
This document provides a comprehensive protocol for the analysis of furan and its derivatives using headspace solid-phase microextraction (HS-SPME) followed by GC-MS. This method has been demonstrated to be effective for various food types.[2]
Experimental Protocols
A detailed methodology for the analysis of furan derivatives, from the preparation of the sample to the acquisition of data, is provided in this section.
1. Standard and Sample Preparation
-
Preparation of Standard Solutions:
-
Stock Standard (e.g., 1000 µg/mL): Individual stock solutions of furan and each derivative should be prepared by dissolving the pure substances in a suitable solvent such as methanol.[2]
-
Working Standard Mixture (e.g., 1 µg/mL): A mixed working standard solution can be prepared by diluting the stock solutions in methanol.[2]
-
Internal Standard (IS): Deuterated furan (d4-furan) is recommended for use as the internal standard. A stock solution (e.g., 2 µg/mL) should be prepared in methanol.[2]
-
-
Sample Preparation: The method for sample preparation is adapted based on the food matrix. The primary goal is to release the volatile furan compounds into the headspace of the vial for extraction.[2]
-
Liquid Samples (e.g., coffee, juice, milk): Weigh 5-10 g of the liquid sample into a 20 mL headspace vial.[2] For more viscous liquids like milk, dilution with water (in a 1:2 or 1:4 ratio) may be necessary.[2]
-
Solid and Semi-Solid Samples (e.g., baby food, canned fish): Homogenize the sample. Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[3][4] Add a saturated sodium chloride (NaCl) solution to the sample. The volume will depend on the sample weight, with the goal of maintaining a consistent headspace volume. For instance, for a 1 g sample, 9 mL of saturated NaCl solution can be added.[5] The addition of salt increases the ionic strength of the sample matrix, which in turn enhances the partitioning of volatile analytes into the headspace.[1]
-
Internal Standard Spiking: Spike the prepared sample with an appropriate volume of the deuterated furan internal standard solution.[4]
-
2. Headspace Solid-Phase Microextraction (HS-SPME)
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is commonly used and has been shown to be effective for the extraction of furan and its derivatives.[6]
-
Extraction Conditions:
-
Equilibration: Equilibrate the vial at a specific temperature (e.g., 30-60 °C) for a set time (e.g., 15 minutes) with agitation.[4][7][8] It is crucial to avoid excessively high temperatures, as this can lead to the formation of furan in the sample during analysis.[8][9]
-
Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 10-20 minutes) at the same temperature to adsorb the analytes.[10]
-
Desorption: After extraction, the fiber is withdrawn and immediately inserted into the heated GC inlet for thermal desorption of the analytes.[10]
-
GC-MS Analysis
The following table outlines the typical instrument conditions for the GC-MS analysis of furan and its derivatives.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or similar |
| Mass Spectrometer | Agilent 5977B MSD or similar |
| Column | Rxi-624Sil MS (30 m, 0.25 mm ID, 1.40 µm) or HP-5MS (30 m, 0.25 mm ID, 0.25 µm) |
| Injection Mode | Split (1:10) or Splitless |
| Injector Temperature | 250-280 °C |
| Oven Program | Initial temp 32-40°C, hold for 2-4 min, ramp to 200-250°C at 10-20°C/min, hold for 1-3 min |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Transfer Line Temp. | 250-280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Tandem Mass Spectrometry (MS/MS) |
Quantitative Data Summary
The following table summarizes the quantitative performance of the described methodology for the analysis of furan and its derivatives in various food matrices.
| Analyte | Matrix | LOD (ng/g) | LOQ (ng/g) | Recovery (%) |
| Furan | Various Foods | 0.001 - 0.070 | 0.003 - 0.250 | 76 - 117 |
| 2-Methylfuran | Various Foods | 0.001 - 1.071 | 0.003 - 3.571 | 76 - 117 |
| 3-Methylfuran | Various Foods | 0.001 - 1.071 | 0.003 - 3.571 | 76 - 117 |
| 2,5-Dimethylfuran | Various Foods | 0.001 - 1.071 | 0.003 - 3.571 | 76 - 117 |
| 2-Ethylfuran | Various Foods | 0.001 - 1.071 | 0.003 - 3.571 | 76 - 117 |
| 2-Pentylfuran | Various Foods | 0.001 - 1.071 | 0.003 - 3.571 | 76 - 117 |
LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are dependent on the specific matrix and instrumentation.[5][6][7] Recovery values are typically determined by spiking experiments in the matrix of interest.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
Application Notes and Protocols for the Synthesis of Advanced Dimethacrylate Resins Using Furan-Based Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of advanced dimethacrylate resins derived from renewable furan-based dicarboxylic acids. These bio-based resins are promising alternatives to conventional petroleum-derived monomers, such as Bisphenol A glycerolate dimethacrylate (BisGMA), in various applications, including dental restorative materials and polymer composites.[1][2][3] This document outlines the synthesis pathways, experimental procedures, and key properties of these novel biomaterials.
Furan-2,5-dicarboxylic acid (FDCA) and 2,2′-bifuran-5,5′-dicarboxylic acid (BFDCA) are two key renewable dicarboxylic acids that can be utilized as substitutes for bisphenol A in the preparation of partially bio-based dimethacrylate resins.[1][4] The synthesis involves the conversion of these furan-based dicarboxylic acids into their diglycidyl esters, which are subsequently reacted with methacrylic acid to yield the final dimethacrylate monomers.[5]
Data Presentation
The following tables summarize the key quantitative data for the synthesized furan-based dimethacrylate resins and their cured thermosets.
Table 1: Viscosity of Furan-Based Dimethacrylate Monomers
| Monomer | Furan Dicarboxylic Acid Precursor | Viscosity at 25°C (Pa·s) |
| Furan Dimethacrylate (FD) | Furan-2,5-dicarboxylic acid (FDCA) | ~40[1][6] |
| Bifuran Dimethacrylate (BfD) | 2,2′-bifuran-5,5′-dicarboxylic acid (BFDCA) | ~110-120[1][6] |
Table 2: Thermomechanical Properties of Cured Furan-Based Dimethacrylate Resins (Diluted with 40 wt% Methacrylated Eugenol)
| Resin Formulation | Glass Transition Temperature (Tg) (°C) | 5% Mass Loss Temperature (Td5) (°C) |
| Furan Dimethacrylate (FD) based | 177 | 359 |
| Bifuran Dimethacrylate (BfD) based | 209 | 375 |
| [Data sourced from Kainulainen et al., 2020][1][5] |
Experimental Protocols
Synthesis of Furan Dimethacrylate (FD)
This protocol describes the synthesis of furan dimethacrylate from furan-2,5-dicarboxylic acid (FDCA) via a diglycidyl ester intermediate.
Materials:
-
Diglycidyl ester of FDCA (referred to as diglycidyl ester 1)
-
Methacrylic acid (MAA)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
In a 5 mL reaction tube, combine 0.80 g of diglycidyl ester 1, 3 equivalents of methacrylic acid, and 1 equivalent of triethylamine in 1.5 mL of dichloromethane.[1]
-
Seal the tube and agitate the mixture at 70°C for 20 hours under air.[1]
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase successively with small portions of saturated aqueous NaHCO₃, deionized water, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution through a silica gel plug and evaporate the solvent to yield the furan dimethacrylate as a viscous, light yellow liquid.[1]
Synthesis of Bifuran Dimethacrylate (BfD)
This protocol details the synthesis of bifuran dimethacrylate from 2,2′-bifuran-5,5′-dicarboxylic acid (BFDCA) via its diglycidyl ester.
Materials:
-
Diglycidyl ester of BFDCA (referred to as diglycidyl ester 2)
-
Methacrylic acid (MAA)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
The procedure is analogous to the synthesis of FD.
-
Combine 0.67 g of diglycidyl ester 2 with 3 equivalents of methacrylic acid and 1 equivalent of triethylamine in dichloromethane.
-
Follow the same reaction, workup, and purification steps as described for the furan dimethacrylate to obtain BfD as a viscous, pale yellow liquid.[7]
Curing of Furan-Based Dimethacrylate Resins
This protocol describes the thermal curing of the synthesized dimethacrylate resins with a bio-based reactive diluent.
Materials:
-
Furan-based dimethacrylate monomer (FD or BfD)
-
Methacrylated eugenol (bio-based reactive diluent)
-
Thermal initiator (e.g., dicumyl peroxide)
-
Mold
Procedure:
-
Prepare a resin formulation by mixing the furan-based dimethacrylate monomer with 40 wt% methacrylated eugenol.[1][5]
-
Add a suitable thermal initiator to the monomer mixture.
-
Transfer the mixture into a mold.
-
Cure the resin in an inert atmosphere using a thermal curing cycle, for example, for 8 hours.[1]
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR can be used to elucidate the isomeric mixtures of the methacrylate end groups.[1]
-
Viscometry: Determine the viscosity of the synthesized monomers at a controlled temperature (e.g., 25°C).[1]
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) of the cured thermosets. A typical procedure involves heating from 25°C to 250°C at a rate of 10°C/min under a nitrogen atmosphere.[1]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the cured resins by determining the temperatures at 5% (Td5) and 50% (Td50) mass loss. A typical procedure involves heating from 50°C to 1000°C at a rate of 20°C/min under a nitrogen atmosphere.[1]
Visualizations
Logical Relationships and Workflows
Caption: General synthesis and curing workflow for furan-based dimethacrylate resins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 3. Synthesis and characterization of new dimethacrylate monomer and its application in dental resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Application of Furan-Based Dicarboxylic Acids in Bio-Derived Dimethacrylate Resins | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Enzymatic Production of 2,5-Furandicarboxylic Acid (FDCA) from 5-Hydroxymethylfurfural (HMF)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the enzymatic synthesis of 2,5-Furandicarboxylic acid (FDCA), a bio-based platform chemical with significant potential as a monomer for bioplastics, from 5-hydroxymethylfurfural (HMF). The methodologies outlined below focus on environmentally friendly biocatalytic routes, offering mild reaction conditions and high selectivity.
Introduction
The conversion of biomass-derived HMF into FDCA is a key step in the transition towards a sustainable chemical industry. Enzymatic catalysis, utilizing oxidoreductases, presents a promising alternative to traditional chemical oxidation methods, which often require harsh conditions and expensive metal catalysts.[1] This document details two primary enzymatic strategies: a multi-enzyme cascade system and a whole-cell biocatalysis approach.
The enzymatic oxidation of HMF to FDCA proceeds through two main pathways involving the intermediates 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 5-formyl-2-furancarboxylic acid (FFCA).[2][3][4] The selection of enzymes determines the predominant pathway and overall efficiency of the conversion.
Data Presentation: Comparison of Enzymatic Systems
The following tables summarize quantitative data from various enzymatic systems for the production of FDCA from HMF, allowing for easy comparison of their performance.
Table 1: Multi-Enzyme Cascade Systems for FDCA Production
| Enzyme System | Substrate (HMF) Concentration | Key Reaction Conditions | Reaction Time | FDCA Yield (%) | Reference |
| Bacterial Laccase (BpLac) & Fungal Alcohol Oxidase (CglAlcOx) | 5 mM | pH 6.0, 40°C | 168 h | 97.5 | [5] |
| Aryl-Alcohol Oxidase (AAO) & Unspecific Peroxygenase (UPO) | Not specified | Not specified | 24 h | ~80 | [6] |
| Galactose Oxidase (GOaseM3-5) & Aldehyde Oxidase (PaoABC) | Not specified | Not specified | 1 h | 97 | [6] |
| Laccase (from Trametes versicolor) with TEMPO mediator | 75 mM | Citrate buffer (pH 6.0), 30°C | 48 h | 51 | [7] |
Table 2: Whole-Cell Biocatalysis for FDCA Production
| Biocatalyst | Substrate (HMF) Concentration | Key Reaction Conditions | Reaction Time | FDCA Yield (%) | Reference |
| Engineered E. coli (co-expressing vanillin dehydrogenase and HMF/furfural oxidoreductase) | 150 mM | pH-controlled | Not specified | 96 | [2][8] |
| Engineered Pseudomonas putida S12 (expressing HMF/furfural oxidoreductase) | Fed-batch | Glycerol as carbon source | Not specified | 97 | [1][8] |
| Enterobacter sp. | 0.5 g/L | Mineral salt media, 30°C, 200 rpm | 14 days | 0.07 g/L FDCA produced |
Experimental Protocols
Protocol 1: FDCA Production using a Bi-enzymatic Cascade of Laccase and Alcohol Oxidase
This protocol is based on the work of Yuan et al. (2023) and describes the use of a bacterial laccase and a fungal alcohol oxidase in a sequential reaction.
1. Materials and Reagents:
-
5-Hydroxymethylfurfural (HMF)
-
Bacterial laccase (e.g., from Bacillus pumilus)
-
Fungal alcohol oxidase (e.g., from Colletotrichum gloeosporioides)
-
Sodium phosphate buffer (pH 6.0)
-
High-Performance Liquid Chromatography (HPLC) for analysis
2. Enzyme and Substrate Preparation:
-
Prepare a stock solution of HMF in the reaction buffer.
-
Determine the activity of the laccase and alcohol oxidase using standard assays.
3. Reaction Setup:
-
In a suitable reaction vessel, add the sodium phosphate buffer (pH 6.0).
-
Add HMF to a final concentration of 5 mM.
-
Initiate the first step of the reaction by adding the bacterial laccase.
-
Incubate the reaction at 40°C with agitation.
-
Monitor the conversion of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) by HPLC.
-
Once HMF is completely converted to HMFCA, initiate the second step by adding the fungal alcohol oxidase to the same reaction mixture.
-
Continue the incubation at 40°C with agitation for up to 168 hours.
4. Product Analysis:
-
Withdraw samples at regular intervals.
-
Analyze the samples by HPLC to quantify the concentrations of HMF, HMFCA, FFCA, and FDCA.
-
Calculate the yield of FDCA based on the initial concentration of HMF.
Protocol 2: FDCA Production using Engineered E. coli Whole-Cell Biocatalyst
This protocol outlines a general procedure for using an engineered E. coli strain co-expressing the necessary enzymes for the cascade conversion of HMF to FDCA.
1. Materials and Reagents:
-
Engineered E. coli strain (e.g., expressing vanillin dehydrogenase and HMF/furfural oxidoreductase)
-
Luria-Bertani (LB) medium (or other suitable growth medium)
-
Inducer for protein expression (e.g., IPTG)
-
HMF
-
Reaction buffer (e.g., phosphate buffer, pH controlled)
-
Centrifuge
-
HPLC for analysis
2. Cell Culture and Induction:
-
Inoculate a starter culture of the engineered E. coli in LB medium with appropriate antibiotics and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow to a suitable optical density (e.g., OD600 of 0.6-0.8).
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG) and continue to grow the cells under optimal conditions (e.g., temperature, time).
3. Whole-Cell Biotransformation:
-
Harvest the induced cells by centrifugation.
-
Wash the cell pellet with the reaction buffer.
-
Resuspend the cell pellet in the reaction buffer to a desired cell density.
-
In a reaction vessel, add the cell suspension and HMF to a final concentration of 150 mM.
-
Maintain the pH of the reaction mixture using a pH controller.
-
Incubate the reaction at an optimal temperature with agitation.
4. Product Analysis:
-
Periodically take samples from the reaction mixture.
-
Centrifuge the samples to remove the cells.
-
Analyze the supernatant by HPLC to determine the concentrations of HMF and FDCA.
-
Calculate the molar yield of FDCA.
Visualization of Pathways and Workflows
Enzymatic Cascade for FDCA Production
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Complete oxidation of hydroxymethylfurfural to furandicarboxylic acid by aryl-alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of 5‐hydroxymethylfurfural with a novel aryl alcohol oxidase from Mycobacterium sp. MS1601 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00673A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
application of Furan-2,3-dicarboxylic acid as an intermediate in organic synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Furan-2,3-dicarboxylic acid, a bio-based platform chemical, is emerging as a valuable intermediate in organic synthesis. Its unique structural features, including a five-membered aromatic ring and two adjacent carboxylic acid functionalities, offer a versatile scaffold for the construction of a wide array of complex molecules. This document provides a detailed overview of its applications in the synthesis of biodegradable polymers, bio-based plasticizers, and as a potential building block for pharmaceuticals and agrochemicals. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.
Synthesis of Biodegradable Polyesters
This compound is a promising monomer for the synthesis of biodegradable polyesters, offering a sustainable alternative to petroleum-based plastics.[1][2] The polyesterification is typically carried out via polycondensation with various diols. While specific quantitative data for the polymerization of the 2,3-isomer is an active area of research, the general principles can be adapted from the well-studied 2,5-furandicarboxylic acid.
General Experimental Protocol: Two-Stage Melt Polycondensation
This protocol describes a general method for the synthesis of polyesters from this compound and a diol, such as ethylene glycol or 1,4-butanediol.
Step 1: Esterification
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine this compound (1.0 eq), the diol (2.2 eq), and an esterification catalyst (e.g., antimony(III) oxide, 0.05 mol% based on the diacid).
-
Heat the mixture under a slow nitrogen stream to 180-200 °C with continuous stirring.
-
The water formed during the reaction is distilled off and collected.
-
Monitor the reaction progress by measuring the amount of collected water. The reaction is considered complete when approximately 95% of the theoretical amount of water has been removed.
Step 2: Polycondensation
-
To the oligomeric mixture from Step 1, add a polycondensation catalyst (e.g., titanium(IV) butoxide, 0.05 mol% based on the diacid).
-
Gradually increase the temperature to 220-250 °C while slowly reducing the pressure to below 1 mbar over a period of 1-2 hours.
-
Continue the reaction under high vacuum and elevated temperature for 2-4 hours to facilitate the removal of the excess diol and increase the molecular weight of the polyester.
-
The reaction is complete when the desired melt viscosity is achieved.
-
The resulting polyester is then cooled and can be pelletized for further analysis.
Quantitative Data for Furan-Based Polyesters (Analogous to 2,5-FDCA)
| Polyester | Diol | Tg (°C) | Tm (°C) | Tensile Modulus (GPa) | Tensile Strength (MPa) |
| PEF (Poly(ethylene furanoate)) | Ethylene Glycol | ~85-95 | ~210-220 | ~2.0-3.0 | ~50-70 |
| PBF (Poly(butylene furanoate)) | 1,4-Butanediol | ~35-45 | ~170-180 | ~1.5-2.5 | ~40-60 |
| PPF (Poly(propylene furanoate)) | 1,3-Propanediol | ~60-70 | ~150-160 | ~1.8-2.8 | ~45-65 |
Note: The data presented are typical ranges for polyesters derived from 2,5-furandicarboxylic acid and are provided as a reference for the expected properties of polyesters from the 2,3-isomer.
Experimental Workflow for Polyester Synthesis
Caption: Workflow for the two-stage melt polycondensation of this compound.
Bio-based Plasticizers for Poly(vinyl chloride) (PVC)
Esters of this compound have been successfully synthesized and evaluated as renewable and potentially safer alternatives to traditional phthalate-based plasticizers for PVC. These bio-based plasticizers demonstrate comparable performance in terms of plasticizing efficiency and can be derived from biomass sources.
Synthesis of Dibutyl Furan-2,3-dicarboxylate
This protocol details the one-pot synthesis of dibutyl furan-2,3-dicarboxylate from galactaric acid, a derivative of marine biomass.
Materials:
-
Galactaric acid
-
1-Butanol
-
Concentrated Sulfuric Acid
-
p-Xylene
-
Ethyl acetate
-
Saturated Sodium Chloride solution
-
10% (w/w) Sodium Carbonate solution
-
Molecular sieves
Procedure:
-
Suspend galactaric acid (3.0 g, 14 mmol) in 1-butanol (324 mmol) in a Dean-Stark apparatus.
-
Heat the suspension to the boiling point of 1-butanol.
-
Add concentrated sulfuric acid (1.2 g, 12 mmol) and p-xylene (3.5 g, 33 mmol) dropwise.
-
Increase the temperature to 160 °C and maintain for 10 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with saturated sodium chloride solution followed by 10% (w/w) aqueous sodium carbonate solution.
-
Dry the organic phase over molecular sieves and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Quantitative Data for Furan-dicarboxylate Ester Synthesis
| Product | Alcohol | Catalyst | Temperature (°C) | Time (h) | Total Yield (%) |
| Dibutyl furan-2,3-dicarboxylate (and 2,5-isomer) | 1-Butanol | H₂SO₄ (50 wt%) | 160 | 10 | >90 |
Reaction Scheme for Ester Synthesis
Caption: One-pot synthesis of dibutyl furan-dicarboxylates from galactaric acid.
Intermediate for Bioactive Molecules
While the direct application of this compound in the synthesis of pharmaceuticals and agrochemicals is an area of ongoing research, its structural motifs are present in various bioactive molecules. The furan ring is a well-established scaffold in medicinal chemistry, known to impart favorable pharmacological properties. The dicarboxylic acid functionality provides reactive handles for the construction of more complex heterocyclic systems.
Potential Synthetic Pathways
The adjacent carboxylic acid groups of this compound can be readily converted to a variety of functional groups, opening up avenues for the synthesis of diverse heterocyclic compounds.
Potential Transformations:
-
Anhydride Formation: Heating this compound can lead to the formation of the corresponding cyclic anhydride. This anhydride can serve as a reactive electrophile for the introduction of nucleophiles.
-
Amide and Ester Formation: The carboxylic acids can be converted to esters and amides, which can then be used in a variety of coupling reactions to build larger molecular frameworks.
-
Cyclization Reactions: The dicarboxylic acid or its derivatives can be used in cyclization reactions to form fused heterocyclic systems, such as furopyridines or other related structures.
Logical Relationship for Bioactive Molecule Synthesis
Caption: Potential synthetic route from this compound to bioactive heterocycles.
Conclusion
This compound stands as a promising and versatile intermediate in organic synthesis, with demonstrated applications in the fields of biodegradable polymers and bio-based plasticizers. Its derivation from renewable resources further enhances its appeal from a green chemistry perspective. While its role as a direct precursor to pharmaceuticals and agrochemicals is still being explored, its inherent reactivity and structural features suggest significant potential for the synthesis of novel bioactive compounds. The protocols and data presented herein provide a solid foundation for researchers to further investigate and unlock the full potential of this valuable bio-based building block.
References
Troubleshooting & Optimization
strategies for improving the yield of Furan-2,3-dicarboxylic acid synthesis
This technical support center provides strategies for improving the yield of Furan-2,3-dicarboxylic acid synthesis. It is designed for researchers, scientists, and drug development professionals, offering troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Yield of this compound or its Esters
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if the starting material is still present. For the synthesis from galactaric acid, ensure the reaction is heated at a constant temperature of 160 °C for at least 10 hours.[1][2]
-
-
Suboptimal Catalyst Concentration: The amount of acid catalyst can significantly impact the yield.
-
Solution: In the synthesis from galactaric acid, the total yield of furan dicarboxylate esters is sensitive to the concentration of sulfuric acid. A concentration of 50 wt% relative to galactaric acid has been shown to achieve a total yield of over 90% for the mixed isomers.[1][2] Lower concentrations can lead to a significant decrease in the reaction rate and overall yield.
-
-
Presence of Water: For the synthesis from furan-2-carboxylic acid using organolithium reagents, the presence of water will quench the reagents and prevent the reaction.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Problem 2: Predominant Formation of Furan-2,5-dicarboxylic Acid Isomer
Possible Cause and Solution:
-
Inherent Reaction Pathway Preference: The synthesis from galactaric acid naturally favors the formation of the 2,5-isomer. The proposed mechanism suggests that the reaction pathways leading to the 2,5-dicarboxylate ester are energetically more favorable.[1]
-
Solution: While completely eliminating the formation of the 2,5-isomer may not be possible with this method, optimizing reaction conditions such as temperature and catalyst concentration can influence the isomer ratio. Subsequent purification will be necessary to isolate the desired 2,3-isomer.
-
-
Choice of Base in Carboxylation of Furan-2-carboxylic Acid: The choice of the organolithium base can influence the regioselectivity of the carboxylation.
-
Solution: When using n-butyllithium with furan-2-carboxylic acid and CO2, a mixture of furan-2,5- and this compound is formed in a roughly 50:50 ratio.[3] Using lithium diisopropylamide (LDA) has been reported to favor the formation of the 2,5-isomer.[3] Therefore, n-butyllithium is the preferred base for obtaining a significant amount of the 2,3-isomer in this route.
-
Problem 3: Difficulty in Isolating and Purifying this compound
Possible Causes and Solutions:
-
Co-elution of Isomers: The 2,3- and 2,5-isomers of the dicarboxylic acid and their esters have similar polarities, making separation by standard chromatography challenging.
-
Low Solubility of the Dicarboxylic Acid: this compound has low solubility in many common organic solvents, making purification by recrystallization difficult.
-
Solution: Purification can be achieved by converting the acid to its ester, purifying the ester by chromatography or distillation, and then hydrolyzing the purified ester back to the dicarboxylic acid. For the crude product from the furan-2-carboxylic acid route, extraction with ethyl acetate after saturation of the aqueous layer with sodium chloride can be employed.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary laboratory-scale synthetic routes are:
-
From Galactaric Acid: This method involves a one-pot reaction of galactaric acid with an alcohol (e.g., butanol or isoamyl alcohol) in the presence of a strong acid catalyst like sulfuric acid. This process coproduces both furan-2,5- and this compound esters.[1][2]
-
From Furan-2-carboxylic Acid: This route involves the deprotonation of furan-2-carboxylic acid with a strong base like n-butyllithium, followed by carboxylation with carbon dioxide (CO2). This method also produces a mixture of the 2,3- and 2,5-isomers.[3]
Q2: How can I increase the yield of the desired 2,3-isomer in the galactaric acid route?
A2: While the 2,5-isomer is generally the major product in this synthesis, optimizing reaction parameters is crucial. Ensure the use of an adequate amount of acid catalyst (around 50 wt% H2SO4) and maintain the reaction temperature at 160 °C for a sufficient duration (e.g., 10 hours) to maximize the overall yield of the mixed esters.[1][2] Further research into alternative catalysts or reaction conditions may be necessary to selectively improve the yield of the 2,3-isomer.
Q3: Is there a method to separate the 2,3- and 2,5-isomers of the dicarboxylic acid?
A3: Direct separation of the dicarboxylic acids can be challenging due to their physical properties. A more effective approach is to first convert the mixture of acids to their corresponding esters (e.g., diethyl or dimethyl esters). These esters can then be separated using column chromatography on silica gel.[2] After separation, the purified diethyl furan-2,3-dicarboxylate can be hydrolyzed to obtain pure this compound.
Q4: What are the typical side products in these syntheses?
A4: In the synthesis from galactaric acid, a common byproduct is the corresponding alkyl 2-furoate.[1] In the synthesis from furan-2-carboxylic acid, the main "side product" is the furan-2,5-dicarboxylic acid isomer. Incomplete reactions in both routes will leave unreacted starting materials.
Q5: What is a suitable method for the final hydrolysis of diethyl furan-2,3-dicarboxylate?
A5: Alkaline hydrolysis is a standard method. While a specific protocol for diethyl furan-2,3-dicarboxylate is not detailed in the provided search results, a general procedure would involve refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the this compound. The precipitate can then be collected by filtration, washed with cold water, and dried.
Data Presentation
Table 1: Influence of Sulfuric Acid Concentration on the Total Yield of Dibutyl Furan-2,3- and -2,5-dicarboxylate from Galactaric Acid
| H₂SO₄ Concentration (wt % to Galactaric Acid) | Total Yield of Mixed Esters (%) |
| 50 | >90 |
| 20 | 38 |
Data extracted from a study by Do et al. (2019).[1][2]
Table 2: Isomer Ratio in the Carboxylation of Furan-2-carboxylic Acid
| Base | Product Ratio (2,5-isomer : 2,3-isomer) |
| n-Butyllithium | 50 : 50 |
Data from a study by P. K. S. Magar et al. (2013).[3] The yield for the mixed acids was not reported due to difficult isolation.
Experimental Protocols
1. Synthesis of Di-n-butyl furan-2,3-dicarboxylate and Di-n-butyl furan-2,5-dicarboxylate from Galactaric Acid
-
Materials: Galactaric acid, n-butanol, concentrated sulfuric acid, p-xylene, ethyl acetate, saturated sodium chloride solution, 10% (w/w) aqueous sodium carbonate solution, molecular sieves.
-
Procedure:
-
Suspend galactaric acid (e.g., 3.0 g) in n-butanol in a Dean-Stark apparatus.
-
Heat the suspension to the boiling point of n-butanol.
-
Add concentrated sulfuric acid (e.g., 50 wt% of galactaric acid) and p-xylene dropwise.
-
Increase the temperature to 160 °C and maintain for 10 hours.
-
Cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic phase with saturated sodium chloride solution and then with 10% aqueous sodium carbonate solution.
-
Dry the organic phase over molecular sieves and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product containing a mixture of di-n-butyl furan-2,3-dicarboxylate and di-n-butyl furan-2,5-dicarboxylate by flash chromatography on silica gel.[1][2]
-
2. Synthesis of this compound and Furan-2,5-dicarboxylic Acid from Furan-2-carboxylic Acid
-
Materials: Furan-2-carboxylic acid, n-butyllithium, tetrahydrofuran (THF, anhydrous), carbon dioxide (dry ice), hydrochloric acid (2N), ethyl acetate, sodium chloride.
-
Procedure:
-
Dissolve furan-2-carboxylic acid in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (2.2 equivalents) in hexanes while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for a specified time (e.g., 1 hour).
-
Quench the reaction by adding crushed dry ice (solid CO₂).
-
Allow the reaction mixture to warm to room temperature.
-
Add water and saturate the aqueous layer with sodium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with 2N HCl to precipitate any remaining dicarboxylic acids.
-
The combined organic extracts contain the mixture of furan-2,3- and furan-2,5-dicarboxylic acids.[3] Note that isolation of the pure acids from this mixture is reported to be difficult.[3]
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound from galactaric acid.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Advanced Purification of Furan-2,3-dicarboxylic Acid
Welcome to the Technical Support Center for the advanced purification of Furan-2,3-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis and purification of this compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. When synthesized from galactaric acid, a major impurity is the regioisomeric Furan-2,5-dicarboxylic acid. Other potential impurities include starting materials, partially oxidized intermediates, and polymeric byproducts formed under acidic conditions. The high reactivity of the furan ring can lead to the formation of dark, tar-like substances, especially at elevated temperatures or in the presence of strong acids.
Q2: Why is this compound difficult to purify by simple recrystallization?
A2: The primary challenge is its frequent co-synthesis with the 2,5-isomer, which has similar solubility properties, making separation by simple recrystallization inefficient. Additionally, its low solubility in many common organic solvents can make finding a suitable recrystallization system challenging.
Q3: Is there a general recommendation for a starting purification technique?
A3: For crude material containing a mixture of furan dicarboxylic acid isomers, a common and effective strategy is to first convert the mixed acids to their corresponding esters (e.g., dimethyl or diethyl esters). These esters are typically less polar and more volatile, making them more amenable to purification by flash column chromatography. Following purification of the desired 2,3-diester, it can then be hydrolyzed back to the pure this compound.
Q4: Can I use preparative HPLC for direct purification of the acid?
A4: Yes, preparative reverse-phase HPLC can be used for the direct purification of this compound. This method offers high resolution but is generally less scalable and more solvent-intensive than other techniques. It is often reserved for obtaining highly pure analytical standards or for small-scale purifications. A scalable liquid chromatography method can be used for isolating impurities in preparative separation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Recrystallization | Co-crystallization of the Furan-2,5-dicarboxylic acid isomer. | Consider converting the mixture to esters for chromatographic separation. If direct recrystallization is desired, experiment with different solvent systems. Aromatic carboxylic acids can sometimes be purified by conversion to their sodium salts, recrystallization from hot water, and then re-acidification.[2] |
| Dark, Tarry Product | Polymerization or decomposition of the furan ring, often under strong acidic conditions or high temperatures. | Minimize exposure to strong acids and high temperatures during synthesis and workup. Purify the product as soon as possible after synthesis. If the product is acid-sensitive, consider using a deactivated silica gel for chromatography (e.g., by pre-treating with a triethylamine-containing solvent). |
| Difficulty Separating Isomers by Column Chromatography | The free dicarboxylic acids are highly polar and may not separate well on standard silica gel. | Convert the dicarboxylic acids to their less polar ester derivatives. Flash chromatography of the esters, for example, di-n-butyl furan-2,3-dicarboxylate and di-n-butyl furan-2,5-dicarboxylate, on silica gel can effectively separate the isomers.[3] |
| Low Yield of Purified Product | The product may be partially soluble in the recrystallization solvent even at low temperatures, leading to losses in the mother liquor. The compound may also be lost during esterification and hydrolysis steps. | Optimize the recrystallization solvent to maximize the solubility difference between high and low temperatures. For the esterification/hydrolysis route, ensure each step proceeds to completion and optimize extraction and isolation procedures to minimize losses. |
| Product "oiling out" during recrystallization | The chosen solvent is not ideal, or the solution is being cooled too quickly. | Use a different solvent system. Common solvents for recrystallization of polar compounds include ethanol or water.[4] Ensure a slow cooling rate to allow for proper crystal formation. |
Quantitative Data Summary
The following table summarizes typical data for purification methods applicable to furan dicarboxylic acids and their derivatives. Note that specific yields and purity for this compound may vary depending on the crude sample's composition.
| Purification Method | Typical Purity Achieved | Typical Yield/Recovery | Advantages | Disadvantages |
| Recrystallization | >99% (if isomer-free) | High | Scalable, good for removing a wide range of impurities. | Ineffective for separating isomers. Can be energy-intensive. |
| Acid Precipitation | High | High | Simple, effective for separating from base-soluble impurities. | Ineffective for isomer separation, can generate salt waste. |
| Flash Chromatography (of esters) | Very High (>99.5%) | Moderate to High | Excellent for separating isomers and achieving high purity. | Requires derivatization (esterification) and subsequent hydrolysis, adding steps to the process. |
| Preparative HPLC (of acid) | Very High (>99.9%) | Lower | Excellent for achieving very high purity on a small scale. | Not easily scalable for bulk production, solvent-intensive. |
Experimental Protocols
Protocol 1: Purification via Esterification and Flash Chromatography
This protocol is a multi-step process that is particularly effective for separating this compound from its 2,5-isomer.
Step 1: Esterification of Crude Furan Dicarboxylic Acids
This procedure is adapted from a method used for the esterification of Furan-2,5-dicarboxylic acid and is applicable to the 2,3-isomer.
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend the crude furan dicarboxylic acid mixture in methanol.
-
Reagent Addition: Add trimethylsilyl chloride (TMSCl) dropwise to the suspension. A typical ratio is 2 equivalents of TMSCl per equivalent of dicarboxylic acid.
-
Reaction: Stir the reaction mixture and heat to reflux for 2-4 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Workup: After cooling, remove the solvent in vacuo. The residue will contain the dimethyl esters of the furan dicarboxylic acids.
Step 2: Flash Column Chromatography of Dimethyl Furan-dicarboxylates
-
Column Preparation: Pack a silica gel column with an appropriate solvent system. A good starting point for furan derivatives is a mixture of hexanes and ethyl acetate.
-
Sample Loading: Dissolve the crude ester mixture from Step 1 in a minimal amount of the chromatography solvent and load it onto the column.
-
Elution: Elute the column with a gradient of hexanes:ethyl acetate. The less polar 2,5-isomer will typically elute before the more polar 2,3-isomer.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure dimethyl furan-2,3-dicarboxylate.
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified ester.
Step 3: Hydrolysis of Purified Dimethyl Furan-2,3-dicarboxylate
-
Reaction Setup: Dissolve the purified dimethyl furan-2,3-dicarboxylate in a suitable solvent such as a mixture of THF and water.
-
Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature. Monitor the reaction by TLC until the starting ester is consumed.
-
Workup: Acidify the reaction mixture to a low pH (e.g., pH 2-3) with a dilute acid like HCl. The this compound should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the pure this compound.
Protocol 2: Preparative HPLC of this compound
This method is suitable for small-scale purification to obtain a high-purity sample.
-
System Preparation: Use a preparative HPLC system equipped with a reverse-phase C18 column.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the peak of this compound.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvents, typically by lyophilization or rotary evaporation, to yield the purified acid.
Visualizations
Caption: Workflow for purification via esterification and chromatography.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Purification [chem.rochester.edu]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. Preparative separation of isomeric and stereoisomeric dicarboxylic acids by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
Technical Support Center: Industrial Scale Production of 2,5-Furandicarboxylic Acid (FDCA)
Welcome to the technical support center for the industrial scale production of 2,5-Furandicarboxylic Acid (FDCA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of FDCA.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Symptom | Possible Cause | Recommended Action |
| Low FDCA Yield | Incomplete conversion of intermediates like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or 5-formyl-2-furancarboxylic acid (FFCA).[1] | Optimize reaction time and temperature to ensure complete conversion. Consider a two-step process where intermediates are first formed and then oxidized to FDCA.[2] |
| Formation of insoluble by-products (humins) from 5-hydroxymethylfurfural (HMF) polymerization.[2][3] | Adjust reaction conditions to be milder to suppress humin formation.[2] Lowering the initial HMF concentration or using a fed-batch approach can also be effective.[3] | |
| Sub-optimal catalyst-to-substrate ratio. | Increase the catalyst loading to ensure a sufficient number of active sites are available for the reaction.[4] | |
| Low Selectivity to FDCA | Formation of undesired by-products such as 2,5-diformylfuran (DFF).[5] | The choice of solvent can significantly influence the reaction pathway. For instance, using dimethyl sulfoxide (DMSO) as a solvent can favor the formation of DFF, while water tends to promote FDCA formation.[6] The reaction mechanism can also be influenced by the pH of the solution.[5] |
| Catalyst Deactivation | Poisoning from impurities in the biomass-derived HMF feedstock, such as amino acids.[2] | Pre-purification of the HMF feedstock is recommended to remove catalyst poisons.[7] Developing catalysts that are more resistant to poisoning is also an active area of research.[2] |
| Catalyst deactivation due to over-oxidation or coking.[8] | Optimize the oxidant concentration and flow rate. An excess of oxidant can lead to catalyst deactivation.[8] Catalyst regeneration protocols may be necessary for long-term use. | |
| Poor Mass Balance | Degradation of HMF or intermediates at high temperatures.[3] | Lower the reaction temperature to the minimum required for efficient conversion.[3] |
| Formation of gaseous by-products. | Analyze the off-gas to identify and quantify any gaseous by-products, which can help in optimizing the reaction to minimize their formation. | |
| Product Purification Challenges | Low solubility of FDCA in common solvents, making crystallization difficult.[9][10] | Use a solvent system where FDCA solubility is higher, such as mixed aqueous/organic solvents like γ-valerolactone (GVL)/water.[11] |
| Formation of colored by-products during purification, especially at elevated temperatures.[12] | Minimize the time the FDCA solution is held at high temperatures during crystallization.[12] Continuous crystallization processes can help to mitigate this issue.[12] | |
| Co-precipitation of impurities with FDCA. | Employ purification methods like acid precipitation, where FDCA is first dissolved as a salt in a basic solution, allowing for the removal of insoluble impurities before precipitating the pure FDCA by lowering the pH.[9] |
Frequently Asked Questions (FAQs)
1. What is the most common route for the industrial production of FDCA?
The most prevalent and well-researched route for FDCA production is the catalytic oxidation of 5-hydroxymethylfurfural (HMF).[13][14] HMF itself is a versatile platform chemical derived from the dehydration of C6 sugars like fructose and glucose, which can be obtained from biomass.[4][15]
2. What are the main intermediates in the oxidation of HMF to FDCA?
The oxidation of HMF to FDCA proceeds through several intermediate molecules. The primary intermediates are 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF), and 5-formyl-2-furancarboxylic acid (FFCA).[1][16] The reaction can proceed through two main pathways, one starting with the oxidation of the alcohol group to form DFF and the other with the oxidation of the aldehyde group to form HMFCA.[5] Both pathways converge at FFCA before the final oxidation to FDCA.[4]
3. How does the choice of catalyst affect FDCA production?
The catalyst plays a crucial role in the efficiency and selectivity of FDCA synthesis. Noble metal catalysts, such as those based on platinum (Pt), palladium (Pd), gold (Au), and ruthenium (Ru), are commonly used and often exhibit high activity under mild conditions.[16][17] However, their high cost and potential for deactivation are significant drawbacks for large-scale production.[13] Consequently, there is growing interest in developing more cost-effective and robust catalysts based on non-noble metals like nickel and cobalt.[4][18]
4. What is the role of the solvent in FDCA synthesis?
The solvent system has a profound impact on the reaction by influencing the solubility of both the reactants and the FDCA product, as well as affecting the reaction pathway and catalyst stability.[6][19] Water is a common, environmentally friendly solvent, but the low solubility of FDCA in water can be a challenge.[10] To address this, mixed aqueous/organic solvent systems are often employed to enhance FDCA solubility and improve yields.[11][19][20]
5. What are the primary methods for purifying crude FDCA?
The main challenges in purifying FDCA are its low solubility and the removal of structurally similar impurities.[9] The two primary methods for purification are:
-
Crystallization: This method relies on the difference in solubility of FDCA and impurities in a solvent at different temperatures.[9]
-
Acid Precipitation: This technique involves dissolving crude FDCA in a basic solution to form a soluble salt. Insoluble impurities are then removed by filtration, and the pure FDCA is precipitated by lowering the pH.[9]
Experimental Protocols
General Protocol for Catalytic Oxidation of HMF to FDCA
This protocol provides a general methodology for the lab-scale synthesis of FDCA from HMF. Researchers should optimize the specific parameters based on their chosen catalyst and experimental setup.
-
Catalyst Preparation (Example: Pt/C)
-
Impregnate a carbon support with a solution of a platinum precursor (e.g., chloroplatinic acid).
-
Dry the impregnated support to remove the solvent.
-
Calcine the material at a high temperature to decompose the precursor and form platinum nanoparticles on the carbon support.
-
Reduce the catalyst, typically under a hydrogen atmosphere, to ensure the platinum is in its active metallic state.
-
-
HMF Oxidation Reaction
-
In a high-pressure reactor, combine HMF, the chosen solvent (e.g., water or a water/organic mixture), and the catalyst.
-
If the reaction is not base-free, add the required amount of base (e.g., NaOH).[16]
-
Seal the reactor and purge it with an inert gas before pressurizing with an oxidant (e.g., oxygen or air).[17]
-
Heat the reactor to the desired temperature and stir the mixture to ensure good mass transfer.[16]
-
Maintain the reaction for the desired duration, taking samples periodically to monitor the conversion of HMF and the formation of FDCA and intermediates using High-Performance Liquid Chromatography (HPLC).[21]
-
-
Product Isolation and Purification
-
After the reaction, cool the reactor and release the pressure.
-
Separate the solid catalyst from the reaction mixture by filtration.
-
If the FDCA has precipitated out of solution, it can be collected by filtration.
-
If the FDCA is dissolved, it can be precipitated by acidifying the solution with a mineral acid (e.g., HCl).[9]
-
The crude FDCA can be further purified by recrystallization from a suitable solvent.[9]
-
Data Presentation
Table 1: Comparison of Different Catalytic Systems for FDCA Production
| Catalyst | Support | Oxidant | Temperature (°C) | Pressure | Base | Solvent | HMF Conversion (%) | FDCA Yield (%) | Reference |
| Pt | C | O₂ | 90 | Atmospheric | NaOH | Water | 100 | 86.4 | [16] |
| Ru | C | H₂O₂ | 75 | 1 bar | NaOH | Water | - | 81.5 | [1] |
| NiOx | - | NaClO | 25 | Atmospheric | - | Water | 80.19 | 34.74 | [4] |
| Pt | C-O-Mg | O₂ | 110 | 1.0 MPa | - | Water | >99 | 97 | [17] |
| Co/Mn/Br | - | Air | 170 | 2 MPa | - | Acetic Acid | - | 86.01 | [18] |
| TEMPO/KBr | - | NaClO | 10-15 | Atmospheric | Na₂CO₃ | Water | 100 | 100 | [21] |
Visualizations
Signaling Pathways and Workflows
Caption: Reaction pathways for the oxidation of HMF to FDCA.
Caption: General experimental workflow for FDCA production.
Caption: Troubleshooting logic for low FDCA yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cetjournal.it [cetjournal.it]
- 8. Optimization of 2,5-Furandicarboxylic Acid (FDCA) Production in a Continuous Packed-Bed Reactor for Sustainable PEF Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid - EES Catalysis (RSC Publishing) DOI:10.1039/D5EY00028A [pubs.rsc.org]
- 11. Toward biomass-derived renewable plastics: Production of 2,5-furandicarboxylic acid from fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2019132663A1 - Method for purifying and removing color of fdca - Google Patents [patents.google.com]
- 13. Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. FDCA (2,5-furandicarboxylic acid) biorefineries [biorrefineria.blogspot.com]
- 15. mdpi.com [mdpi.com]
- 16. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
identification and minimization of byproducts in furan dicarboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2,5-Furandicarboxylic Acid (FDCA).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during FDCA synthesis from fructose or 5-hydroxymethylfurfural (HMF)?
A1: The synthesis of FDCA, a crucial bio-based platform chemical, can be accompanied by the formation of several byproducts that can affect the purity and yield of the final product. The most frequently identified byproducts include:
-
5-Formyl-2-furancarboxylic acid (FFCA) : An intermediate in the oxidation of HMF to FDCA.[1][2] Incomplete oxidation is a common reason for its presence.
-
Humins : Dark-colored, polymeric materials formed from the degradation of fructose and/or HMF, especially at high temperatures.[3][4]
-
Levulinic Acid and Formic Acid : These are rehydration products of HMF, particularly in aqueous acidic conditions.[5]
-
2,5-Diformylfuran (DFF) : An intermediate formed when the alcohol group of HMF is oxidized before the aldehyde group.[2]
-
5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) : An intermediate resulting from the oxidation of the aldehyde group of HMF first.[2]
Q2: Which analytical method is most suitable for identifying and quantifying FDCA and its byproducts?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and robust method for the analysis of FDCA and its common byproducts.[1][6][7] A C18 reversed-phase column is typically employed for separation.[3] For enhanced sensitivity and selectivity, particularly in complex sample matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be utilized.[7]
Q3: How can I effectively remove impurities from my crude FDCA product?
A3: Two primary and effective methods for the purification of crude FDCA are crystallization and acid precipitation.[1]
-
Crystallization : This method involves dissolving the crude FDCA in a suitable solvent (e.g., DMSO) and then allowing the FDCA to crystallize upon cooling or addition of an anti-solvent, leaving impurities in the solution.[6]
-
Acid Precipitation : This technique involves dissolving the crude FDCA in a basic aqueous solution to form the soluble dicarboxylate salt. Insoluble impurities can be filtered off. Subsequent acidification of the solution (e.g., with HCl to a pH of 2-3) causes the less soluble FDCA to precipitate, which can then be collected by filtration.[1]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during FDCA synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low FDCA Yield | Incomplete conversion of HMF or intermediates. | Optimize reaction time and temperature. Ensure sufficient oxidant is present. Consider catalyst deactivation and regenerate or replace if necessary. |
| Formation of significant amounts of humins. | Avoid excessively high reaction temperatures.[3] Control the pH, as high basicity can promote humin formation.[3] Lower the initial HMF concentration.[3] | |
| Degradation of HMF to levulinic and formic acids. | In aqueous systems, consider using organic co-solvents to suppress HMF rehydration. Optimize the reaction pH to minimize acid-catalyzed degradation. | |
| High Levels of FFCA Impurity | Incomplete oxidation of the FFCA intermediate to FDCA. | Increase the reaction time or temperature. Increase the oxidant concentration. Ensure the catalyst is active and not poisoned. |
| Dark-colored FDCA Product | Presence of humin byproducts. | Implement purification methods such as crystallization or acid precipitation.[1] Optimize reaction conditions to minimize humin formation (see "Low FDCA Yield" above). |
| Presence of Multiple Furanic Byproducts (DFF, HMFCA) | Non-selective oxidation of HMF. | Optimize the catalyst system to favor the desired reaction pathway. Adjust reaction conditions such as temperature and pressure to improve selectivity towards FDCA. |
Quantitative Data on Byproduct Formation
The formation of byproducts is highly dependent on the reaction conditions. The following table summarizes the impact of key parameters on byproduct formation.
| Parameter | Effect on Byproduct Formation | Reference |
| Temperature | Excessively high temperatures promote the formation of humins. | [3] |
| pH | High basicity can increase humin formation. | [3] |
| Substrate Concentration | High initial HMF concentrations can lead to increased production of humins. | [3] |
| Oxidant Addition | Gradual addition of the oxidant can minimize side reactions like HMF ring opening and chlorination, leading to higher FDCA yields. | [8] |
| Catalyst | The choice of catalyst significantly influences selectivity. For instance, amorphous Ni-based catalysts have shown better performance in base-free HMF oxidation compared to crystalline NiO. | [9] |
Experimental Protocols
Protocol 1: HPLC Analysis of FDCA and Byproducts
This protocol provides a general guideline for the analysis of FDCA and its byproducts using HPLC. Optimization may be required for specific instruments and sample matrices.[3]
-
Instrumentation : High-Performance Liquid Chromatograph equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column : A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous acidic buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate : Typically 0.5 - 1.0 mL/min.
-
Column Temperature : 25-40 °C.
-
Detection Wavelength : 265 nm is often used for the simultaneous detection of HMF, FDCA, and its intermediates.[3][7] If using a DAD, optimal wavelengths for each compound can be used for quantification (e.g., HMF ~284 nm, FDCA ~260 nm).[3]
-
Sample Preparation : Dilute a sample of the reaction mixture with the mobile phase, filter through a 0.22 µm syringe filter, and inject it into the HPLC system.
Protocol 2: Purification of Crude FDCA by Acid Precipitation
This protocol describes a common method for purifying crude FDCA.[1]
-
Dissolution : Dissolve the crude FDCA in an aqueous basic solution (e.g., 1 M NaOH) to form the soluble disodium 2,5-furandicarboxylate salt.
-
Filtration (Optional) : If insoluble impurities (like humins) are present, filter the solution to remove them.
-
Acidification : Slowly add an aqueous acid solution (e.g., 10% HCl) to the salt solution while stirring until the pH reaches 2-3. This will cause the FDCA to precipitate out of the solution.
-
Filtration and Washing : Collect the precipitated FDCA by filtration. Wash the filter cake with deionized water to remove any residual salts.
-
Drying : Dry the purified FDCA under vacuum to remove residual water.
-
Purity Analysis : Confirm the purity of the final product using HPLC.[1]
Visualizations
FDCA Synthesis and Byproduct Formation Pathway
Caption: Reaction pathways in FDCA synthesis from fructose, including major byproducts.
Troubleshooting Workflow for Low FDCA Purity
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Toward biomass-derived renewable plastics: Production of 2,5-furandicarboxylic acid from fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
optimizing reaction conditions for the esterification of furan dicarboxylic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of 2,5-furandicarboxylic acid (FDCA).
Troubleshooting Guide
This guide addresses specific issues that may arise during the esterification of FDCA.
| Problem | Potential Cause | Suggested Solution |
| Low Diester Yield / High Monoester Content | Reaction temperature is too low. | Increase the reaction temperature. Temperatures above 190°C favor the formation of diesters.[1][2] |
| Insufficient reaction time. | Extend the reaction time to allow for the complete conversion of the monoester to the diester. | |
| Catalyst inefficiency or deactivation. | Ensure the catalyst is active and used in the appropriate concentration. For acid-catalyzed reactions, concentrated sulfuric acid or hydrogen chloride are common.[1] In catalyst-free systems using CO2, ensure supercritical or near-critical conditions are met.[1][2] | |
| Reaction is Too Slow | Low reaction temperature. | Increasing the temperature will generally increase the reaction rate. For example, in the synthesis of Poly(ethylene 2,5-furandicarboxylate) (PEF), temperatures between 180-210°C can lead to complete end group conversion.[3][4] |
| Poor solubility of FDCA in the alcohol. | FDCA has poor solubility in many common organic solvents.[1] Using a solvent in which FDCA has higher solubility, such as ethylene glycol at elevated temperatures, can improve reaction kinetics.[3][4] | |
| Inadequate mixing. | Ensure efficient stirring to improve the contact between reactants. | |
| Formation of Byproducts (e.g., Furoic Acid) | High reaction temperatures leading to decarboxylation. | FDCA can decompose at temperatures above 180-190°C to form furoic acid.[1][2] It is crucial to carefully control the temperature to avoid this side reaction. |
| Product Discoloration | Formation of colored impurities or degradation products. | High temperatures can lead to the formation of colored byproducts.[5] Purification of the crude FDCA before esterification can help. Additionally, purification of the final ester product may be necessary. |
| Difficulty in Product Purification | Presence of unreacted FDCA and acid catalyst. | Washing the product with a base can remove residual acid catalyst and unreacted FDCA.[1] |
| Structurally similar impurities. | High vacuum distillation can be an effective method for separating the desired furan carboxylate esters from impurities like furoic acid esters and aldaric acids.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for the esterification of FDCA?
A1: Traditionally, strong mineral acids like concentrated sulfuric acid or hydrogen chloride are used as catalysts.[1] However, alternative methods have been developed, including the use of carbon dioxide (CO2) in a predominant atmosphere, which acts as a self-generating acid catalyst in situ, especially under supercritical or near-critical conditions for the alcohol or CO2.[1][2] Metal catalysts, such as those containing cobalt and manganese, are also used in the synthesis of FDCA and its esters from carbohydrate sources.[5]
Q2: What is the optimal temperature range for the esterification of FDCA?
A2: The optimal temperature depends on the desired product and reaction system. For the formation of diesters, temperatures in the range of 190°C to 250°C are generally preferred to drive the reaction towards completion.[1][2] However, it is important to note that temperatures above 180-190°C can lead to the decarboxylation of FDCA and the formation of furoic acid.[1][2] In the case of polyester synthesis, such as PEF, esterification temperatures of 180-210°C have been shown to be effective due to the enhanced solubility of FDCA in ethylene glycol in this range.[3][4]
Q3: How can I improve the solubility of FDCA during the reaction?
A3: The poor solubility of FDCA in common organic solvents is a known challenge.[1] One approach is to use a co-solvent. Another effective strategy is to perform the reaction at elevated temperatures where the solubility of FDCA increases significantly, as demonstrated in the case of its esterification with ethylene glycol.[3][4]
Q4: What are the common impurities I might encounter and how can I remove them?
A4: Common impurities include unreacted FDCA, monoesters, the acid catalyst, and byproducts from side reactions such as furoic acid. Purification methods include washing the crude product with a base to remove acidic components.[1] For more challenging separations, high vacuum distillation can be employed to isolate the desired furan carboxylate esters from other furans and aldaric acids.[6] Crystallization is another effective method for purifying FDCA itself before the reaction, which can help in obtaining a purer final product.[7][8]
Q5: Is it possible to perform the esterification without a traditional acid catalyst?
A5: Yes, a method utilizing a CO2-predominant atmosphere without any other acid catalyst has been developed. This process is conducted under conditions that are supercritical, critical, or near-critical for the alcohol and/or CO2. This approach is considered more environmentally benign.[1][2]
Data Presentation
Table 1: Reaction Conditions for FDCA Esterification with Methanol using CO2 Catalyst
| Example | Temperature (°C) | Initial CO2 Pressure (psig) | Final Pressure (psig) | Diester Yield (%) |
| 1 | 180 | 400 | 1600 | 85-90 |
Data extracted from patent information describing a CO2-assisted esterification process.[2]
Table 2: Effect of Temperature on the Yield of FDCA and its Methyl Ester
| Temperature (°C) | Combined Yield of FDCA + FDCA Methyl Ester (%) |
| 160 | Lower |
| 180 | Highest |
| 200 | Lower |
| 220 | Lower |
This table summarizes the effect of temperature on the combined yield in the oxidation of MMF, where good results for FDCA and its esters were achieved at 180°C.[5]
Experimental Protocols
Protocol 1: Esterification of FDCA with Methanol using CO2 Catalyst
Objective: To synthesize dimethyl 2,5-furandicarboxylate from FDCA and methanol using a CO2 atmosphere.
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
Methanol (MeOH)
-
Carbon Dioxide (CO2) gas
-
Nitrogen (N2) gas
-
1 L Autoclave Reactor
Procedure:
-
Add 5 g of 2,5-furandicarboxylic acid and 300 mL of methanol to a 1 L autoclave reactor.
-
Purge the reactor with N2 gas to remove air.
-
Pressurize the reactor initially with 400 psig of CO2 gas.
-
Heat the reaction mixture to 180°C and maintain this temperature for 5 hours. The pressure inside the reactor is expected to increase to approximately 1600 psig.
-
After 5 hours, cool the reactor to room temperature and carefully depressurize.
-
Filter the contents of the reactor.
-
Dry the collected solid product overnight under vacuum.
This protocol is based on an example described in a patent for CO2-assisted esterification.[1]
Mandatory Visualization
Caption: Experimental workflow for the esterification of FDCA.
Caption: Troubleshooting logic for low diester yield.
References
- 1. US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]
- 2. WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]
- 3. Role of enhanced solubility in esterification of 2,5-furandicarboxylic acid with ethylene glycol at reduced temperatures: energy efficient synthesis of poly(ethylene 2,5-furandicarboxylate) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US8519167B2 - Method for the preparation of 2,5-furandicarboxylic acid and esters thereof - Google Patents [patents.google.com]
- 6. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. data.epo.org [data.epo.org]
Technical Support Center: Furan Compound Stability in Chemical Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-containing molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the chemical synthesis of furan compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my furan-containing reaction mixtures turning dark and forming a tar-like substance?
A2: The formation of dark, tarry substances is a common indicator of furan polymerization.[1] Furans, especially those with electron-releasing substituents, are susceptible to polymerization under acidic conditions.[1] To mitigate this, consider the following:
-
Use Milder Reaction Conditions: Opt for milder acid catalysts, such as p-toluenesulfonic acid (p-TsOH) instead of concentrated sulfuric acid (H₂SO₄), or use Lewis acids.[1]
-
Lower the Temperature: Running the reaction at a lower temperature can significantly reduce the rate of polymerization.[1]
-
Ensure Anhydrous Conditions: Water can promote side reactions, including ring-opening, which can lead to intermediates that readily polymerize. Ensure all solvents and reagents are dry.[1]
-
Minimize Reaction Time: Monitor the reaction progress closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the furan product to harsh conditions.[1]
Q2: I'm observing low yields in my furan synthesis. What are the likely causes?
A2: Low yields in furan synthesis can arise from several factors. The most common issues include degradation of the starting materials or the furan product under harsh conditions (e.g., strong acids and high temperatures) and the formation of side products.[1] Furan rings are particularly sensitive to strong acids, which can lead to polymerization or ring-opening, especially if water is present.[1] Inadequate purification methods can also lead to significant product loss.[1]
Q3: How does the substituent on the furan ring affect its stability?
A3: The nature of the substituent has a significant impact on the stability of the furan ring.
-
Electron-withdrawing groups (e.g., carboxyl, nitro) generally increase the stability of the furan ring towards acidic conditions.[2]
-
Electron-releasing groups (e.g., alkyl, hydroxyl) make the furan ring more electron-rich and thus more susceptible to protonation, which can initiate polymerization and ring-opening reactions.[2]
Q4: Are there specific reaction conditions I should avoid when working with furans?
A4: Yes, to maintain the integrity of the furan ring, it is advisable to avoid:
-
Strong Acids: Furan's sensitivity to acid is a primary concern, leading to polymerization and ring-opening.[1][2]
-
High Temperatures: Prolonged heating can increase the rate of decomposition and polymerization.[1]
-
Protic/Aqueous Solvents in Acidic Conditions: The presence of water in acidic media can facilitate furan ring-opening.[1]
-
Strong Oxidizing Agents: Treatment with strong oxidants like sodium hypochlorite or hydrogen peroxide can lead to ring opening.[2]
-
Friedel-Crafts Alkylation Conditions: The strong Lewis acids used in Friedel-Crafts alkylation can cause furan decomposition. Milder catalysts like phosphoric acid or boron trifluoride are preferred for alkylation with alkenes.[2]
Troubleshooting Guides
Issue 1: Product Degradation During Chromatographic Purification
Problem: Significant loss of the desired furan compound is observed during silica gel column chromatography.
Cause: Silica gel is inherently acidic and can catalyze the degradation of sensitive furan compounds.[3] The lone pair of electrons on the furan's oxygen atom makes the ring susceptible to protonation by the acidic silica surface, which can trigger ring-opening and polymerization.[3]
Solutions:
-
Neutralize the Silica Gel: Before packing the column, create a slurry of the silica gel in the chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica surface.[3]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil®. Be aware that this will likely alter the elution profile of your compound, necessitating re-optimization of the solvent system.[3]
-
Work Under an Inert Atmosphere: Oxygen can sometimes contribute to the degradation and polymerization of furan compounds. Performing purification steps under an inert atmosphere of nitrogen or argon can be beneficial.[3]
Issue 2: Furan Ring Opening
Problem: The desired furan product is not isolated; instead, open-chain byproducts are observed.
Cause: Furan ring opening is a common side reaction, particularly under acidic conditions, and is often facilitated by the presence of water.[1][4]
Solutions:
-
Strict Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water, which can act as a nucleophile in the ring-opening process.[1]
-
Solvent Choice: Polar aprotic solvents, such as DMF, have been shown to have a stabilizing effect on furan derivatives.[5][6]
-
Protecting Groups: For particularly sensitive furan compounds, consider using a protecting group strategy to temporarily mask reactive functionalities and improve stability during subsequent reaction steps.[7]
Data Presentation
Table 1: General Stability of Furan Compounds Under Different Conditions
| Condition | Effect on Furan Ring | Mitigation Strategies |
| Strong Acids (e.g., H₂SO₄) | High risk of polymerization and ring-opening.[1] | Use milder acid catalysts (e.g., p-TsOH, Lewis acids).[1] |
| High Temperature | Increased rate of polymerization and decomposition.[1] | Run reactions at the lowest effective temperature and monitor for completion.[1] |
| Aqueous/Protic Solvents | Can lead to furan ring-opening, especially in the presence of acid.[1][4] | Use anhydrous, non-protic solvents.[1] Polar aprotic solvents like DMF can be stabilizing.[5][6] |
| Silica Gel (acidic) | Can cause degradation during chromatography.[3] | Neutralize silica gel with a base (e.g., triethylamine) or use a neutral stationary phase like alumina.[3] |
| Oxygen | Can contribute to degradation and polymerization.[3] | Work under an inert atmosphere (e.g., nitrogen, argon).[3] |
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Column Chromatography of Acid-Sensitive Furans
Objective: To prepare a neutralized silica gel stationary phase to prevent the degradation of acid-sensitive furan compounds during column chromatography.
Materials:
-
Silica gel (for column chromatography)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Triethylamine (Et₃N)
-
Glass beaker or flask
-
Stirring rod or magnetic stirrer
-
Chromatography column
Procedure:
-
Determine the appropriate eluent system for your separation using thin-layer chromatography (TLC).
-
In a fume hood, add the required amount of silica gel to a beaker or flask.
-
Add the chosen eluent to the silica gel to create a slurry.
-
To the slurry, add triethylamine to a final concentration of 0.1-1% (v/v) of the total solvent volume.
-
Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization of the acidic sites on the silica gel.
-
Pack the chromatography column with the neutralized silica gel slurry as you normally would.
-
Equilibrate the packed column by running 2-3 column volumes of the eluent (containing the same concentration of triethylamine) through it before loading your sample.
-
Dissolve your crude furan compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the triethylamine-containing eluent to separate the components.
Protocol 2: General Procedure for Acetal Protection of a Furan-Containing Aldehyde
Objective: To protect a reactive aldehyde group on a furan ring as an acetal to improve stability during subsequent synthetic steps.
Materials:
-
Furan-containing aldehyde (e.g., 5-(hydroxymethyl)furfural)
-
Anhydrous alcohol (e.g., ethylene glycol, methanol) - use an excess
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst resin)
-
Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)
-
Dean-Stark apparatus (if using toluene) or molecular sieves
-
Reaction flask, condenser, and magnetic stirrer
-
Mild aqueous base (e.g., saturated sodium bicarbonate solution) for workup
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Set up a reaction flask with a magnetic stirrer, condenser, and either a Dean-Stark trap (if using toluene) or add activated molecular sieves to the flask. Ensure all glassware is oven-dried.
-
In the reaction flask, dissolve the furan-containing aldehyde in the anhydrous solvent.
-
Add a stoichiometric excess of the anhydrous alcohol (e.g., 2-5 equivalents).
-
Add a catalytic amount of the anhydrous acid catalyst.
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water to gauge reaction progress. If using molecular sieves, allow the reaction to proceed for a time determined by TLC analysis.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding a mild aqueous base, such as saturated sodium bicarbonate solution, and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude acetal-protected furan.
-
Purify the product by column chromatography (using neutralized silica gel if necessary) or distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in furan synthesis.
Caption: Common degradation pathways for furan compounds in acidic media.
Caption: Decision tree for selecting a furan purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
preventing humin formation during the conversion of HMF to FDCA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the conversion of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA). A primary focus is the prevention of humin formation, a common challenge that impacts yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are humins and why are they a problem in the conversion of HMF to FDCA?
Humins are amorphous, dark-brown to black polymeric byproducts that are poorly defined in structure. They are a significant issue in the synthesis of FDCA from HMF for several reasons:
-
Reduced FDCA Yield: The formation of humins consumes HMF and its intermediates, directly lowering the yield of the desired FDCA product.
-
Product Contamination: Humins are often insoluble and can co-precipitate with FDCA, leading to a discolored and impure final product.[1]
-
Catalyst Deactivation: Insoluble humins can deposit on the surface of heterogeneous catalysts, blocking active sites and reducing catalytic efficiency and lifespan.[2]
-
Downstream Processing Challenges: The presence of humins complicates the purification of FDCA, often requiring additional separation steps which can increase costs and solvent usage.[1]
Q2: What are the primary chemical pathways leading to humin formation?
Humin formation is a complex process involving multiple reaction pathways, primarily initiated by the degradation and polymerization of HMF and its intermediates. The key mechanisms include:
-
Aldol Addition and Condensation: This is considered a major pathway where HMF or its derivatives undergo aldol-type reactions.[3] One proposed mechanism involves the rehydration of HMF to 2,5-dioxo-6-hydroxy-hexanal (DHH), which then acts as a key promoter for humin formation through condensation with HMF.[3]
-
Polymerization and Condensation of HMF: HMF itself can polymerize under acidic conditions and at elevated temperatures. This can involve etherification, acetal formation, and other condensation reactions between HMF molecules.[3][4]
-
Cross-condensation with Intermediates: HMF can also cross-condense with other reactive intermediates present in the reaction mixture, contributing to the formation of the complex humin structure.
Q3: What are the key experimental factors that promote humin formation?
Several factors can accelerate the formation of humins during the HMF to FDCA conversion. Understanding these can help in designing experiments to minimize their formation:
-
High Temperatures: Elevated temperatures significantly increase the rate of humin formation.[5]
-
High HMF Concentration: Higher initial concentrations of HMF can lead to an increased rate of polymerization and condensation reactions.[5]
-
Acidic or Highly Basic pH: Both strongly acidic and highly basic conditions can catalyze the reactions leading to humin formation.[5]
-
Presence of Water in Acidic Conditions: In acidic environments, water can promote the rehydration of HMF to levulinic acid and formic acid, with humins forming as parallel reaction products.
-
Long Reaction Times: Extended reaction times can lead to the degradation of HMF and intermediates into humins, especially under harsh conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low FDCA yield and significant black/brown precipitate (humins). | 1. Reaction temperature is too high.2. HMF concentration is too high.3. Inappropriate pH (too acidic or too basic).4. Inefficient catalyst. | 1. Optimize Temperature: Gradually decrease the reaction temperature to find an optimal balance between reaction rate and humin suppression.[5]2. Control Substrate Concentration: Lower the initial HMF concentration. A fed-batch approach, where HMF is added gradually, can also be effective.[5]3. Adjust pH: For base-catalyzed reactions, avoid excessively high pH. For acid-catalyzed steps (if any), use milder acids or solid acid catalysts. The addition of a base can promote FDCA formation and in some cases, the right choice and amount can suppress humins.[6]4. Catalyst Selection: Employ a highly selective catalyst. Noble metal catalysts (e.g., Pt, Au, Ru) often show high selectivity to FDCA.[7][8] Certain non-noble metal oxides (e.g., MnO₂, Co-Mn) have also demonstrated good performance.[9][10] |
| FDCA product is discolored (yellow to brown). | 1. Co-precipitation of soluble humins with FDCA.2. Incomplete conversion of colored intermediates (e.g., FFCA). | 1. Improve Purification: Implement a purification step such as recrystallization, activated carbon treatment, or solvent washing to remove colored impurities.[2]2. Optimize Reaction Time: Ensure the reaction goes to completion to convert colored intermediates to FDCA. Monitor the reaction progress using techniques like HPLC.[4] |
| Catalyst deactivation over multiple cycles. | 1. Deposition of humins on the catalyst surface.2. Leaching of the active metal.3. Sintering of metal nanoparticles at high temperatures. | 1. Prevent Humin Formation: Implement the strategies mentioned above to minimize humin production.2. Catalyst Regeneration: If humin deposition occurs, consider a regeneration step, which may involve calcination or washing with a suitable solvent to remove the deposits.3. Choose a Stable Catalyst: Select a catalyst with strong metal-support interactions to prevent leaching and sintering. Encapsulated catalysts can also offer enhanced stability.[8] |
Data Presentation: Catalyst Performance in HMF to FDCA Conversion
The following tables summarize quantitative data from various studies on the catalytic oxidation of HMF to FDCA, highlighting conditions that favor high yields and minimize humin formation.
Table 1: Noble Metal-Based Catalysts
| Catalyst | HMF Conv. (%) | FDCA Yield (%) | Temperature (°C) | Pressure (MPa) | Time (h) | Solvent | Base/Additive | Reference |
| RuOₓ/MnOₓ-VC | 100 | 99 | 120 | 1 (O₂) | 4 | Water | None | [7] |
| AuPd/HB-ZrO₂ | >99 | 99.9 | 100 | 2 (O₂) | - | Water | Base Added | [7] |
| Pt/ZrO₂ | 97 | 95 | 100 | 4 (O₂) | 24 | Water | - | [6] |
| Pd/C@Fe₃O₄ | 98.4 | 86.7 | 80 | - (O₂ flow) | 6 | Water | - | [6] |
| Au/Sn-Beta | >99 | 98 | 140 | 1 (O₂) | - | Water | Base Added | [7] |
| Ru/NaY | 100 | 94 | 120 | 1 (O₂) | 8 | Water | - | [8] |
| Pt/C-O-Mg | >99 | 97 | 110 | 1.0-1.5 (O₂) | - | Water | None |
Table 2: Non-Noble Metal-Based Catalysts
| Catalyst | HMF Conv. (%) | FDCA Yield (%) | Temperature (°C) | Pressure | Time (h) | Solvent | Oxidant | Reference |
| MnFe₂O₄ | - | 85 | 100 | - | 6 | - | TBHP | [7] |
| V/MoO₃ | 99.5 | 87.4 | - | - | 10 | TBA | TBHP | [7] |
| MnO₂ | 100 | 91 | 100 | 1 MPa (O₂) | - | Water | NaHCO₃ | [6] |
| Co-Mn/AC | - | - | 90 | - | - | Water | - | [9] |
| Cu-Mn/Co-Fe oxides | - | - | 60 | - | - | CH₃CN | TBHP | [10] |
| Ru/Cu-Co-O·MgO | 100 | 86.1 | 120 | 1.0 MPa (O₂) | 12 | Water | None |
Experimental Protocols
Below are generalized experimental protocols for the conversion of HMF to FDCA. It is crucial to consult the original publications for specific details and safety precautions.
Protocol 1: Base-Free Oxidation using a Heterogeneous Catalyst (e.g., Ru/Cu-Co-O·MgO)
-
Catalyst Preparation: Synthesize the Ru/Cu-Co-O·MgO catalyst as described in the literature, which may involve co-precipitation and impregnation methods.
-
Reaction Setup:
-
Place a defined amount of the catalyst (e.g., 0.08 g) and HMF (e.g., 0.2 mmol) into a high-pressure reactor.
-
Add the solvent (e.g., 5 mL of water).
-
Seal the reactor and purge with oxygen several times.
-
-
Reaction Execution:
-
Pressurize the reactor with oxygen to the desired pressure (e.g., 1.0 MPa).
-
Heat the reactor to the target temperature (e.g., 120 °C) while stirring.
-
Maintain the reaction for the specified duration (e.g., 12 hours).
-
-
Work-up and Analysis:
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Separate the solid catalyst by filtration or centrifugation.
-
Analyze the liquid phase using High-Performance Liquid Chromatography (HPLC) to determine HMF conversion and FDCA yield.
-
-
Product Isolation:
-
The FDCA may precipitate out of the solution upon cooling or acidification.
-
Alternatively, the solvent can be removed under reduced pressure.
-
Further purification can be achieved by recrystallization.
-
Protocol 2: Oxidation using a Noble Metal Catalyst with a Base (e.g., Pt/γ-Al₂O₃ with NaOH) [6]
-
Catalyst and Reagent Preparation:
-
Obtain or prepare the Pt/γ-Al₂O₃ catalyst.
-
Prepare an aqueous solution of HMF and a separate solution of NaOH.
-
-
Reaction Setup:
-
In a high-pressure reactor, combine the catalyst, HMF solution, and NaOH solution.
-
-
Reaction Execution:
-
Seal the reactor, purge with oxygen, and then pressurize with oxygen (e.g., 1 MPa).
-
Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Continue the reaction for the planned duration (e.g., 24 hours).
-
-
Work-up and Analysis:
-
Cool the reactor and vent the pressure.
-
Filter to remove the catalyst.
-
Acidify the filtrate with an acid (e.g., HCl) to precipitate the FDCA.
-
Collect the FDCA precipitate by filtration, wash with water, and dry.
-
Analyze the product for purity and determine the yield.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for the oxidation of HMF to FDCA.
Caption: Simplified pathway of humin formation from HMF.
References
- 1. Main Routes of Production of High-Value-Added 2,5-Furandincarboxylic Acid Using Heterogeneous Catalytic Systems [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Selective and green conversion of 5-HMF to FDCA via enzymatic (laccase) and transition metal (MnO 2 and Co–Mn/AC) catalysis in an integrated system - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04438C [pubs.rsc.org]
- 8. 5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid on Noble Metal-Free Nanocrystalline Mixed Oxide Catalysts [mdpi.com]
- 9. Enzymatic Preparation of 2,5-Furandicarboxylic Acid (FDCA)—A Substitute of Terephthalic Acid—By the Joined Action of Three Fungal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Efficient Catalysts for High-Yield FDCA Production
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the catalytic oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the selection of efficient catalysts and optimization of reaction conditions for high-yield FDCA production.
Frequently Asked Questions (FAQs)
Q1: What are the primary intermediates and pathways in the oxidation of HMF to FDCA?
The oxidation of HMF to FDCA is a stepwise process that can proceed through two main pathways, ultimately converging on a common intermediate before forming the final product. The key intermediates are:
-
5-Hydroxymethyl-2-furancarboxylic acid (HMFCA): Formed through the oxidation of the aldehyde group of HMF.
-
2,5-Diformylfuran (DFF): Results from the oxidation of the hydroxymethyl group of HMF.
-
5-Formyl-2-furancarboxylic acid (FFCA): This is the common intermediate formed from the oxidation of either HMFCA or DFF. Incomplete conversion of FFCA is a frequent cause of impurities in the final FDCA product.[1][2]
The reaction mechanism can be influenced by the reaction conditions. For instance, alkaline conditions tend to favor the HMFCA pathway by promoting the oxidation of the aldehyde group.[3]
Q2: What are the most common types of catalysts used for HMF oxidation to FDCA?
A variety of catalysts have been developed for this conversion, broadly categorized as:
-
Noble Metal-Based Catalysts: Platinum (Pt), palladium (Pd), gold (Au), and ruthenium (Ru) are highly effective, often supported on materials like carbon or metal oxides.[3][4] They are known for high activity and selectivity but can be costly.[5]
-
Non-Noble Metal-Based Catalysts: Catalysts based on manganese (Mn), cobalt (Co), copper (Cu), nickel (Ni), and vanadium (V) are being explored as more cost-effective alternatives.[6][7][8] While promising, they may sometimes exhibit lower yields compared to noble metals.[5]
-
Biocatalysts (Enzymatic): Enzymes like laccase can be used for the conversion under mild conditions, offering a green chemistry approach. However, these processes may have lower productivity and be sensitive to substrate concentrations.[5][9]
-
Homogeneous Catalysts: These catalysts, such as metal/bromide systems, are active in the reaction but can be difficult to separate and recycle.[10]
Q3: How do reaction conditions affect FDCA yield and selectivity?
Several parameters critically influence the outcome of the HMF oxidation reaction:
-
Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can lead to the degradation of HMF and FDCA, forming humins and other byproducts. Optimal temperatures are typically in the range of 70-140°C.[3][11][12]
-
Oxygen Pressure: An adequate supply of an oxidant, often oxygen, is crucial. However, excessively high oxygen pressure can sometimes decrease FDCA yield.[10]
-
Base: The presence of a base (e.g., NaOH, Na2CO3, K2CO3) can significantly enhance the reaction rate and selectivity towards FDCA, particularly by facilitating the oxidation of the aldehyde group.[3][10] However, base-free conditions are being developed to simplify the process.[13]
-
Solvent: The choice of solvent can impact catalyst activity and product solubility. Water is a common and environmentally friendly solvent, though organic solvents are also used.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low HMF Conversion | 1. Insufficient catalyst activity or catalyst poisoning.2. Sub-optimal reaction temperature or pressure.3. Inadequate mixing, leading to mass transfer limitations. | 1. Ensure the catalyst is properly prepared and activated. Consider catalyst regeneration or using a fresh batch. Check for potential poisons in the feedstock.2. Systematically vary the temperature and pressure to find the optimal range for your specific catalyst system.3. Increase the stirring speed to improve contact between reactants and the catalyst. |
| Low FDCA Selectivity / High Intermediate (FFCA, HMFCA, DFF) Yield | 1. Incomplete oxidation of intermediates.2. Reaction time is too short.3. Insufficient oxidant concentration. | 1. The oxidation of FFCA to FDCA is often the rate-determining step.[11] Consider modifying the catalyst or reaction conditions to favor this final oxidation step.2. Increase the reaction time and monitor the product distribution over time to determine the point of maximum FDCA yield.[14]3. Ensure an adequate supply of the oxidant (e.g., O2). For some systems, a higher oxidant-to-HMF ratio is beneficial.[14] |
| Formation of Dark, Insoluble Byproducts (Humins) | 1. High reaction temperatures leading to HMF or FDCA degradation.2. Acidic reaction conditions can promote polymerization of HMF. | 1. Lower the reaction temperature.[15]2. If not detrimental to catalyst performance, consider operating under neutral or slightly basic conditions. |
| Catalyst Deactivation over Multiple Cycles | 1. Leaching of the active metal from the support.2. Sintering of metal nanoparticles at high temperatures.3. Fouling of the catalyst surface by reaction products or byproducts. | 1. Choose a support with strong metal-support interactions. Analyze the reaction mixture for leached metal.2. Operate at the lowest effective temperature.3. Implement a catalyst regeneration protocol, which may involve washing or calcination. |
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data from various studies on FDCA production, providing a basis for catalyst selection and comparison.
Table 1: Noble Metal-Based Catalysts
| Catalyst | Starting Material | Reaction Conditions | HMF Conversion (%) | FDCA Yield (%) | Selectivity (%) |
| Pt/C | HMF | 90°C, 1 atm O₂, NaOH | 100 | 86.4 | - |
| Pd/C | HMF | 140°C, O₂ bubbling, K₂CO₃ | >99 | 85 | - |
| Ru/C | Crude HMF | 120°C, 10 bar O₂, 8 h | - | 93 | - |
| Au/ZrO₂ | HMF | 100°C, 10 bar O₂ | - | 75 | - |
| 5Pt–1Bi/Al₂O₃ | HMF | 80°C, 1.5 MPa O₂, 2 equiv. Na₂CO₃, 6 h | - | 94.1 | - |
| Au/Sn-Beta | HMF | 140°C, 1 MPa O₂, alkaline solution | - | 98.0 | - |
| Pd/HT | HMF | - | - | >99.9 | - |
| RuOₓ/MnOₓ-VC | HMF | 120°C, 1 MPa O₂, 4 h (alkali-free) | 100 | 99 | - |
Data sourced from multiple references.[3][4][16]
Table 2: Non-Noble Metal-Based Catalysts
| Catalyst | Starting Material | Reaction Conditions | HMF Conversion (%) | FDCA Yield (%) | Selectivity (%) |
| MnFe₂O₄ | HMF | 100°C, 6 h, TBHP as oxidant | - | 85 | - |
| V-MoO₃ | HMF | TBA and TBHP as oxidants, 10 h | 99.5 | - | 87.4 |
| Mo-V-O | HMF | 80°C, 18 h, TBHP as oxidant | 98.2 | 94.5 | - |
| NiOₓ | HMF | 25°C, NaClO:HMF molar ratio 12:1 | 80.2 | 34.14 | 42.57 |
| K-OMS-2 | HMF | 120°C, 10 bar O₂, 24 h, NaHCO₃ | ~100 | ~95 | - |
Data sourced from multiple references.[3][7][15][17]
Experimental Protocols
1. General Protocol for Catalytic Oxidation of HMF to FDCA (Batch Reactor)
This protocol provides a general methodology. Specific parameters such as catalyst loading, temperature, pressure, and reaction time should be optimized for the chosen catalytic system.
-
Materials: 5-Hydroxymethylfurfural (HMF), catalyst, solvent (e.g., deionized water), base (e.g., NaOH), oxidant (e.g., high-purity O₂).
-
Apparatus: High-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controllers.
-
Procedure:
-
Load the catalyst, HMF, solvent, and base into the reactor vessel.
-
Seal the reactor and purge it several times with the oxidant gas (e.g., O₂) to remove air.
-
Pressurize the reactor to the desired oxygen pressure.
-
Begin stirring and heat the reactor to the target reaction temperature.
-
Maintain the reaction at the set temperature and pressure for the desired duration. Liquid samples can be periodically withdrawn through the sampling port for analysis.
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Analyze the liquid product mixture using High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield of FDCA and other intermediates.
-
2. Protocol for Product Analysis by HPLC
-
Instrumentation: HPLC system with a UV detector and a suitable column (e.g., C18).
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically used.
-
Analysis:
-
Prepare standard solutions of HMF, FDCA, HMFCA, DFF, and FFCA of known concentrations.
-
Generate a calibration curve for each compound by injecting the standards into the HPLC and plotting peak area versus concentration.
-
Dilute the reaction samples to fall within the concentration range of the calibration curves.
-
Inject the diluted samples into the HPLC.
-
Identify and quantify the components in the reaction mixture by comparing their retention times and peak areas to the calibration curves.
-
Visualizations
Caption: Experimental workflow for the catalytic oxidation of HMF to FDCA.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Selective and green conversion of 5-HMF to FDCA via enzymatic (laccase) and transition metal (MnO 2 and Co–Mn/AC) catalysis in an integrated system - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04438C [pubs.rsc.org]
- 10. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrocatalytic Oxidation of HMF to FDCA over Multivalent Ruthenium in Neutral Electrolyte | MDPI [mdpi.com]
- 12. Electrocatalytic Oxidation of HMF to FDCA over Multivalent Ruthenium in Neutral Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Production of the 2,5-Furandicarboxylic Acid Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst [frontiersin.org]
- 15. Continuous flow tube-in-tube oxidation of HMF to FDCA using heterogeneous manganese catalyst under mild conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02459E [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Production of the 2,5-Furandicarboxylic Acid Bio-Monomer From 5-Hydroxymethylfurfural Over a Molybdenum-Vanadium Oxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Recovery in Furan-2,3-dicarboxylic Acid Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on implementing solvent recovery systems in the production of Furan-2,3-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is solvent recovery important in this compound production?
A1: Solvent recovery is crucial for several reasons. It minimizes the environmental impact by reducing the emission of volatile organic compounds (VOCs).[1] Economically, it is beneficial as it lowers operational costs by reducing the need to purchase new solvents.[1] Furthermore, implementing solvent recovery aligns with sustainable and green chemistry principles, helping companies comply with environmental regulations.[1]
Q2: What are the most common solvent recovery methods applicable to this process?
A2: The most common and applicable methods include:
-
Distillation: This is a widely used technique that separates solvents from non-volatile solutes based on differences in boiling points.[2] It can be performed at atmospheric pressure or under vacuum for heat-sensitive materials.
-
Liquid-Liquid Extraction: This method is used to separate a compound by partitioning it between two immiscible liquids.[3]
-
Membrane Filtration: Techniques like pervaporation and organic solvent nanofiltration are emerging as more energy-efficient alternatives to distillation for solvent purification.[4]
Q3: What are the key factors to consider when selecting a solvent recovery method?
A3: The choice of a solvent recovery method depends on several factors, including the properties of the solvent and the solute (this compound), the required purity of the recovered solvent, and the scale of the operation. Key considerations include the boiling point of the solvent, the thermal stability of the product, the presence of azeotropes, and the economic feasibility of the process.
Q4: Are there specific safety precautions I should take when implementing a solvent recovery system?
A4: Yes, safety is paramount. It is essential to conduct a thorough risk assessment. Key safety measures include ensuring proper ventilation, using explosion-proof equipment where necessary, and providing appropriate personal protective equipment (PPE) to all personnel.[5] Regular maintenance of equipment and comprehensive training for operators on handling hazardous materials and emergency procedures are also critical.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the implementation of solvent recovery systems in this compound production.
Distillation
Q: My this compound seems to be degrading at the required distillation temperature. What can I do?
A:
-
Problem: Thermal degradation of the product is a common issue with heat-sensitive compounds like some carboxylic acids.
-
Solution:
-
Vacuum Distillation: By reducing the pressure in the distillation apparatus, the boiling point of the solvent is lowered, allowing for distillation at a temperature that does not degrade your product.
-
Alternative Methods: If the product is extremely heat-sensitive, consider non-thermal recovery methods such as membrane filtration.
-
Q: I am trying to separate an alcohol solvent from an aqueous solution, but I can't get a pure solvent due to azeotrope formation. How can I resolve this?
A:
-
Problem: Many alcohols form azeotropes with water, which are mixtures that have a constant boiling point and composition, making them impossible to separate by simple distillation.[6]
-
Solution:
-
Azeotropic Distillation: Introduce a third component, known as an entrainer (e.g., toluene, hexane), which forms a new, lower-boiling azeotrope with one or both of the original components.[6][7] This new azeotrope can then be distilled off, breaking the original azeotrope.
-
Pressure-Swing Distillation: This technique utilizes two distillation columns operating at different pressures, which shifts the azeotropic composition, allowing for separation.
-
Extractive Distillation: A high-boiling solvent is added to the mixture to alter the relative volatilities of the components, thereby breaking the azeotrope.[8]
-
Liquid-Liquid Extraction
Q: During liquid-liquid extraction, an emulsion is forming between the aqueous and organic layers, making separation difficult. What should I do?
A:
-
Problem: Emulsions are a common issue in liquid-liquid extraction, often caused by the presence of surfactants or high shear mixing.[9]
-
Solution:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[9]
-
Filtration: In some cases, passing the emulsified layer through a bed of celite or glass wool can help to break the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in the separation of the layers.
-
Q: I am unsure which layer is the aqueous and which is the organic during extraction. How can I tell?
A:
-
Problem: Misidentifying layers can lead to the loss of the desired product.
-
Solution:
-
Check Densities: Refer to a table of solvent properties to determine if the organic solvent is denser or less dense than water. Chlorinated solvents like dichloromethane are typically denser than water and will form the bottom layer, while most other common organic solvents are less dense and will be the top layer.
-
The "Drop Test": Add a few drops of water to the separatory funnel. The water will mix with the aqueous layer.
-
Data Presentation
Table 1: Physical Properties of Common Solvents in this compound Production
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Solubility in Water ( g/100g ) |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 1.326 | 1.3 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | Miscible |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 8.3 |
| Diethyl Ether | C₄H₁₀O | 34.6 | 0.713 | 6.9 |
| 1-Butanol | C₄H₁₀O | 117.7 | 0.810 | 7.7 |
| p-Xylene | C₈H₁₀ | 138.4 | 0.861 | 0.02 |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | Miscible |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | Miscible |
Data sourced from publicly available chemical property databases.
Table 2: Common Azeotropes with Water
| Organic Solvent | Boiling Point of Azeotrope (°C) | % by Weight of Organic Solvent |
| Tetrahydrofuran (THF) | 63.4 | 94.7 |
| Ethyl Acetate | 70.4 | 91.9 |
| 1-Butanol | 92.4 | 57.5 |
| p-Xylene | 94.5 | 69.3 |
Data sourced from publicly available azeotrope tables.[10]
Experimental Protocols
Protocol 1: Simple Distillation for Solvent Recovery (e.g., Ethyl Acetate)
Objective: To recover a relatively high-boiling solvent from a non-volatile product.
Materials:
-
Reaction mixture containing this compound and ethyl acetate.
-
Round-bottom flask.
-
Distillation head with a thermometer.
-
Condenser.
-
Receiving flask.
-
Heating mantle.
-
Boiling chips.
Procedure:
-
Assemble the distillation apparatus. Ensure all glass joints are properly sealed.
-
Place the reaction mixture in the round-bottom flask, adding a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Begin circulating cold water through the condenser.
-
Slowly heat the mixture using the heating mantle.
-
Monitor the temperature at the distillation head. The temperature should rise to the boiling point of the solvent (for ethyl acetate, ~77°C).
-
Collect the distilled solvent in the receiving flask.
-
Stop the distillation when the temperature begins to rise above the solvent's boiling point or when only a small amount of liquid remains in the distillation flask.
-
Allow the apparatus to cool before disassembling.
Protocol 2: Liquid-Liquid Extraction for Product Isolation and Solvent Separation
Objective: To separate this compound from a reaction mixture and transfer it to a different solvent phase.
Materials:
-
Reaction mixture.
-
Separatory funnel.
-
Two immiscible solvents (e.g., an aqueous phase and an organic solvent like ethyl acetate).
-
Beakers or flasks for collecting the separated layers.
-
Ring stand.
Procedure:
-
Ensure the stopcock of the separatory funnel is closed and place it securely in a ring stand.
-
Pour the reaction mixture into the separatory funnel.
-
Add the extraction solvent to the separatory funnel.
-
Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent it by opening the stopcock to release any pressure.
-
Close the stopcock and gently rock or invert the funnel several times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.
-
Periodically vent the funnel.
-
Place the funnel back in the ring stand and allow the layers to separate completely.
-
Remove the stopper and drain the bottom layer into a clean flask.
-
Pour the top layer out through the top opening of the funnel into a separate flask to avoid contamination.
-
The desired product will be in one of the layers, which can then be further processed (e.g., by distillation to recover the solvent).
Visualizations
Caption: General experimental workflow for this compound production with solvent recovery.
Caption: Troubleshooting decision tree for common distillation problems.
References
- 1. researchgate.net [researchgate.net]
- 2. CA2345992C - Process for recovery of ethyl acetate - Google Patents [patents.google.com]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. Membrane technology for solvent recovery | SOLVER Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 5. reddit.com [reddit.com]
- 6. byjus.com [byjus.com]
- 7. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Azeotrope tables - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Hydrogen Peroxide Byproducts in Enzymatic FDCA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of 2,5-furandicarboxylic acid (FDCA). The information provided addresses common challenges related to the management of hydrogen peroxide (H₂O₂), a common byproduct in this process.
Frequently Asked Questions (FAQs)
Q1: Why is hydrogen peroxide a concern in the enzymatic synthesis of FDCA?
A1: Hydrogen peroxide is a strong oxidizing agent that can be detrimental to the enzymatic synthesis of FDCA. It is a byproduct of the oxidation of 5-hydroxymethylfurfural (HMF) and its intermediates by oxidoreductases like HMF oxidase (HMFO) and aryl-alcohol oxidase (AAO).[1][2][3][4] The accumulation of H₂O₂ can lead to enzyme inhibition or even irreversible inactivation, thereby reducing the overall yield and efficiency of FDCA production.[1][2][3][4]
Q2: Which enzymes are primarily responsible for H₂O₂ generation during FDCA synthesis?
A2: The primary enzymes that generate hydrogen peroxide during the conversion of HMF to FDCA are oxidases. These include:
-
5-Hydroxymethylfurfural oxidase (HMFO): This enzyme can catalyze the three-step oxidation of HMF to FDCA, producing H₂O₂ at each step.[2][5]
-
Aryl-alcohol oxidase (AAO): AAO is also capable of oxidizing HMF and its intermediates, with the concurrent production of hydrogen peroxide.[1][3]
-
Galactose oxidase (GalOx): In some enzymatic cascades, GalOx is used for the initial oxidation of HMF to 2,5-diformylfuran (DFF), which also generates H₂O₂.[4][6][7]
Q3: What is the most common method for managing hydrogen peroxide in this reaction?
A3: The most widely adopted and effective method for managing hydrogen peroxide is the addition of catalase to the reaction mixture.[1][2][3][8][9] Catalase is an enzyme that efficiently catalyzes the decomposition of hydrogen peroxide into water and oxygen, which are harmless to the reaction components.[8][10][11][12][13] This in-situ removal of H₂O₂ protects the FDCA-producing enzymes from inactivation and can significantly improve the final product yield.[1][2][3]
Q4: Are there alternatives to catalase for H₂O₂ removal?
A4: While catalase is the most common biological method, other strategies exist. Chemical neutralizers like pyruvate have been used in some applications to inactivate H₂O₂.[10] However, catalase is often considered more effective and reliable, especially for neutralizing higher concentrations of hydrogen peroxide.[10] For industrial applications, immobilized catalase can be used for continuous degradation of H₂O₂.[8][9]
Troubleshooting Guide
Problem 1: Low or no FDCA yield, with accumulation of intermediates like DFF or FFCA.
-
Possible Cause: Inhibition or inactivation of the oxidase enzyme by hydrogen peroxide. The oxidation of the intermediate 5-formylfurancarboxylic acid (FFCA) to FDCA can be particularly sensitive to H₂O₂ inhibition.[1]
-
Troubleshooting Steps:
-
Introduce Catalase: Add catalase to the reaction mixture to decompose the hydrogen peroxide as it is formed. This is the most effective solution.[1][2][3]
-
Optimize Catalase Concentration: The amount of catalase added may need to be optimized. Start with a standard concentration and adjust as needed based on the reaction scale and the activity of your oxidase.
-
Monitor H₂O₂ Concentration: Use a hydrogen peroxide assay to monitor its concentration throughout the reaction. This will help determine if the amount of catalase is sufficient.
-
Stepwise Substrate Addition: Consider a fed-batch approach where the substrate (HMF) is added gradually. This can help to control the rate of H₂O₂ production.
-
Problem 2: Enzyme activity decreases rapidly over time.
-
Possible Cause: Irreversible inactivation of the enzyme by high local concentrations of hydrogen peroxide. Even with catalase, rapid initial H₂O₂ production can damage the enzyme.
-
Troubleshooting Steps:
-
Co-immobilization of Enzymes: If using immobilized enzymes, consider co-immobilizing the oxidase and catalase. This ensures that the H₂O₂ is decomposed in close proximity to where it is generated.
-
Increase Catalase Loading: Ensure a sufficient excess of catalase activity is present from the beginning of the reaction.
-
Control Reaction Temperature: Lowering the reaction temperature might reduce the initial reaction rate and thus the rate of H₂O₂ production, giving the catalase more time to act. However, ensure the temperature remains optimal for both enzymes.
-
pH Optimization: Ensure the reaction pH is optimal for both the oxidase and catalase, as enzyme stability and activity are pH-dependent.[2]
-
Problem 3: Inconsistent or non-reproducible FDCA yields.
-
Possible Cause: Variability in the activity of the catalase preparation or incomplete removal of H₂O₂ in some experiments.
-
Troubleshooting Steps:
-
Assay Catalase Activity: Always determine the specific activity of your catalase batch before use to ensure consistent performance.
-
Ensure Proper Mixing: Inadequate mixing can lead to localized high concentrations of H₂O₂. Ensure the reaction vessel provides sufficient agitation.
-
Freshly Prepare Reagents: Hydrogen peroxide solutions can degrade over time. Use freshly prepared solutions for consistent results.
-
Quantitative Data Summary
Table 1: Effect of Catalase on FDCA Conversion
| Enzyme | Substrate | Condition | FDCA Conversion (%) | Reference |
| Aryl-alcohol oxidase (AAO) | HMF | Without Catalase | 0 | [1] |
| Aryl-alcohol oxidase (AAO) | HMF | With Catalase | 99 | [1][3] |
| HMFO (Wild Type) | HMF | With Catalase | Increased yields | [2] |
| HMFO Variants | HMF | With Catalase | Increased yields | [2] |
Table 2: Hydrogen Peroxide Inhibition Data
| Enzyme | Inhibitory Effect | IC₅₀ | Reference |
| Aryl-alcohol oxidase (AAO) | Inhibition of FFCA oxidation | ~158 µM | [1] |
Experimental Protocols
1. Protocol for Measuring Hydrogen Peroxide Concentration (Amplex® Red Assay)
This protocol is adapted from commercially available kits and literature procedures for the sensitive detection of H₂O₂.[2]
-
Principle: In the presence of horseradish peroxidase (HRP), Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) reacts with hydrogen peroxide in a 1:1 stoichiometry to produce the highly fluorescent resorufin. The fluorescence is measured to quantify the H₂O₂ concentration.
-
Reagents:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Hydrogen peroxide standard solution
-
-
Procedure:
-
Prepare a working solution of Amplex® Red and HRP in the reaction buffer according to the manufacturer's instructions.
-
Create a standard curve by preparing serial dilutions of the H₂O₂ standard solution.
-
Add a sample of your reaction mixture (appropriately diluted) to a microplate well.
-
Add the Amplex® Red/HRP working solution to each well containing the standards and samples.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.
-
Calculate the H₂O₂ concentration in your samples by comparing their fluorescence to the standard curve.
-
2. Protocol for Assaying Catalase Activity
This protocol is based on the spectrophotometric measurement of the decrease in hydrogen peroxide concentration.
-
Principle: The rate of decomposition of hydrogen peroxide by catalase is monitored by measuring the decrease in absorbance at 240 nm.
-
Reagents:
-
50 mM potassium phosphate buffer, pH 7.0
-
30 mM hydrogen peroxide solution in phosphate buffer
-
Catalase sample (appropriately diluted in phosphate buffer)
-
-
Procedure:
-
Pipette 1.0 mL of the 30 mM hydrogen peroxide solution into a quartz cuvette.
-
Add 1.9 mL of the phosphate buffer to the cuvette.
-
Place the cuvette in a spectrophotometer and equilibrate to 25°C.
-
Initiate the reaction by adding 0.1 mL of the diluted catalase sample to the cuvette.
-
Immediately mix by inversion and start monitoring the decrease in absorbance at 240 nm for 2-3 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₄₀/min).
-
The activity of the catalase is calculated using the Beer-Lambert law. One unit of catalase is defined as the amount of enzyme that decomposes 1.0 µmole of H₂O₂ per minute at pH 7.0 and 25°C. The extinction coefficient for H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹.
-
Visualizations
Caption: Enzymatic conversion of HMF to FDCA with H₂O₂ byproduct management.
Caption: Troubleshooting workflow for low FDCA yield due to H₂O₂.
Caption: Logical relationship of H₂O₂-induced enzyme inactivation and catalase protection.
References
- 1. Complete oxidation of hydroxymethylfurfural to furandicarboxylic acid by aryl-alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing operational parameters for the enzymatic production of furandicarboxylic acid building block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Screening and Evaluation of New Hydroxymethylfurfural Oxidases for Furandicarboxylic Acid Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.au.dk [pure.au.dk]
- 7. repo.uni-hannover.de [repo.uni-hannover.de]
- 8. Continuous removal of hydrogen peroxide with immobilised catalase for wastewater reuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Catalase for Inactivation of Hydrogen Peroxide [pharma-industry-review.com]
- 11. Testing for catalase enzymes | Class experiment | RSC Education [edu.rsc.org]
- 12. Mechanisms of oxidant generation by catalase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
reducing catalyst loading in furan dicarboxylic acid ester synthesis without compromising yield
Welcome to the technical support center for the synthesis of furan dicarboxylic acid (FDCA) esters. This resource is designed for researchers, scientists, and professionals in drug development and polymer chemistry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you reduce catalyst loading in your experiments without compromising the yield of your desired FDCA ester product.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis of FDCA esters, particularly when attempting to reduce catalyst loading.
Issue 1: Low Yield Despite Complete Substrate Conversion
-
Possible Cause 1: Catalyst Deactivation. At reduced concentrations, your catalyst may be more susceptible to deactivation by impurities in the substrate or solvent, or by side-products formed during the reaction.
-
Troubleshooting Steps:
-
Purify Reactants: Ensure the purity of your 2,5-furandicarboxylic acid (FDCA) and alcohol. Trace amounts of water or other reactive species can poison the catalyst.
-
Solvent Quality: Use high-purity, anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
Catalyst Support: If using a supported catalyst (e.g., Ru/C), consider that the support itself might be degrading or interacting negatively with the reactants at lower catalyst concentrations.[1][2]
-
-
-
Possible Cause 2: Reversible Reaction Equilibrium. The esterification of FDCA is a reversible reaction. At lower catalyst loadings, the reaction may reach equilibrium before achieving a high yield of the diester.
-
Troubleshooting Steps:
-
Water Removal: Employ methods to remove water as it is formed. This can be achieved through azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using molecular sieves.
-
Excess Alcohol: Use a significant excess of the alcohol reactant to shift the equilibrium towards the product side.
-
-
-
Possible Cause 3: Formation of Side Products. Undesired side reactions, such as decarboxylation or etherification of the alcohol, may become more prominent at lower catalyst loadings if the reaction time is significantly extended to achieve full conversion.
-
Troubleshooting Steps:
-
Temperature Optimization: Lower the reaction temperature to minimize side reactions. A temperature range of 160-250°C is often cited, but the optimal temperature will depend on the specific catalyst and alcohol used.[3]
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC/LC) to determine the optimal reaction time that maximizes ester yield before significant side product formation occurs.
-
-
Issue 2: Incomplete Conversion of Monoester to Diester
-
Possible Cause 1: Steric Hindrance. The second esterification step can be slower due to increased steric hindrance around the remaining carboxylic acid group. This effect can be more pronounced with lower catalyst availability.
-
Troubleshooting Steps:
-
Increase Temperature: A moderate increase in reaction temperature can help overcome the activation energy barrier for the second esterification. Temperatures above 190°C tend to favor diester formation.[3]
-
Catalyst Choice: Some catalysts may be more effective at converting the monoester to the diester. For instance, certain ionic liquids have shown high catalytic activity even at low loadings (0.1 mol %).[4]
-
-
-
Possible Cause 2: Insufficient Catalyst Activity. The reduced amount of catalyst may not provide enough active sites to efficiently drive the second esterification to completion within a reasonable timeframe.
-
Troubleshooting Steps:
-
Alternative Catalysts: Explore more active catalysts that have demonstrated high turnover numbers for this reaction. Eutectic solvents and certain metal-based catalysts have been reported to be effective.[5]
-
Reaction Conditions: Optimize other reaction parameters such as pressure. For example, using CO2 in the atmosphere can act as a self-generating acid catalyst, potentially reducing the need for another acid catalyst.[3][6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are some alternative, low-loading catalysts I can use for FDCA ester synthesis?
A1: Several promising alternatives to traditional catalysts can be effective at lower loadings:
-
Ionic Liquids: 1-ethyl-3-methylimidazolium tetrafluoroborate ([C2MIM]BF4) has been identified as an excellent catalyst with high activity and stability at loadings as low as 0.1 mol % relative to FDCA.[4]
-
Eutectic Solvents: A urea:zinc acetate (U:Zn(OAc)2, 4:1 mol:mol) eutectic solvent has been used as a catalyst for polyester synthesis, showing comparable properties to metal-based catalysts.[5]
-
Supported Gold Catalysts: Au/C has been used for the oxidation of formylfuroic acid esters to FDCA esters, suggesting its potential for esterification reactions under mild conditions.[7]
-
Organocatalysts: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used for the polymerization of FDCA dimethyl ester, indicating its potential for transesterification reactions.[5][8]
Q2: Can I perform the esterification of FDCA without a catalyst?
A2: Yes, under specific conditions. The esterification of FDCA can be carried out in the substantial absence of a traditional acid catalyst by using a carbon dioxide atmosphere at elevated temperatures (180-240°C) and pressures (950-3000 psi).[3][6] In this method, CO2 acts as a self-generating in-situ acid catalyst.[3] Additionally, the initial esterification of FDCA with ethylene glycol can proceed without a catalyst, though the reaction kinetics are dependent on temperature.[4]
Q3: How can I minimize catalyst deactivation and improve its recyclability at low loadings?
A3: To improve catalyst longevity and recyclability at low concentrations:
-
Use of Supported Catalysts: Heterogeneous catalysts, such as metals on a solid support (e.g., Ru/C, Au/ZrO2), are generally easier to separate and recycle.[1][2][9][10]
-
Thorough Washing: After each cycle, wash the catalyst thoroughly with an appropriate solvent to remove any adsorbed species.
-
Calcination/Reduction: For some metal-based catalysts, a high-temperature calcination or reduction step can regenerate the active sites.
-
Avoid Catalyst Poisons: Ensure your starting materials and solvents are free from sulfur compounds, strong bases, or other known catalyst poisons.
Q4: What is the typical range for "low catalyst loading"?
A4: The definition of "low catalyst loading" can vary depending on the catalytic system. However, based on recent literature, loadings in the range of 0.1 to 1.0 mol % relative to the FDCA substrate are generally considered low. For supported catalysts, this can correspond to a low weight percentage of the active metal on the support.
Data Presentation
Table 1: Comparison of Catalytic Systems for FDCA Ester Synthesis at Reduced Loadings
| Catalyst | Catalyst Loading | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Notes |
| [C2MIM]BF4 | 0.1 mol % | Ethylene Glycol | 180-210 | - | High Mn polymer | Ionic liquid catalyst for polymerization.[4] |
| U:Zn(OAc)2 | - | Ethylene Glycol | 190-220 | 7 | - | Eutectic solvent as a catalyst for PEF synthesis.[5] |
| Au/ZrO2 | - | - | - | - | 84% (FDCA) | Oxidation of HMF to FDCA, not direct esterification.[9][10] |
| Au/C | 1.3 wt % Au | Methanol | Room Temp | - | - | Oxidation of FFA esters to FDCA esters.[7] |
| No Catalyst (CO2 atm) | None | Methanol | 200 | - | ~85-90% (diester) | High pressure CO2 acts as a catalyst.[6] |
| PTSA | 2 equivalents | Ethanol | 160 | 1 | 41% (FDCA) | Dehydration of mucic acid to FDCA.[8] |
Experimental Protocols
Protocol 1: Catalyst-Free Esterification of FDCA in a CO2 Atmosphere
This protocol is based on the principle of using high-pressure carbon dioxide as an in-situ catalyst.[3][6]
-
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
High-pressure reactor
-
Carbon dioxide (high purity)
-
-
Procedure:
-
Charge the high-pressure reactor with FDCA and the desired alcohol. A molar excess of the alcohol is recommended.
-
Seal the reactor and purge with low-pressure nitrogen or argon to remove air.
-
Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 1000-3000 psi).
-
Heat the reactor to the target temperature (e.g., 190-240°C) while stirring.
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4-12 hours).
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the CO2.
-
Recover the product mixture and purify the FDCA ester by crystallization, distillation, or chromatography.
-
Protocol 2: Esterification using a Low Loading of an Ionic Liquid Catalyst
This protocol is adapted from studies using ionic liquids for FDCA polymerization, which involves an initial esterification step.[4]
-
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
Diol (e.g., ethylene glycol)
-
Ionic liquid catalyst (e.g., [C2MIM]BF4) (0.1 mol %)
-
Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
-
Procedure:
-
Add FDCA, the diol, and the ionic liquid catalyst to the reaction vessel.
-
Purge the system with nitrogen and maintain a slow, continuous flow.
-
Heat the mixture with stirring to the desired temperature (e.g., 180-210°C).
-
Monitor the reaction progress by measuring the removal of water or by analyzing aliquots of the reaction mixture.
-
Once the desired conversion is achieved, cool the reaction mixture.
-
The product can be purified by precipitation in a non-solvent or other appropriate methods.
-
Visualizations
Caption: A generalized workflow for optimizing FDCA ester synthesis with low catalyst loading.
Caption: A decision tree for troubleshooting low yield in FDCA ester synthesis experiments.
References
- 1. Optimization of 2,5-Furandicarboxylic Acid (FDCA) Production in a Continuous Packed-Bed Reactor for Sustainable PEF Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]
- 7. Synthesis of Furandicarboxylic Acid Esters From Nonfood Feedstocks Without Concomitant Levulinic Acid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot FDCA Diester Synthesis from Mucic Acid and Their Solvent-Free Regioselective Polytransesterification for Production of Glycerol-Based Furanic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Catalytic Route to Biomass-Derived 2,5-Furandicarboxylic Acid and Its Use as Monomer in a Multicomponent Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of Furan-2,3-dicarboxylic acid vs Furan-2,5-dicarboxylic acid
A Comparative Analysis of Furan-2,3-dicarboxylic Acid and Furan-2,5-dicarboxylic Acid for Researchers and Drug Development Professionals
This compound and furan-2,5-dicarboxylic acid are isomers of a C6-dicarboxylic acid featuring a central furan ring. While both hold promise as bio-based platform chemicals, furan-2,5-dicarboxylic acid (FDCA) has garnered significantly more attention, primarily as a replacement for terephthalic acid in the production of polymers like polyethylene furanoate (PEF).[1] This guide provides a detailed comparative analysis of these two isomers, focusing on their physicochemical properties, synthesis, and potential applications relevant to researchers and professionals in drug development.
Physicochemical Properties
A side-by-side comparison of the key physicochemical properties of this compound and furan-2,5-dicarboxylic acid is essential for understanding their behavior in various chemical and biological systems.
| Property | This compound | Furan-2,5-dicarboxylic acid |
| Molecular Formula | C₆H₄O₅ | C₆H₄O₅ |
| Molecular Weight | 156.09 g/mol | 156.09 g/mol |
| Melting Point | 226 °C[2] | 342 °C[1] |
| pKa1 (predicted) | 2.47 ± 0.20[2] | 4.38[1] |
| pKa2 (predicted) | Not available | 5.85[1] |
| Aqueous Solubility | Data not available | 1 g/L (18 °C)[3] |
Spectroscopic Data Comparison
Spectroscopic analysis is crucial for the identification and characterization of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | This compound (in DMSO-d₆) | Furan-2,5-dicarboxylic acid (in DMSO-d₆) |
| ¹H NMR | δ 6.87 (d, 1H, J=1.8 Hz), 7.90 (d, 1H, J=1.8 Hz)[4] | δ 7.28 (s, 2H)[5] |
| ¹³C NMR | Data not available | δ 118.39, 147.01, 158.88[5] |
The ¹H NMR spectrum of furan-2,5-dicarboxylic acid shows a singlet for the two equivalent furan protons, reflecting the molecule's symmetry. In contrast, this compound displays two doublets, corresponding to the two non-equivalent protons on the furan ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
Both isomers exhibit characteristic IR absorption bands for carboxylic acids. The FTIR spectrum of FDCA shows a broad peak for the hydroxyl group (-OH) of the carboxylic acid at 3200-3600 cm⁻¹ and a strong carbonyl (C=O) peak around 1650 cm⁻¹.[6] Derivatives of this compound have also been characterized by FTIR, showing the expected carbonyl and furan ring vibrations.[7][8]
Synthesis and Reactivity
Both isomers can be synthesized from biomass-derived precursors, highlighting their potential as sustainable chemical building blocks.
Synthesis of Furan-2,5-dicarboxylic acid
FDCA is most commonly synthesized through the oxidation of 5-hydroxymethylfurfural (HMF), which is derived from the dehydration of hexose sugars.[5] Another notable route is the dehydration of mucic acid.[1]
Synthesis of this compound
The synthesis of this compound is less commonly described. One reported method involves the reaction of sulfonium acylmethylides with acetylenic esters.[3] It can also be produced alongside the 2,5-isomer from the dehydration of galactaric acid (mucic acid).[7]
The relative positions of the carboxylic acid groups influence the reactivity of these isomers. The symmetric nature of FDCA makes it an ideal monomer for linear polymers. The adjacent carboxylic groups in the 2,3-isomer can lead to different reactivity, for instance, in the formation of cyclic anhydrides or in its use as a chelating agent.
Experimental Protocols
Synthesis of Furan-2,5-dicarboxylic Acid from 5-Hydroxymethylfurfural (HMF)
Protocol: Catalytic Oxidation of HMF[9]
-
A solution of HMF in an appropriate solvent (e.g., water) is prepared.
-
A suitable catalyst (e.g., a noble metal catalyst on a support) and a base are added to the solution.
-
The reaction mixture is heated and stirred under an oxygen atmosphere.
-
Upon completion, the catalyst is filtered off, and the solution is acidified to precipitate the FDCA.
-
The solid FDCA is collected by filtration, washed, and dried.
Synthesis of Diethyl Furan-2,5-dicarboxylate from Mucic Acid
Protocol: One-pot, two-step synthesis[10]
-
A suspension of mucic acid in the presence of methanesulfonic acid (MSA) is stirred at 160 °C for 30 minutes.
-
The mixture is cooled to 70 °C, and dry ethanol is added.
-
The mixture is heated progressively from 70 to 90 °C for 8 hours.
-
After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The organic layer is washed with a saturated aqueous NaHCO₃ solution, dried, and concentrated to yield diethyl furan-2,5-dicarboxylate.
Synthesis of this compound Derivatives
Protocol: From Sulfonium Acylmethylides and Acetylenic Esters[3]
-
A halomethyl carbonyl compound is reacted with dimethyl sulfide to form a sulfonium halide.
-
The sulfonium halide is treated with a base (e.g., NaOH) at 0 °C to generate the sulfonium acylmethylide in situ.
-
The ylide is then reacted with a dialkyl acetylenedicarboxylate.
-
The reaction proceeds through a series of steps including Michael addition and intramolecular cyclization to yield the polysubstituted furan, a derivative of this compound.
Applications in Research and Drug Development
Furan-2,5-dicarboxylic acid is extensively studied as a bio-based monomer for polymers with applications in packaging, fibers, and films.[1] Its derivatives have also shown potential in pharmaceuticals, with some exhibiting anesthetic and antibacterial properties.[1]
This compound and its derivatives are less explored but show promise as building blocks for biodegradable polymers and as bio-based plasticizers.[7][8] The unique positioning of the carboxylic acid groups may also make it a valuable scaffold in medicinal chemistry for the design of novel ligands for biological targets.
Visualizations
As no direct involvement in signaling pathways has been identified for these molecules, the following diagram illustrates a generalized workflow for the synthesis and characterization of furan dicarboxylic acid isomers.
Caption: Workflow for the synthesis, separation, and characterization of furan dicarboxylic acid isomers.
The following diagram illustrates a logical relationship for the potential applications of the two isomers based on their structural differences.
Caption: Application pathways for furan dicarboxylic acid isomers based on their structures.
References
- 1. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Biobased furandicarboxylic acids (FDCAs): effects of isomeric substitution on polyester synthesis and properties - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC42184H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Bio-Based Plasticizers and Traditional Phthalates
For Researchers, Scientists, and Drug Development Professionals
The shift towards sustainable and safer materials has intensified the search for viable alternatives to traditional phthalate plasticizers. Phthalates, while effective and widely used, face increasing scrutiny due to health and environmental concerns.[1][2] Bio-based plasticizers, derived from renewable resources, have emerged as promising substitutes.[3] This guide provides an objective comparison of the performance of bio-based plasticizers and traditional phthalates, supported by experimental data and detailed methodologies, to inform material selection in research and development.
Executive Summary
Bio-based plasticizers demonstrate comparable and, in some cases, superior performance to traditional phthalates across key metrics. Many bio-based alternatives exhibit enhanced thermal stability and significantly lower migration rates, which are critical for applications in medical devices and pharmaceutical packaging. While some traditional phthalates may still offer superior elongation at break in certain formulations, the overall performance of newer bio-based plasticizers, coupled with their improved safety and environmental profile, makes them a compelling choice for future applications.[4][5]
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators for a selection of bio-based plasticizers and traditional phthalates in a Polyvinyl Chloride (PVC) matrix.
| Plasticizer Type | Plasticizer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Decomposition Temp. (°C, Td5%) | Migration (Weight Loss %) |
| Phthalate | Di(2-ethylhexyl) phthalate (DEHP/DOP) | 50 | ~15-25 | ~250-400 | ~250-300 | High |
| Di-isononyl phthalate (DINP) | 40-50 | ~19 | ~250 | ~250-300 | Moderate | |
| Bio-Based | Acetyl Tributyl Citrate (ATBC) | 40-50 | ~18-22 | ~300-350 | ~270-320 | Low |
| Epoxidized Soybean Oil (ESBO) | 50 | ~20-24 | ~200-300 | ~280-330 | Very Low | |
| Succinic acid-based esters | 50 | ~19 | ~250 | ~227-261 | Low[4] | |
| Isosorbide Diesters (e.g., POLYSORB® ID 37) | Not Specified | Comparable to Phthalates | Comparable to Phthalates | Not Specified | Very Low[6] | |
| Aurora PHFree | 20 (equivalent to 40 of DINP) | ~22 | ~450 | Not Specified | Not Specified[5][7] |
Note: The performance of plasticizers can vary depending on the specific formulation, polymer grade, and processing conditions. The data presented is a synthesis of values reported in the cited literature.
Experimental Protocols
The data presented in this guide is based on standardized experimental methodologies to ensure the comparability and reproducibility of the results.
Mechanical Properties Testing
-
Objective: To determine the tensile strength and elongation at break of the plasticized polymer, indicating its strength and flexibility.
-
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens of the plasticized PVC are prepared by molding or cutting from sheets.
-
Conditioning: Specimens are conditioned at a standard temperature (e.g., 23 °C) and humidity (e.g., 50%) for a specified period.
-
Testing: The specimen is mounted in a universal testing machine and pulled at a constant crosshead speed (e.g., 5 or 500 mm/min) until it fractures.[5][8]
-
Data Acquisition: The force required to stretch the specimen and the extent of stretching are recorded to calculate tensile strength and elongation at break.
-
Thermal Analysis
-
Objective: To evaluate the thermal stability of the plasticized material, which is crucial for processing and end-use applications.
-
Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11]
-
Methodology (TGA):
-
A small sample of the material is placed in a high-precision balance within a furnace.
-
The sample is heated at a constant rate (e.g., 10-20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[11]
-
The weight loss of the sample is recorded as a function of temperature. The temperature at which 5% weight loss occurs (Td5%) is a common metric for thermal stability.[4]
-
Migration Resistance Testing
-
Objective: To quantify the leaching of the plasticizer from the polymer matrix, a critical factor for safety and long-term performance.
-
Methods: Volatilization, exudation, and extraction tests.
-
Standard (Exudation): ISO 177.
-
Methodology (Exudation):
-
A disc-shaped specimen of the plasticized PVC is placed between two absorbent materials (e.g., filter paper).[3]
-
The assembly is subjected to a specific temperature and pressure for a defined period.
-
The amount of plasticizer absorbed by the surrounding material is determined by weighing the absorbent material before and after the test.
-
Visualizations
Experimental Workflow for Plasticizer Migration Testing
Caption: Workflow for determining plasticizer migration.
Signaling Pathways in Phthalate Toxicity
Caption: Phthalate toxicity signaling pathways.
Conclusion
The transition from traditional phthalates to bio-based plasticizers is a critical step towards developing safer and more sustainable products. The experimental evidence indicates that bio-based alternatives can meet and often exceed the performance standards set by their petrochemical counterparts, particularly in terms of thermal stability and migration resistance. For researchers and professionals in drug development, where material safety and stability are paramount, the adoption of well-characterized bio-based plasticizers offers a scientifically sound and forward-looking solution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 8. portplastics.com [portplastics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
Unveiling the Biological Potential of Novel Furan-2,3-Dicarboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a wide array of heterocyclic compounds. Among these, furan-containing molecules have garnered significant attention due to their diverse pharmacological activities. This guide focuses on the emerging biological activities of novel derivatives of furan-2,3-dicarboxylic acid, offering a comparative analysis based on available experimental data. While research in this specific subclass of furan derivatives is still in its nascent stages, preliminary findings suggest potential applications in antimicrobial and anticancer therapies.
Comparative Analysis of Biological Activity
To date, comprehensive biological evaluations of a wide range of this compound derivatives are limited in publicly available literature. Most of the research on the biological activity of furan derivatives has focused on compounds with a single carboxylic acid group or other substitutions at the 2 and 5 positions. However, by examining the broader class of furan carboxamides and related derivatives, we can infer the potential for biological activity in their dicarboxylic counterparts.
Below is a summary of the biological activities of various furan derivatives, providing a framework for the potential of this compound derivatives.
| Derivative Class | Biological Activity | Key Findings |
| Furan-2-Carboxamides | Antibacterial, Antifungal | Some derivatives have shown inhibitory activity against various bacterial and fungal strains.[1][2] |
| Furan-3-Carboxamides | Antimicrobial | A series of furan-3-carboxamides exhibited significant in vitro antimicrobial activity against a panel of microorganisms.[3] |
| Hydrazide-hydrazone derivatives of furan | Anti-inflammatory | Certain derivatives have demonstrated noteworthy anti-inflammatory properties in rat models.[4] |
| General Furan Derivatives | Anticancer, Antiviral, Analgesic | The furan scaffold is present in numerous compounds with a wide range of pharmacological effects.[4][5][6] |
It is important to note that the biological activity of furan derivatives can be significantly influenced by the nature and position of substituents on the furan ring.[6] Therefore, the introduction of a second carboxylic acid group at the 3-position, and its subsequent derivatization, is expected to modulate the biological profile of these compounds, creating a new chemical space for drug discovery.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the assessment of the biological activities of furan derivatives. These protocols can serve as a foundation for the evaluation of novel this compound derivatives.
Antimicrobial Susceptibility Testing
Agar Disc Diffusion Method:
This method is widely used to qualitatively assess the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
In Vitro Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Experimental and logical relationships
To embark on the discovery and evaluation of novel this compound derivatives, a structured workflow is essential. The following diagram illustrates a typical drug discovery and development pipeline for these compounds.
Caption: A generalized workflow for the synthesis, biological screening, and development of novel this compound derivatives.
While direct experimental data on the biological activities of this compound derivatives remains scarce, the established pharmacological importance of the broader furan family provides a strong rationale for their investigation. The synthesis and systematic evaluation of a library of these dicarboxylic acid derivatives could unveil novel therapeutic agents with unique biological profiles. The experimental protocols and workflow outlined in this guide provide a robust framework for researchers to undertake such an endeavor.
References
- 1. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
A Comparative Guide to Furan-Based Polyesters: The Well-Characterized 2,5-FDCA vs. the Emerging 2,3-FDCA
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable, high-performance polymers derived from renewable resources has placed furan-based dicarboxylic acids in the scientific spotlight. As bio-based alternatives to petroleum-derived counterparts like terephthalic acid, these furanic monomers offer a pathway to greener plastics with unique properties. Among these, furan-2,5-dicarboxylic acid (2,5-FDCA) has been extensively studied, leading to the well-characterized polymer poly(ethylene 2,5-furandicarboxylate) (PEF). Its lesser-known isomer, furan-2,3-dicarboxylic acid (2,3-FDCA), is also emerging as a versatile building block for biodegradable polyesters with excellent mechanical properties.[1][2]
This guide provides a detailed comparison of polymers synthesized from these two key furan-dicarboxylic acid isomers. While a wealth of experimental data exists for 2,5-FDCA-based polyesters, allowing for a quantitative analysis, research into 2,3-FDCA-based polymers is still in its nascent stages. This guide will present the robust data available for 2,5-FDCA polymers and discuss the anticipated characteristics of 2,3-FDCA polymers based on preliminary findings and structural differences.
Structural and Property Overview
The primary structural difference between 2,5-FDCA and 2,3-FDCA lies in the substitution pattern of the carboxylic acid groups on the furan ring. The linear, symmetric structure of 2,5-FDCA allows for efficient chain packing and strong intermolecular interactions, contributing to the high performance of its derived polymers like PEF.[3] In contrast, the adjacent positioning of the carboxyl groups in 2,3-FDCA results in a less linear, asymmetric monomer. This "kinked" structure is expected to disrupt chain packing, which would likely lead to polymers with lower melting points and higher flexibility compared to their 2,5-FDCA counterparts.
Polymers from 2,5-FDCA, particularly PEF, are noted for their superior gas barrier properties, making them excellent candidates for packaging applications.[4] They also exhibit high thermal stability and mechanical strength.[5][6] While specific quantitative data for polyesters made purely from 2,3-FDCA is scarce in current literature, they are described as having exceptional mechanical properties and a high degree of biodegradability.[1]
Quantitative Performance Data: A Focus on 2,5-FDCA Polyesters
The following tables summarize key experimental data for the most studied 2,5-FDCA based polyesters. This data provides a benchmark for the performance that can be expected from this class of bio-based polymers.
Table 1: Thermal Properties of Poly(alkylene 2,5-furandicarboxylate)s
| Polymer Name | Abbreviation | Glass Transition Temp. (T_g) [°C] | Melting Temp. (T_m) [°C] | Decomposition Temp. (T_d, 5%) [°C] |
| Poly(ethylene 2,5-furandicarboxylate) | PEF | 75 - 87 | 210 - 215 | ~355 |
| Poly(propylene 2,5-furandicarboxylate) | PPF | 52 - 55 | 169 - 174 | ~382 |
| Poly(butylene 2,5-furandicarboxylate) | PBF | 26 - 39 | 163 - 170 | ~389 |
| Poly(hexamethylene 2,5-furandicarboxylate) | PHF | 7 - 12.3 | 145 | >364 |
Data compiled from multiple sources. Actual values can vary based on molecular weight and synthesis conditions.[5][6][7][8]
Table 2: Mechanical Properties of Poly(alkylene 2,5-furandicarboxylate)s
| Polymer Name | Abbreviation | Young's Modulus [GPa] | Tensile Strength [MPa] | Elongation at Break [%] |
| Poly(ethylene 2,5-furandicarboxylate) | PEF | 2.0 - 3.5 | 50 - 76 | 4 - 5 |
| Poly(propylene 2,5-furandicarboxylate) | PPF | 1.5 | 68 | - |
| Poly(butylene 2,5-furandicarboxylate) | PBF | 1.5 - 2.1 | 35 - 55 | 10 - 250 |
| Poly(hexamethylene 2,5-furandicarboxylate) | PHF | 0.34 | - | 210 |
Data compiled from multiple sources. Mechanical properties are highly dependent on the degree of crystallinity and processing conditions.[3][5][6][9][10]
Table 3: Gas Barrier Properties of PEF vs. PET
| Polymer | Oxygen Permeability Coefficient [cm³·mm/m²·day·atm] | Carbon Dioxide Permeability Coefficient [cm³·mm/m²·day·atm] | Water Vapor Transmission Rate [g·mm/m²·day] |
| PEF | ~11x lower than PET | ~19-31x lower than PET | ~5x lower than PET |
| PET (Reference) | Baseline | Baseline | Baseline |
Barrier Improvement Factors are approximate and sourced from comparative studies.[4][6]
Experimental Protocols
The synthesis and characterization of these furan-based polyesters follow established methodologies in polymer chemistry.
Synthesis of Poly(alkylene 2,5-furandicarboxylate)s via Two-Step Melt Polycondensation
This is the most common method for producing high molecular weight furan-based polyesters.
-
Esterification/Transesterification: Dimethyl 2,5-furandicarboxylate (DMFDCA) and an excess of a diol (e.g., ethylene glycol, 1,4-butanediol) are charged into a reaction vessel under a nitrogen atmosphere. A catalyst, such as titanium(IV) butoxide or antimony(III) oxide, is added. The mixture is heated (typically 170-190°C) to initiate transesterification, during which methanol is distilled off.[8]
-
Polycondensation: Once the theoretical amount of methanol has been collected, the temperature is increased (to 220-230°C), and a high vacuum is gradually applied.[8] This stage facilitates the removal of the excess diol and promotes the chain-building reaction, increasing the polymer's molecular weight. The reaction is continued until the desired melt viscosity is achieved.
Characterization Techniques
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (T_g) and melting temperature (T_m). Samples are typically heated, cooled, and then subjected to a second heating scan at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[7]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition temperature of the polymer. A sample is heated at a constant rate (e.g., 10°C/min) in a nitrogen atmosphere, and the weight loss as a function of temperature is recorded.[8]
-
-
Mechanical Testing:
-
Tensile Testing: Dog-bone shaped specimens, prepared by injection molding or compression molding, are stretched at a constant crosshead speed using a universal testing machine. This test yields data on Young's modulus, tensile strength, and elongation at break.
-
-
Structural Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and composition of the synthesized polyesters.
-
Gel Permeation Chromatography (GPC): Determines the number-average (Mn) and weight-average (Mw) molecular weights of the polymers.
-
Synthesis and Characterization Workflow
The general process for developing and analyzing furan-based polyesters is illustrated in the workflow diagram below.
Caption: Workflow for furan-based polyester synthesis and characterization.
Future Outlook and Research Directions
Polyesters derived from 2,5-FDCA have established themselves as high-performance, bio-based materials with a clear potential to replace petroleum-based plastics in demanding applications like packaging. The wealth of data available facilitates their continued development and commercialization.
The field of 2,3-FDCA based polyesters, however, remains largely unexplored. While initial reports are promising, highlighting biodegradability and good mechanical properties, a significant research gap exists.[1] There is a critical need for systematic studies that focus on:
-
Homopolymer Synthesis: Developing robust and repeatable methods for synthesizing high molecular weight polyesters from 2,3-FDCA and various diols.
-
Quantitative Characterization: Publishing detailed experimental data on the thermal, mechanical, and barrier properties of these new polymers.
-
Structure-Property Relationship: Investigating how the asymmetric nature of the 2,3-FDCA monomer influences polymer crystallinity, chain dynamics, and macroscopic performance.
Conducting this foundational research will be crucial to unlocking the full potential of 2,3-FDCA as a valuable monomer in the expanding portfolio of sustainable polymers. The insights gained will not only provide a direct comparison with their 2,5-FDCA counterparts but also open doors to new materials with potentially unique combinations of flexibility, biodegradability, and performance for specialized applications, including in the biomedical and pharmaceutical fields.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thermal, Molecular Dynamics, and Mechanical Properties of Poly(Ethylene Furanoate)/Poly(ε-Caprolactone) Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a series of biobased poly(ethylene 2,5-furandicarboxylate-co-(5,5′-((phenethylazanediyl)bis(methylene))bis(furan-5,2-diyl))dimethylene 2,5-furandicarboxylate) copolymers via a sustainable and mild route: promising “breathing” food packaging materials - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. From PEF to PBF: What difference does the longer alkyl chain make a computational spectroscopy study of poly(butylene 2,5-furandicarboxylate) - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of PEF plastics derived from furan dicarboxylic acids
Polyethylene furanoate (PEF), a bio-based polyester derived from 2,5-furandicarboxylic acid (FDCA), is emerging as a promising sustainable alternative to the conventional petroleum-based polyethylene terephthalate (PET).[1][2][3][4] This guide provides a comprehensive evaluation of PEF's performance, offering a direct comparison with PET and detailing the experimental methodologies used to characterize these polymers. This information is intended for researchers, scientists, and professionals in drug development and other fields where high-performance, sustainable materials are of interest.
Performance Comparison: PEF vs. PET
PEF exhibits several performance advantages over PET, primarily in its superior barrier properties, and enhanced thermal and mechanical characteristics.[1][5][6] These improvements are largely attributed to the structural difference between the furan ring in PEF and the benzene ring in PET, which leads to reduced chain mobility in PEF.[7][8]
Quantitative Performance Data
The following tables summarize the key performance indicators for PEF and PET based on experimental data.
Table 1: Barrier Properties
| Property | PEF | PET | Improvement Factor for PEF |
| Oxygen (O₂) Permeability | ~10-11 times lower | Standard | ~10-11x |
| Carbon Dioxide (CO₂) Permeability | ~16-31 times lower | Standard | ~16-31x |
| Water Vapor (H₂O) Permeability | ~2-2.5 times lower | Standard | ~2-2.5x |
Data compiled from sources.[2][5][9][10][11][12][13][14]
Table 2: Thermal Properties
| Property | PEF | PET |
| Glass Transition Temperature (Tg) | ~75–86°C | ~74°C |
| Melting Temperature (Tm) | ~210–215°C | ~265°C |
| Thermal Stability | Up to ~350°C | Up to ~350°C |
Data compiled from sources.[1][2][5][7][11][13][15]
Table 3: Mechanical Properties
| Property | PEF | PET |
| Young's Modulus | ~2.0 GPa | ~1.3 GPa |
| Tensile Strength | ~50-76 MPa | Varies |
Data compiled from sources.[2][5][16]
Experimental Protocols
The performance data presented above are determined using standardized experimental protocols. The following sections detail the methodologies for the key experiments.
Gas Permeability Testing
The gas transmission rate (GTR) of plastic films is determined according to ASTM D1434: Standard Test Method for Determining Gas Permeability Characteristics of Plastic Film and Sheeting .[17][18][19][20]
-
Principle: This method measures the steady-state rate of gas transmission through a plastic specimen.
-
Apparatus: A gas transmission cell separates a high-pressure gas chamber from a low-pressure chamber by the test film.
-
Procedure:
-
The plastic film sample is securely mounted in the gas transmission cell.
-
The low-pressure chamber is evacuated.
-
The test gas (e.g., O₂, CO₂, N₂) is introduced into the high-pressure chamber at a specified pressure.
-
The quantity of gas that permeates through the film into the low-pressure chamber is measured over time using either a manometric or volumetric method.[18][20]
-
-
Calculations: The Gas Transmission Rate (GTR), Permeance, and Permeability are calculated from the rate of pressure change or volume change in the low-pressure chamber.
Thermal Properties Analysis (Differential Scanning Calorimetry)
The thermal properties of polymers, such as the glass transition temperature (Tg) and melting temperature (Tm), are determined using Differential Scanning Calorimetry (DSC) .[21][22][23][24]
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Apparatus: A DSC instrument consists of two pans, one for the sample and one for an empty reference, situated in a furnace.[22][24]
-
Procedure:
-
A small, weighed sample (typically 5-10 mg) of the polymer is sealed in an aluminum pan.[21][23]
-
The sample and an empty reference pan are placed in the DSC cell.
-
The cell is heated and/or cooled at a controlled rate (e.g., 10-20 °C/min).[22][23]
-
The instrument records the heat flow required to maintain the sample and reference at the same temperature.
-
-
Data Analysis: The resulting thermogram shows endothermic and exothermic peaks. The glass transition is observed as a step change in the baseline, and melting is an endothermic peak.[22] The Tg is typically taken as the midpoint of the transition, and the Tm is the peak temperature of the melting endotherm.[22]
Mechanical Properties Testing (Tensile Strength)
The tensile properties of plastics, including Young's modulus and tensile strength, are determined according to ASTM D638: Standard Test Method for Tensile Properties of Plastics .[25][26][27][28][29]
-
Principle: This test method measures the force required to pull a specimen to its breaking point.
-
Apparatus: A universal testing machine equipped with grips to hold the specimen and an extensometer to measure elongation.
-
Procedure:
-
Test specimens are prepared in a standard dumbbell or "dog-bone" shape through injection molding or machining.[26][27]
-
The specimen is mounted in the grips of the testing machine.
-
The specimen is pulled apart at a constant rate of speed until it fractures.[25]
-
The force and elongation are recorded throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Tensile Modulus): A measure of the material's stiffness, calculated from the slope of the initial portion of the stress-strain curve.[25]
-
Elongation at Break: The percentage increase in length that the material undergoes before breaking.
-
Visualizations
Synthesis of PEF from FDCA
The primary route for synthesizing PEF is through the melt polycondensation of 2,5-furandicarboxylic acid (FDCA) and ethylene glycol (EG).[30][31][32]
Caption: Synthesis pathway of PEF via a two-stage melt polycondensation process.
Experimental Workflow for PEF Performance Evaluation
A typical workflow for evaluating the performance of PEF involves synthesis, sample preparation, and characterization through various analytical techniques.
References
- 1. inlineplastics.com [inlineplastics.com]
- 2. Frontiers | A Perspective on PEF Synthesis, Properties, and End-Life [frontiersin.org]
- 3. plasticsengineering.org [plasticsengineering.org]
- 4. PEF – A Circular Bio-Based Polymer with Improved Properties [circulaya.com]
- 5. fcad.com [fcad.com]
- 6. specialchem.com [specialchem.com]
- 7. Comparative Analysis of the Mechanical Behaviour of PEF and PET Uniaxial Stretching Based on the Time/Temperature Superposition Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. petpla.net [petpla.net]
- 10. benchchem.com [benchchem.com]
- 11. petpla.net [petpla.net]
- 12. renewable-carbon.eu [renewable-carbon.eu]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme Benchmarking with Polyethylene Furanoate Soluble Scaffolds for Directed Evolution of PEFases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Perspective on PEF Synthesis, Properties, and End-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. ASTM D1434 Standard For measuring gas permeability of plastic film and sheeting [versaperm.com]
- 19. ASTM D1434 Standard Test Method For Testing Gas Permeability Characteristics Of Plastic Film And Sheeting [gbpitester.com]
- 20. store.astm.org [store.astm.org]
- 21. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 22. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 23. infinitalab.com [infinitalab.com]
- 24. Video: Differential Scanning Calorimetry of Polymers [jove.com]
- 25. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 26. industrialphysics.com [industrialphysics.com]
- 27. trl.com [trl.com]
- 28. zwickroell.com [zwickroell.com]
- 29. store.astm.org [store.astm.org]
- 30. mdpi.com [mdpi.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. bioplasticsnews.com [bioplasticsnews.com]
A Comparative Toxicological Guide to Furan-Based Compounds for Safety Assessment
This guide provides a comparative overview of the toxicological profiles of furan and its derivatives, focusing on key data for safety and risk assessment. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety.
Furan and its derivatives are a class of heterocyclic organic compounds found in various industrial applications and are also formed naturally in heat-treated foods.[1][2][3] Due to their widespread presence, a thorough understanding of their toxicological properties is crucial for assessing human health risks. The primary mechanism of furan-induced toxicity involves metabolic activation by cytochrome P450 enzymes (specifically CYP2E1) to a highly reactive intermediate, cis-2-butene-1,4-dial (BDA).[4][5][6] This metabolite can bind to cellular macromolecules, including proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.[5][6]
Comparative Toxicological Data
The following table summarizes key toxicological data for furan and several of its derivatives, providing a basis for comparing their potency and hazardous properties.
| Compound | Test System | Endpoint | Dose/Concentration | Result | Reference |
| Furan | Rat (in vivo) | Carcinogenicity | 2, 4, 8 mg/kg bw/day (gavage, 2 years) | Hepatocellular adenomas/carcinomas, cholangiocarcinomas | NTP 1993[1][7] |
| Mouse (in vivo) | Carcinogenicity | 2, 4, 8, 15 mg/kg bw/day (gavage, 2 years) | Hepatocellular neoplasms | NTP 1993[1][7] | |
| Rat Liver | DNA Damage (in vivo) | 0.1 and 2.0 mg/kg bw | Dose-dependent increase in 14C in liver DNA | Mally et al. (2012)[8] | |
| S. typhimurium | Mutagenicity (Ames Test) | Not specified | Negative in TA98, TA100, TA1535, TA1537 | NTP 1993[1] | |
| S. typhimurium TA100 | Mutagenicity (Ames Test) | Not specified | Weakly positive | Lee et al. (1994)[1] | |
| Mouse Lymphoma Cells | Genotoxicity | Up to 3,100 µM | Negative in TK gene mutation, micronucleus, and Comet assays | [1] | |
| CHO Cells | Clastogenicity | 1.6–160 µg/ml | Positive for SCE and chromosomal aberrations | NTP 1993[1] | |
| cis-2-butene-1,4-dial (BDA) | S. typhimurium TA104 | Mutagenicity (Ames Test) | Concentration-dependent | Positive (1000 ± 180 revertants/µmol) | Peterson et al. (2000)[4][9] |
| S. typhimurium TA97, TA98, TA100, TA102 | Mutagenicity (Ames Test) | Non-toxic concentrations | Negative | Peterson et al. (2000)[1][4] | |
| 3-Methylfuran | Rat (in vivo, 90-day) | Hepatic Lesions | 0.25 mg/kg bw/day | LOAEL | EFSA (2017)[10] |
| Rat (in vivo, 90-day) | Hepatic Lesions | 0.075 mg/kg bw/day | NOAEL | EFSA (2017)[10] | |
| Furfural | Rat (in vivo, 90-day) | Hepatotoxicity | 54 mg/kg bw/day | NOAEL | EFSA (2004)[11] |
| Rat | Liver Toxicity | 30 mg/kg/day | LOAEL | ECHA (2011)[12] | |
| 2,5-Dimethylfuran | B. subtilis | Mutagenicity (rec-assay) | Not specified | Positive | [13] |
| Mouse Bone Marrow | Genotoxicity (in vivo) | Not specified | Induction of micronuclei | [13] | |
| Furfuryl Alcohol | Modified Ames Test | Mutagenicity | Not specified | Positive with relevant enzymes | [13] |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and comparison of results. Below are standardized protocols for the Ames test and the in vivo Comet assay, two fundamental tests for assessing the genotoxicity of furan compounds.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[14] It utilizes specific strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for an amino acid (e.g., histidine) and readily exposes them to the test compound.[14]
Objective: To determine if a furan-based compound or its metabolites can induce reverse mutations in histidine-requiring strains of S. typhimurium, restoring their ability to synthesize histidine and grow on a histidine-free medium.
Methodology:
-
Strain Selection: Use multiple strains to detect different types of mutations (e.g., frameshift and base-pair substitutions). For furan compounds, strains TA98, TA100, TA102, TA104, TA1535, and TA1537 are commonly employed.[1][4][15]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or phenobarbital/β-naphthoflavone. This is critical for furan compounds, which require metabolic activation to their reactive metabolite, BDA.[6]
-
Test Procedure (Plate Incorporation Method):
-
Prepare a molten top agar solution containing a trace amount of histidine and biotin.
-
To a test tube with 2 mL of molten top agar, add:
-
0.1 mL of an overnight bacterial culture.
-
0.1 mL of the test compound solution at various concentrations.
-
0.5 mL of S9 mix or a phosphate buffer (for tests without metabolic activation).
-
-
Vortex the mixture gently and pour it onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.[16]
-
-
Data Collection and Interpretation:
-
Count the number of revertant colonies on each plate.
-
A positive response is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control, typically a two-fold or greater increase.
-
Cytotoxicity is assessed by observing a reduction in the background lawn of bacterial growth.
-
In Vivo Alkaline Comet Assay
The Comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA strand breaks in individual cells.[17][18] The in vivo version of this assay assesses DNA damage in tissues of animals exposed to a test compound.
Objective: To evaluate the potential of a furan-based compound to cause DNA damage in the liver and other target organs of treated animals.
Methodology:
-
Animal Dosing: Administer the furan compound to rodents (typically rats or mice) via a relevant route of exposure (e.g., oral gavage), often using a dose regimen similar to that in carcinogenicity studies.[19] Include a vehicle control group and a positive control group.
-
Tissue Collection and Cell Isolation:
-
At a specified time after the final dose (e.g., 2-6 hours), humanely euthanize the animals.
-
Excise the target organ (e.g., liver) and place it in ice-cold mincing buffer.
-
Gently mince the tissue and filter the cell suspension to obtain single cells.
-
-
Slide Preparation and Lysis:
-
Mix a small volume of the single-cell suspension with low-melting-point agarose and pipette it onto a pre-coated microscope slide.
-
Cover with a coverslip and allow the agarose to solidify at 4°C.
-
Immerse the slides in a cold lysis solution (high salt and detergent) to remove cell membranes and cytoplasm, leaving behind the DNA as "nucleoids".[20]
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high pH (>13) alkaline buffer. This unwinds the DNA.
-
Apply an electric field. Broken DNA fragments will migrate away from the nucleoid towards the anode, forming a "comet tail".
-
-
Staining and Visualization:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I or DAPI).
-
Visualize the comets using a fluorescence microscope.
-
-
Data Collection and Interpretation:
-
Score at least 50-100 randomly selected comets per sample.
-
Use image analysis software to quantify the extent of DNA damage, typically measured as the percentage of DNA in the tail.
-
A statistically significant increase in tail DNA in the treated groups compared to the vehicle control indicates a positive result.
-
Visualizations: Pathways and Workflows
Metabolic Activation and Toxicity Pathway of Furan
The following diagram illustrates the metabolic activation of furan and the subsequent molecular events leading to toxicity.
Caption: Metabolic pathway of furan activation and its toxicological consequences.
Experimental Workflow for the Ames Test
This diagram outlines the key steps in performing a bacterial reverse mutation assay.
Caption: A typical experimental workflow for the Ames test.
Decision Tree for Genotoxicity Safety Assessment
This diagram presents a simplified logical framework for assessing the genotoxic risk of a furan-based compound.
References
- 1. media.ellinikahoaxes.gr [media.ellinikahoaxes.gr]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity of Furan - ChemistryViews [chemistryviews.org]
- 4. A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 6. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Scientific Opinion on Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3): furfuryl and furan derivatives with and without additional side‐chain substituents and heteroatoms from chemical group 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes: 2,5-dimethylfuran and furfuryl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. fda.gov [fda.gov]
- 16. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 2,5-Furandicarboxylic Acid (FDCA)
For Researchers, Scientists, and Drug Development Professionals
2,5-Furandicarboxylic acid (FDCA), a bio-based platform chemical, is a critical precursor for the synthesis of various polymers, most notably polyethylene furanoate (PEF), a promising renewable alternative to petroleum-derived polyethylene terephthalate (PET). The efficient and sustainable production of FDCA is, therefore, a key area of research. This guide provides a comparative analysis of the primary synthetic routes to FDCA, focusing on chemical-catalytic, biocatalytic, and electrocatalytic methods. The performance of these routes is evaluated based on experimental data, and detailed methodologies for key experiments are provided.
At a Glance: Comparing FDCA Synthesis Routes
The synthesis of FDCA predominantly involves the oxidation of 5-hydroxymethylfurfural (HMF), which can be derived from the dehydration of C6 sugars like fructose.[1] The choice of synthetic route significantly impacts yield, purity, reaction conditions, and overall sustainability. The following tables summarize quantitative data for different approaches, offering a clear comparison for researchers.
Table 1: Chemical-Catalytic Oxidation of HMF to FDCA
| Catalyst | Starting Material | Oxidant | Temperature (°C) | Pressure (bar) | Time (h) | HMF Conversion (%) | FDCA Yield (%) | Reference |
| Pt/C | HMF | O₂ | 90 | 1 | 0.0079 (residence time) | 100 | 86.4 | [2] |
| Ru/Cu-Co-O·MgO | HMF | O₂ | 120 | 10 | 12 | 100 | 86.1 | N/A |
| Pd/CC | HMF | O₂ | 140 | N/A | 30 | >99 | 85 | [3] |
| MnFe₂O₄ | HMF | TBHP | 100 | N/A | 6 | >99 | 85 | [4] |
| Co/Mn/Br | HMF & AMF | Air | N/A | N/A | N/A | 100 | 35 | [5][6] |
| TEMPO/NaClO/KBr | HMF | NaClO | Room Temp | N/A | 3 | 100 | 100 | [7] |
Table 2: Biocatalytic Synthesis of FDCA from HMF
| Biocatalyst | Starting Material | Key Conditions | Time (h) | HMF Conversion (%) | FDCA Yield (%) | Reference |
| Pseudomonas putida S12 (whole-cell) | HMF | Fed-batch, glycerol co-substrate | N/A | N/A | 97 | [1][8] |
| Enterobacter sp. (whole-cell) | HMF | Mineral salt media, 30°C | 336 (14 days) | N/A | 14 (from 0.5 g/L HMF) | |
| Laccase (enzyme) | HMF | pH 5, 40°C | 12 | N/A | Maximized yield (specific value not stated) | [9] |
Table 3: Electrocatalytic Oxidation of HMF to FDCA
| Catalyst/Electrode | Starting Material | Electrolyte/Conditions | Potential (V vs. Ag/AgCl) | Time (h) | HMF Conversion (%) | FDCA Yield (%) | Reference |
| Ru on CNTs | HMF | 0.1 M K₂SO₄, 60°C | 0.95 | 24 | 100 | 90.2 | [10] |
| Pd-Au/C | HMF | Alkaline media | Potential-dependent | N/A | High | High (synergistic effect) | [11] |
Reaction Pathways and Experimental Workflows
The oxidation of HMF to FDCA proceeds through several intermediate compounds. The two primary pathways involve the initial oxidation of either the alcohol group to form 2,5-diformylfuran (DFF) or the aldehyde group to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). Both pathways converge at 5-formyl-2-furancarboxylic acid (FFCA), which is then oxidized to FDCA.[12]
Caption: General reaction pathways for the oxidation of HMF to FDCA.
A one-pot, two-step synthesis from fructose is an economically attractive route as it bypasses the need for HMF isolation.[3] This process first involves the dehydration of fructose to HMF, followed by the in-situ oxidation of HMF to FDCA.
Caption: Workflow for the one-pot synthesis of FDCA from fructose.
Detailed Experimental Protocols
Chemical-Catalytic Synthesis: One-Pot Conversion of Fructose to FDCA using Pd/CC Catalyst[3]
This protocol describes a one-pot, two-step procedure for the synthesis of FDCA from fructose, which avoids the isolation of the HMF intermediate.
Materials:
-
Fructose
-
20 wt% Palladium on Carbonized Glucose (Pd/CC) catalyst
-
Deionized water
-
Potassium carbonate (K₂CO₃)
-
Nitrogen (N₂) gas
-
Oxygen (O₂) gas
-
50 mL flask
Procedure:
-
Step 1: Fructose Dehydration
-
Add 0.1 g (0.55 mmol) of fructose and the 20 wt% Pd/CC catalyst to a 50 mL flask containing 5 mL of deionized water.
-
Stir the mixture at 140 °C for 9 hours under a nitrogen atmosphere to convert fructose to HMF.
-
-
Step 2: HMF Oxidation
-
After the complete conversion of fructose to HMF, add 0.23 g (1.66 mmol) of K₂CO₃ to the reaction mixture.
-
Switch the gas feed from nitrogen to oxygen, bubbling O₂ through the reaction mixture at a flow rate of 20 mL/min.
-
Continue heating the reaction mixture at 140 °C for an additional 30 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Product Isolation:
-
Separate the catalyst from the reaction mixture by filtration.
-
Acidify the filtrate with concentrated HCl to a pH of 1-2 to precipitate the FDCA.
-
Collect the solid FDCA by filtration, wash with cold water, and dry.
-
Biocatalytic Synthesis: Whole-Cell Conversion of HMF to FDCA[9]
This protocol outlines the use of Enterobacter sp. for the biotransformation of HMF into FDCA.
Materials:
-
HMF
-
Mineral Salt Media (MSM)
-
Enterobacter sp. culture
-
150 mL Erlenmeyer flasks
-
Incubator shaker
-
Centrifuge
Procedure:
-
Inoculum Preparation:
-
Grow a culture of Enterobacter sp. in a suitable growth medium.
-
Harvest the cells by centrifugation to obtain a cell pellet.
-
-
Biotransformation:
-
Prepare a 50 mL reaction mixture in a 150 mL Erlenmeyer flask containing MSM and 0.5 g/L of HMF.
-
Inoculate the reaction mixture with the prepared cell pellet.
-
Incubate the flask in a shaker at 30°C and 200 rpm for 14 days.
-
-
Product Analysis:
-
After the incubation period, stop the reaction by centrifuging the mixture at 7500 rpm for 10 minutes.
-
Recover the supernatant for analysis by High-Performance Liquid Chromatography (HPLC) to determine the concentration of FDCA.
-
Electrocatalytic Synthesis: Oxidation of HMF to FDCA using a Ruthenium Catalyst[11]
This protocol describes the electrocatalytic oxidation of HMF using a ruthenium-based catalyst in a neutral electrolyte.
Materials:
-
HMF
-
Ruthenium on Carbon Nanotubes (Ru/CNTs) catalyst
-
Potassium sulfate (K₂SO₄) solution (0.1 M)
-
Electrochemical cell with a working electrode (e.g., glassy carbon coated with the catalyst), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Potentiostat
Procedure:
-
Electrode Preparation:
-
Prepare a catalyst ink by dispersing the Ru/CNTs catalyst in a suitable solvent (e.g., a mixture of water, isopropanol, and Nafion solution).
-
Deposit a specific amount of the catalyst ink onto the surface of the glassy carbon working electrode and let it dry.
-
-
Electrochemical Oxidation:
-
Assemble the three-electrode system in the electrochemical cell containing the 0.1 M K₂SO₄ electrolyte and the HMF substrate.
-
Apply a constant potential of 0.95 V (vs. Ag/AgCl) to the working electrode using a potentiostat.
-
Conduct the electrolysis at 60°C for 24 hours with stirring.
-
-
Product Analysis:
-
Periodically take aliquots from the electrolyte and analyze them using HPLC to monitor the conversion of HMF and the formation of FDCA.
-
Conclusion
The synthesis of 2,5-furandicarboxylic acid can be achieved through various routes, each with its own set of advantages and challenges. Chemical-catalytic methods, particularly those utilizing heterogeneous catalysts, currently offer a promising balance of high yields and reaction rates, with ongoing research focused on improving catalyst stability and reducing the need for harsh reaction conditions.[13] Biocatalytic routes present a green and highly selective alternative, operating under mild conditions, though they often face challenges with lower reaction rates and substrate concentrations.[13] Electrocatalysis is an emerging field that allows for precise control over the reaction and can be performed at ambient temperature and pressure, with the potential for high selectivity and the use of non-precious metal catalysts.[13] The choice of the optimal synthetic route will depend on the specific requirements of the application, including scalability, cost-effectiveness, and environmental impact. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the synthesis of this important bio-based platform chemical.
References
- 1. Efficient whole-cell biotransformation of 5-(hydroxymethyl)furfural into FDCA, 2,5-furandicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective and green conversion of 5-HMF to FDCA via enzymatic (laccase) and transition metal (MnO2 and Co–Mn/AC) catalysis in an integrated system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Electrocatalytic Oxidation of HMF to FDCA over Multivalent Ruthenium in Neutral Electrolyte [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Unambiguous Structural Validation of Furan-2,3-dicarboxylic Acid and its Derivatives: A 2D NMR-Centric Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical techniques for the structural validation of furan-2,3-dicarboxylic acid and its derivatives. We present supporting experimental data, detailed protocols, and a clear workflow to aid in the selection of the most appropriate analytical strategy.
The furan scaffold is a privileged motif in medicinal chemistry, and the substitution pattern on the furan ring is critical for biological activity. Unambiguous determination of the connectivity and spatial arrangement of substituents is therefore essential. While 1D NMR provides initial insights, complex substitution patterns or the presence of isomers often necessitate the use of more advanced techniques. 2D NMR spectroscopy, through experiments such as COSY, HSQC, and HMBC, offers a powerful solution for definitive structural assignment.
Performance Comparison: 2D NMR vs. Alternative Techniques
The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the information required, and available instrumentation. Here, we compare 2D NMR with two common alternatives: X-ray Crystallography and Mass Spectrometry.
| Feature | 2D NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry |
| Principle | Measures nuclear spin interactions to determine through-bond and through-space correlations between atoms. | Measures the diffraction pattern of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. |
| Sample State | Solution | Crystalline Solid | Gas/Liquid/Solid |
| Information Provided | Detailed connectivity (atom-to-atom bonding), stereochemistry, and dynamic information in solution. | Precise 3D atomic coordinates, bond lengths, and angles in the solid state. | Molecular weight, elemental formula, and fragmentation patterns which can infer substructures. |
| Strengths | - Non-destructive. - Provides detailed structural information in a physiologically relevant state (solution). - Can distinguish between isomers. | - Provides the absolute structure with high precision. | - High sensitivity, requiring very small sample amounts. - Can be coupled with chromatographic techniques for mixture analysis. |
| Limitations | - Relatively lower sensitivity compared to mass spectrometry. - Requires soluble samples. - Can be complex to interpret for very large molecules. | - Requires a high-quality single crystal, which can be difficult to obtain. - Provides a static picture of the molecule in the solid state, which may not represent its conformation in solution. | - Does not directly provide information on atom connectivity or stereochemistry. - Isomers can be difficult to distinguish without fragmentation analysis. |
Structural Validation of a Furan Derivative using 2D NMR: A Case Study
Due to the limited availability of published, complete 2D NMR datasets for this compound, this guide will utilize the closely related isomer, dimethyl furan-2,5-dicarboxylate , to illustrate the principles of structural validation by 2D NMR. The methodologies and interpretation strategies are directly applicable to this compound and its derivatives.
1H and 13C NMR Data for Dimethyl Furan-2,5-dicarboxylate
| Atom Number | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| 1 | - | ~158.8 |
| 2 | - | ~147.5 |
| 3 | 7.30 (s, 2H) | ~119.3 |
| 4 | 7.30 (s, 2H) | ~119.3 |
| 5 | - | ~147.5 |
| 6 (OCH3) | 3.88 (s, 6H) | ~52.6 |
| 7 (C=O) | - | ~158.8 |
Note: Data is representative and may vary slightly based on solvent and experimental conditions.
2D NMR Correlation Data for Dimethyl Furan-2,5-dicarboxylate
| Experiment | Correlating Protons (1H - 1H) | Key Correlations |
| COSY | H3 - H4 | A cross-peak between H3 and H4 would confirm their scalar coupling, indicating they are on adjacent carbons. In this symmetrical molecule, this is not observed as they are chemically equivalent. |
| Experiment | Correlating Proton (1H) | Correlating Carbon (13C) | Key Correlations |
| HSQC | 7.30 (H3/H4) | ~119.3 (C3/C4) | Confirms the direct one-bond attachment of the furan protons to their respective carbons. |
| 3.88 (H6) | ~52.6 (C6) | Confirms the direct one-bond attachment of the methyl protons to the methoxy carbon. | |
| HMBC | 7.30 (H3/H4) | ~147.5 (C2/C5) | Shows a three-bond correlation from the furan proton to the adjacent quaternary carbon. |
| 7.30 (H3/H4) | ~158.8 (C7) | Shows a three-bond correlation from the furan proton to the carbonyl carbon of the ester group. | |
| 3.88 (H6) | ~158.8 (C7) | Shows a three-bond correlation from the methyl protons to the carbonyl carbon, confirming the ester linkage. |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Analyte Quantity : For 1H NMR and 2D NMR experiments, dissolve 5-10 mg of the furan derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent. For 13C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Solvent Selection : Deuterated chloroform (CDCl3) is a common choice for many organic compounds. Other solvents like acetone-d6, DMSO-d6, or benzene-d6 can be used based on the solubility of the analyte.[1]
-
Procedure :
-
Weigh the furan derivative directly into a clean, dry vial.
-
Add the deuterated solvent using a clean pipette.
-
Gently vortex or swirl the vial to ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Cap the NMR tube to prevent solvent evaporation.
-
2D NMR Data Acquisition
The following are general procedures for acquiring COSY, HSQC, and HMBC spectra on a modern NMR spectrometer (e.g., Bruker). Specific parameters may need to be optimized based on the instrument and the sample.
1. COSY (Correlation Spectroscopy) [1]
-
Objective : To identify proton-proton spin-spin coupling networks.
-
Pulse Program : A standard gradient-selected COSY experiment (e.g., cosygpqf).
-
Procedure :
-
Acquire a standard 1H NMR spectrum to determine the spectral width.
-
Set the spectral widths in both the F1 and F2 dimensions to encompass all proton signals.
-
Acquire the data with a sufficient number of scans (typically 2-8) per increment to achieve an adequate signal-to-noise ratio.
-
2. HSQC (Heteronuclear Single Quantum Coherence) [1]
-
Objective : To correlate proton signals with their directly attached carbon atoms.
-
Pulse Program : A standard gradient-selected, phase-sensitive HSQC experiment with decoupling during acquisition (e.g., hsqcetgpsisp.2).
-
Procedure :
-
Acquire standard 1H and 13C NMR spectra to determine the respective spectral widths.
-
Set the F2 (proton) and F1 (carbon) spectral widths accordingly.
-
The experiment is typically optimized for a one-bond 1JCH coupling constant of ~145 Hz.
-
3. HMBC (Heteronuclear Multiple Bond Correlation) [1]
-
Objective : To identify long-range (typically 2-3 bond) correlations between protons and carbons.
-
Pulse Program : A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf).
-
Procedure :
-
Acquire standard 1H and 13C NMR spectra to determine the spectral widths.
-
Set the F2 (proton) and F1 (carbon) spectral widths.
-
The long-range coupling delay is typically optimized for a nJCH coupling of 8-10 Hz.[1]
-
Workflow for Structural Validation using 2D NMR
The following diagram illustrates a typical workflow for the structural validation of a furan derivative using 2D NMR spectroscopy.
References
Furan-Based Esters Emerge as Viable Bio-Based Alternatives to Phthalate Plasticizers in PVC
A comprehensive review of recent studies indicates that esters derived from furan dicarboxylic acid exhibit plasticization efficiencies comparable, and in some aspects superior, to conventional phthalate plasticizers like dioctyl phthalate (DOP) and diethylhexyl phthalate (DEHP) in polyvinyl chloride (PVC). These bio-based alternatives, originating from renewable resources, demonstrate promising mechanical properties, thermal stability, and reduced migration, positioning them as strong candidates for replacing their petroleum-based counterparts amid growing health and environmental concerns.
Furan dicarboxylic acid esters, particularly those derived from 2,5-furandicarboxylic acid (FDCA), have been shown to effectively reduce the glass transition temperature (Tg) of PVC, a key indicator of plasticization.[1][2] Studies have reported that the plasticizing effect of certain furanic diesters on PVC's Tg is similar to that of the widely used diisononyl phthalate (DINP).[2] This reduction in Tg imparts flexibility to the otherwise rigid PVC polymer, making it suitable for a wide range of applications.
In terms of mechanical performance, PVC blends plasticized with furan-based esters exhibit competitive tensile strength and elongation at break. For example, PVC plasticized with di(butyl glycol) furan-2,5-dicarboxylate, di(butyldiglycol) furan-2,5-dicarboxylate, and di(butyltriglycol) furan-2,5-dicarboxylate showed tensile strengths of 16.6, 13.4, and 16.0 MPa, and elongations at break of 253%, 215%, and 220%, respectively.[1] These values are comparable to those achieved with DEHP.[1] Furthermore, some furan-based plasticizers have demonstrated a high gelling capacity, which is advantageous in the production of synthetic coatings and imitation leather.[2]
A significant advantage of certain furan-based esters is their reduced migration from the PVC matrix. This is attributed to the presence of ether bonds in their molecular structure, which enhances their compatibility with the PVC and inhibits them from leaching into the surrounding environment.[1][3] For instance, three liquid furan-based plasticizers containing several ether bonds displayed over a two-fold lower migration in n-hexane compared to DEHP.[1] This characteristic is crucial for applications where plasticizer migration is a critical concern, such as in food packaging and medical devices.
Comparative Performance Data
The following table summarizes the performance of various furan dicarboxylic acid esters in comparison to the conventional plasticizer, Dioctyl Phthalate (DOP). The data is compiled from multiple studies and presented for a plasticizer concentration of approximately 50 parts per hundred of resin (phr).
| Plasticizer | Type | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) |
| Di(2-ethylhexyl) phthalate (DEHP) | Phthalate (Conventional) | 13.3 | 220 | ~24.6 |
| Di(butyl glycol) furan-2,5-dicarboxylate | Furan Ester | 16.6 | 253 | Lower than neat PVC |
| Di(butyldiglycol) furan-2,5-dicarboxylate | Furan Ester | 13.4 | 215 | Lower than neat PVC |
| Di(butyltriglycol) furan-2,5-dicarboxylate | Furan Ester | 16.0 | 220 | Lower than neat PVC |
| Di-n-butyl furan-2,3-dicarboxylate (2,3-DBF) | Furan Ester | ~19 | ~150-200 | Lower than neat PVC |
| Di-n-butyl furan-2,5-dicarboxylate (2,5-DBF) | Furan Ester | ~19 | ~150-200 | Lower than neat PVC |
| Diisoamyl furan-2,3-dicarboxylate (2,3-DIAF) | Furan Ester | ~19 | ~150-200 | Lower than neat PVC |
| Diisoamyl furan-2,5-dicarboxylate (2,5-DIAF) | Furan Ester | ~19 | ~150-200 | Lower than neat PVC |
Note: The specific Tg values for the furan esters were not consistently reported in a comparable format across all studies but were noted to be significantly lower than that of unplasticized PVC (around 80.77 °C).[4]
Experimental Protocols
The evaluation of plasticizer efficiency typically involves the following key experiments:
1. Preparation of Plasticized PVC Films:
-
Solvent Casting Method: A specified amount of PVC resin (e.g., 2.5 g) is dissolved in a suitable solvent, such as tetrahydrofuran (THF), along with the desired amount of plasticizer (e.g., 50 phr).[4][5]
-
The solution is stirred for several hours to ensure homogeneity.[4]
-
The homogeneous solution is then cast onto a level surface, such as a glass Petri dish.[4]
-
The solvent is allowed to evaporate at room temperature, followed by vacuum drying to remove any residual solvent, resulting in a flexible PVC film.[4]
2. Mechanical Properties Testing (Tensile Testing):
-
Standard: ASTM D882-12 is a common standard for testing the tensile properties of thin plastic sheeting.[6]
-
Procedure: Dumbbell-shaped specimens are cut from the prepared PVC films.
-
The specimens are subjected to a controlled tensile force at a constant speed of grip separation until they break.[6]
-
The tensile strength (stress at break) and elongation at break are calculated from the resulting stress-strain curve.[4]
3. Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the plasticized PVC.
-
Procedure: A small sample of the PVC film is heated in a DSC instrument over a specified temperature range (e.g., -20 to 150 °C).[4]
-
The change in heat flow is measured, and the Tg is identified as a step transition in the heat flow curve.[4] A lower Tg indicates a more efficient plasticizing effect.[2]
4. Migration Resistance Test:
-
Procedure: A pre-weighed sample of the plasticized PVC film is immersed in a specific solvent (e.g., n-hexane, distilled water) for a set period at a controlled temperature.[1]
-
After immersion, the film is removed, dried, and weighed again.
-
The percentage of weight loss corresponds to the amount of plasticizer that has migrated out of the PVC film.[1]
Logical Workflow for Plasticizer Evaluation
The following diagram illustrates the logical workflow for comparing the plasticization efficiency of different esters in PVC.
Caption: Workflow for comparing furan ester and conventional PVC plasticizers.
References
A Comparative Guide to the Biodegradability of Furan-2,3-dicarboxylic Acid-Based Polyesters and Alternatives
A quantitative assessment of the biodegradability of polyesters derived from furan-2,3-dicarboxylic acid is an emerging field of research. While specific quantitative data for this particular polyester remains limited in publicly accessible literature, a comprehensive understanding of its expected biodegradable properties can be extrapolated from its close structural isomer, poly(ethylene 2,5-furandicarboxylate) (PEF). This guide provides a comparative analysis of the biodegradability of PEF, as a proxy for furan-based polyesters, against two well-established biodegradable alternatives: polylactic acid (PLA) and poly(butylene succinate) (PBS). The comparison is based on quantitative data from enzymatic, soil burial, and composting degradation studies.
This compound presents a bio-based building block for polyesters that are anticipated to exhibit favorable mechanical properties and biodegradability.[1] The presence of the furan ring introduces a degree of rigidity to the polymer chain, akin to its 2,5-isomer, which influences its degradation profile.[2] This guide aims to provide researchers, scientists, and drug development professionals with a consolidated resource of quantitative data and detailed experimental protocols to facilitate informed decisions in material selection and development.
Quantitative Biodegradability Data
The following tables summarize the quantitative data on the biodegradability of PEF, PLA, and PBS under various conditions. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary significantly between studies.
Table 1: Enzymatic Degradation of PEF, PLA, and PBS
| Polymer | Enzyme | Temperature (°C) | Duration | Weight Loss (%) | Molecular Weight Reduction (%) | Reference |
| PEF (amorphous film) | Cutinase from Humicola insolens (HiC) | 65 | 72 hours | 100 | Not Reported | [3] |
| PEF (amorphous film) | Cutinase 1 from Thermobifida cellulosilytica (Thc_cut1) | 65 | 96 hours | ~55 | Not Reported | [3] |
| PLA (amorphous film) | Proteinase K | 37 | 8 days | 15.2 | Not Reported | [4] |
| PLA (semi-crystalline film) | Proteinase K | 37 | 8 days | 10.3 | Not Reported | [4] |
| PBS (film) | Lipase from Pseudomonas cepacia | 30 | 10 days | 31.4 | Mn: 25.6, Mw: 28.3 | [5] |
| PBS (film) | Cutinase | Not Specified | 24 hours | 100 | Not Reported | [6] |
Table 2: Soil Burial Degradation of PLA and PBS
| Polymer | Soil Type | Temperature (°C) | Duration (days) | Weight Loss (%) | Reference |
| PLA (film) | Standard Soil | 37 | 365 | ~10 | [7] |
| PLA (film) | Standard Soil | 50 | 42 | ~95 | [7] |
| PLA (biocomposite) | Natural Soil | Ambient | 150 | < 0.5 (neat PLA) | [8] |
| PBS (composite) | Compost Soil | Ambient | 70 | 4.5 | [9] |
Table 3: Composting Degradation of PEF, PLA, and PBS
| Polymer | Standard | Temperature (°C) | Duration (days) | Biodegradation (%) (CO₂ evolution) | Reference |
| PEF | Not specified | Industrial Composting Conditions | Not specified | Slower than PLA | [2] |
| PLA (film) | ISO 14855-1 | 58 | 180 | 47.46 - 98.34 | [10] |
| PBS (powder) | ISO 14855-2 | 58 | 74 | 82.27 | [11] |
| PBS (film) | ISO 14855-1 | 58 | 180 | 34.15 - 80.36 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of biodegradability studies. Below are generalized protocols based on the cited literature for the three primary degradation tests.
Enzymatic Degradation Protocol
-
Sample Preparation: Polymer films of defined dimensions and weight are prepared. Amorphous films are often used to facilitate enzymatic attack.
-
Enzyme Solution: A buffered solution (e.g., phosphate buffer) at a specific pH is prepared containing the desired enzyme (e.g., lipase, cutinase, proteinase K) at a specified concentration.
-
Incubation: The polymer samples are immersed in the enzyme solution in a sealed container. The incubation is carried out in a temperature-controlled environment (e.g., an incubator or water bath) with or without agitation for a predetermined duration.
-
Analysis: At regular intervals, samples are removed, washed with distilled water, and dried to a constant weight to determine the percentage of weight loss. The supernatant can also be analyzed (e.g., via HPLC) to quantify the release of monomers and oligomers. Molecular weight changes in the remaining polymer film are often assessed using Gel Permeation Chromatography (GPC).
Soil Burial Test Protocol (Adapted from ASTM D5988 / ISO 17556)
-
Soil Preparation: A standard or natural soil with known characteristics (pH, moisture content, organic matter) is used. The soil is typically sieved to ensure uniformity.
-
Sample Burial: Polymer samples of known weight and dimensions are buried in the soil in a container (e.g., a pot or a closed vessel for respirometry). The containers are maintained at a constant temperature and moisture level.
-
Incubation: The burial containers are kept in a controlled environment for an extended period, ranging from weeks to months. For aerobic degradation, proper aeration is ensured.
-
Analysis: For weight loss determination, samples are carefully retrieved at specific time points, cleaned of soil particles, and dried to a constant weight.[8][12] For ultimate biodegradability, the amount of CO₂ evolved from the microbial respiration is measured over time and compared to a reference material like cellulose.[10]
Controlled Composting Test Protocol (Adapted from ASTM D5338 / ISO 14855)
-
Inoculum and Test Setup: The test material is mixed with a mature compost inoculum. This mixture is placed in a composting vessel where temperature, moisture, and aeration are controlled.
-
Thermophilic Conditions: The temperature is typically maintained at around 58°C to simulate the conditions of an industrial composting facility.[10][11]
-
Aeration: A continuous flow of carbon dioxide-free air is passed through the composting vessel to maintain aerobic conditions.
-
CO₂ Measurement: The carbon dioxide produced from the biodegradation of the polymer is trapped in an alkaline solution (e.g., Ba(OH)₂) and quantified by titration or an infrared analyzer.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the cumulative amount of CO₂ produced from the test sample to the theoretical amount of CO₂ that can be produced from the total organic carbon in the sample.[11]
Visualizing the Biodegradation Assessment Workflow
The following diagram illustrates a generalized workflow for the quantitative assessment of polyester biodegradability.
Caption: Generalized workflow for assessing polyester biodegradability.
References
- 1. researchgate.net [researchgate.net]
- 2. Biodegradation of poly(butylene succinate) in compost - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Acceleration of Polybutylene Succinate Biodegradation by Terribacillus sp. JY49 Isolated from a Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Accelerated Weathering and Soil Burial Effect on Biodegradability, Colour and Textureof Coir/Pineapple Leaf Fibres/PLA Biocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the Biodegradation of Poly(Butylene Succinate)/Wheat Bran Biocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Soil burial of polylactic acid/paddy straw powder biocomposite :: BioResources [bioresources.cnr.ncsu.edu]
Safety Operating Guide
Proper Disposal of Furan-2,3-dicarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Furan-2,3-dicarboxylic acid (CAS No. 4282-24-0), ensuring compliance with safety regulations and promoting a secure working environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Ensure that all handling of the compound, especially when generating dust, is conducted in a well-ventilated area or a fume hood.
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[1] Adherence to local, state, and federal regulations is paramount throughout this process.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound" and any contaminated materials.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a container that is compatible with the chemical. The original container is often a suitable choice.
-
Ensure the container is in good condition, free from leaks or external contamination, and has a tightly sealing cap.
-
Do not overfill the container; leave adequate headspace to prevent spills or pressure buildup.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the waste disposal service with an accurate description of the waste, including the chemical name and any potential hazards.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound designated for disposal and the date of pickup.
-
Retain all documentation provided by the waste disposal service for your records.
-
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues.
-
Control and Contain: If it is safe to do so, prevent the spread of the solid material. Avoid generating dust.
-
Clean-up:
-
For small spills, carefully sweep the solid material into a designated waste container.
-
Use appropriate absorbent materials for any solutions.
-
All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
-
-
Decontaminate: Thoroughly decontaminate the spill area.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
At present, there is no publicly available quantitative data specifying permissible concentration limits for the disposal of this compound into the environment. Therefore, all waste must be handled as hazardous.
| Parameter | Guideline |
| Disposal Method | Licensed Professional Waste Disposal Service |
| Waste Segregation | Dedicated, labeled container |
| Container Type | Compatible, sealed, and in good condition |
| Storage Location | Designated Satellite Accumulation Area |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Furan-2,3-dicarboxylic Acid
Essential safety protocols and logistical plans are critical for the safe handling and disposal of Furan-2,3-dicarboxylic Acid in a laboratory setting. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize risks and ensure a safe working environment.
This compound is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation, and may also cause respiratory irritation. Adherence to proper safety measures is paramount to prevent exposure and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
| Protection Area | Equipment | Specifications & Rationale |
| Eye and Face | Safety Goggles | Must be chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their general resistance to acids. Given the absence of specific breakthrough data, it is advisable to use a double-gloving technique for enhanced protection, especially during prolonged handling. Gloves should be changed immediately if contaminated. |
| Body | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against skin contact from spills and splashes. |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if work is performed outside of a certified chemical fume hood, or if dusts are generated. |
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Step-by-Step Guidance
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound to be aware of all potential hazards and safety precautions.
-
Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as outlined in the table above.
-
Work in a Ventilated Area: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.
2. Handling:
-
Weighing and Transferring: When weighing or transferring the solid material, do so carefully to avoid generating dust. Use a spatula and a tared container within the fume hood.
-
In Case of a Spill: In the event of a small spill, carefully clean it up using an absorbent material appropriate for acids. For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Disposal Plan:
Proper disposal of chemical waste is crucial to protect both laboratory personnel and the environment.
-
Segregation:
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.
-
-
Neutralization of Acidic Waste:
-
Dilution: If the waste is in a concentrated form, it should be diluted by slowly adding it to a large volume of cold water in a suitable container. Never add water to acid.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), to the diluted acidic waste while stirring continuously.
-
pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.
-
Caution: The neutralization reaction can be exothermic and may produce gas. Perform this step slowly and in a well-ventilated area, preferably within the fume hood.
-
-
Container Labeling and Storage:
-
The neutralized waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("Neutralized this compound solution"), and the date.
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and responsible chemical waste management.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
